2-(5-Hydroxypyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-hydroxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCUHNZOAAEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-48-8 | |
| Record name | 2-(5-hydroxypyridin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(5-Hydroxypyridin-2-yl)acetic acid, a key building block in modern drug discovery. The synthesis is designed for adaptability and scalability, addressing common challenges associated with pyridine chemistry. We will delve into the strategic rationale behind the chosen multi-step synthesis, including protecting group strategy, side-chain construction, and final deprotection. Each section provides detailed, field-tested protocols, mechanistic insights, and data interpretation to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction and Strategic Overview
2-(5-Hydroxypyridin-2-yl)acetic acid and its derivatives are important structural motifs in medicinal chemistry, appearing in compounds targeting a range of neurological and metabolic disorders. The synthesis of this molecule presents a classic challenge in organic chemistry: the need to perform reactions on one part of the molecule (the 2-position methyl group) while a sensitive functional group (the 5-position hydroxyl) is present.
Our strategic approach, therefore, hinges on a protection-functionalization-deprotection sequence. The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many of the reagents required to build the acetic acid side chain. By temporarily masking it with a suitable protecting group, we can carry out the necessary transformations cleanly and in high yield.
The chosen pathway begins with the commercially available and cost-effective starting material, 2-methyl-5-hydroxypyridine.
Overall Synthetic Workflow
The synthesis is logically divided into three main stages, as illustrated in the workflow diagram below.
An In-Depth Technical Guide to 2-(5-Hydroxypyridin-2-yl)acetic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural features, predicted physicochemical parameters, and available safety information. Furthermore, it explores potential synthetic routes based on established pyridine chemistry and discusses its prospective applications as a scaffold in the design of novel therapeutic agents, particularly in the context of enzyme inhibition. This guide serves as a foundational resource for researchers investigating the utility of this and related hydroxypyridine derivatives in the development of new pharmaceuticals.
Introduction
Pyridylacetic acid derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their versatile biological activities. The incorporation of a pyridine ring, a key structural motif in many pharmaceuticals, imparts specific electronic and steric properties that can influence a molecule's interaction with biological targets. The further functionalization of this ring system, as seen in 2-(5-Hydroxypyridin-2-yl)acetic acid, offers opportunities for tailored drug design and the exploration of novel structure-activity relationships. This guide aims to consolidate the available information on 2-(5-Hydroxypyridin-2-yl)acetic acid, providing a detailed examination of its chemical properties and potential for further investigation in drug development programs.
Chemical and Physical Properties
Core Structure and Identification
2-(5-Hydroxypyridin-2-yl)acetic acid is a bifunctional molecule featuring a pyridine ring substituted with a hydroxyl group at the 5-position and an acetic acid moiety at the 2-position. This arrangement of functional groups suggests potential for a variety of chemical interactions, including hydrogen bonding, metal chelation, and salt formation.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(5-Hydroxypyridin-2-yl)acetic acid |
| CAS Number | 1214345-48-8[1] |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Canonical SMILES | C1=CC(=NC=C1O)CC(=O)O |
| InChI Key | BZRCUHNZOAAEGU-UHFFFAOYSA-N |
Physicochemical Parameters (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| pKa | Not available | The presence of both a carboxylic acid and a phenolic hydroxyl group suggests at least two acidic protons. The pyridine nitrogen can also be protonated. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Not available | The presence of polar functional groups suggests some solubility in water and polar organic solvents. |
| LogP | Not available | A low LogP value is expected due to the hydrophilic nature of the hydroxyl and carboxylic acid groups. |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-(5-Hydroxypyridin-2-yl)acetic acid are not widely published. However, based on its structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and exchangeable protons from the hydroxyl and carboxylic acid groups.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the acetic acid moiety, including the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C and C=N stretching of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-(5-Hydroxypyridin-2-yl)acetic acid is not prominently described in readily accessible literature, its synthesis can be envisioned through established methods for the functionalization of pyridine rings.
Potential Synthetic Strategies
A plausible synthetic approach could involve a multi-step process starting from a suitably substituted pyridine precursor. One conceptual pathway is outlined below:
Caption: A conceptual synthetic workflow for 2-(5-Hydroxypyridin-2-yl)acetic acid.
Step-by-Step Methodology (Conceptual):
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of a starting material like 2-methyl-5-hydroxypyridine would likely require protection to prevent unwanted side reactions during subsequent steps. Common protecting groups for phenols, such as a benzyl ether, could be employed.
-
Oxidation of the Methyl Group: The methyl group at the 2-position could then be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.
-
Deprotection: Following the successful oxidation, the protecting group on the hydroxyl function would be removed. For instance, a benzyl ether can be cleaved via catalytic hydrogenolysis.
-
Purification: The final product, 2-(5-Hydroxypyridin-2-yl)acetic acid, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.
It is important to note that this is a hypothetical pathway, and optimization of reaction conditions would be necessary to achieve a viable synthesis.
Potential Applications in Drug Discovery and Research
The structural motifs present in 2-(5-Hydroxypyridin-2-yl)acetic acid make it an attractive scaffold for the design of novel bioactive molecules.
Enzyme Inhibition
The hydroxypyridine core is a known metal-chelating moiety and is present in the active site of various metalloenzymes. Molecules incorporating this scaffold have been explored as inhibitors of several enzyme classes. For instance, derivatives of hydroxypyridinone have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications[2]. The acetic acid side chain provides a handle for further chemical modification to enhance potency and selectivity for a target enzyme.
A patent for pyrrolidine-2,5-dione derivatives highlights their use as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer and other diseases[3]. While not directly mentioning 2-(5-Hydroxypyridin-2-yl)acetic acid, this suggests that related heterocyclic structures have therapeutic potential as enzyme inhibitors.
Caption: A logical diagram illustrating the potential role of 2-(5-Hydroxypyridin-2-yl)acetic acid as an enzyme inhibitor.
Scaffold for Medicinal Chemistry
The bifunctional nature of 2-(5-Hydroxypyridin-2-yl)acetic acid makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the exploration of a wide chemical space. The hydroxyl group can also be modified or used as a key interaction point with a biological target.
Safety and Handling
Based on available safety data for similar compounds, 2-(5-Hydroxypyridin-2-yl)acetic acid should be handled with care in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed[4].
-
H315: Causes skin irritation[4].
-
H319: Causes serious eye irritation[4].
-
H335: May cause respiratory irritation[4].
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
Conclusion
2-(5-Hydroxypyridin-2-yl)acetic acid represents a promising, yet underexplored, chemical entity with potential applications in drug discovery and medicinal chemistry. Its structural features suggest a propensity for biological activity, particularly as an enzyme inhibitor. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a solid foundation for researchers interested in its synthesis and evaluation. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.
References
- Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
-
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. PubChem. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
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2-(5-hydroxypyridin-2-yl)acetic acid (C7H7NO3). PubChemLite. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
(5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. PubMed. [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health. [Link]
- WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
-
US Patent No. 8829195. Regulations.gov. [Link]
-
2-(5-Chloropyridin-2-yl)acetic acid. PubChem. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
- 4. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(5-Hydroxypyridin-2-yl)acetic acid (CAS No. 1214345-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Hydroxypyridin-2-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, outlines a plausible multi-step synthesis, explores its applications in drug discovery, presents typical analytical data, and provides essential safety and handling information. This guide is intended to be an authoritative resource for scientists engaged in pharmaceutical research and development.
Introduction
2-(5-Hydroxypyridin-2-yl)acetic acid, registered under CAS number 1214345-48-8, is a pyridinylacetic acid derivative that has garnered interest in the field of medicinal chemistry.[1][2][3] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a valuable synthon in the design of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties to drug candidates.
Chemical Properties and Identification
A summary of the key chemical and physical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1214345-48-8 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | 2-(5-hydroxypyridin-2-yl)acetic acid | [2] |
| Synonyms | (5-Hydroxy-2-pyridyl)acetic acid | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | |
| Storage | Store in a cool, dry, well-ventilated area |
Synthesis and Manufacturing
While a definitive, publicly available, step-by-step synthesis protocol for 2-(5-Hydroxypyridin-2-yl)acetic acid is not extensively documented in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and available information on the synthesis of related compounds. The proposed synthesis is a multi-step process commencing from the readily available starting material, 2-chloro-5-hydroxypyridine.
Proposed Synthetic Pathway
The proposed synthesis involves three key transformations:
-
Protection of the hydroxyl group: The phenolic hydroxyl group of 2-chloro-5-hydroxypyridine is first protected to prevent unwanted side reactions in the subsequent steps. A common protecting group for phenols is the methyl ether, which can be introduced using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Introduction of the acetic acid moiety: The acetic acid side chain can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected 2-chloro-5-methoxypyridine with a cyanide source, such as sodium or potassium cyanide, to form 2-(5-methoxypyridin-2-yl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid.
-
Deprotection of the hydroxyl group: The final step involves the deprotection of the methoxy group to reveal the desired phenolic hydroxyl group. This is typically achieved by treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with a Lewis acid like boron tribromide (BBr₃).
Caption: Proposed synthetic workflow for 2-(5-Hydroxypyridin-2-yl)acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-5-methoxypyridine
-
To a stirred solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq).
-
To this suspension, add a methylating agent like dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxypyridine.
Step 2: Synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid
-
In a round-bottom flask, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in a suitable solvent like DMSO.
-
Add sodium cyanide (1.2 eq) to the solution and heat the mixture to an elevated temperature (e.g., 120 °C).
-
Monitor the reaction for the formation of 2-(5-methoxypyridin-2-yl)acetonitrile.
-
Once the cyanation is complete, cool the reaction mixture and add an aqueous acid solution (e.g., concentrated HCl).
-
Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the carboxylic acid.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(5-methoxypyridin-2-yl)acetic acid.
Step 3: Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid
-
Dissolve the crude 2-(5-methoxypyridin-2-yl)acetic acid (1.0 eq) in a strong acid, such as 48% aqueous hydrobromic acid.
-
Heat the solution to reflux for several hours, monitoring the demethylation by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(5-Hydroxypyridin-2-yl)acetic acid.
Applications in Research and Drug Development
2-(5-Hydroxypyridin-2-yl)acetic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for its incorporation into larger scaffolds through either the carboxylic acid or the hydroxyl group.
-
As a Scaffold for Enzyme Inhibitors: The pyridine and carboxylic acid moieties can interact with the active sites of various enzymes. For instance, similar structures have been explored as intermediates in the synthesis of inhibitors for enzymes such as kinases and proteases.
-
In the Synthesis of Receptor Ligands: The hydroxypyridine core is a known pharmacophore for certain receptors in the central nervous system. This makes 2-(5-Hydroxypyridin-2-yl)acetic acid an attractive starting material for the development of novel ligands for these targets.
-
As a Linker in Prodrug Design: The carboxylic acid functionality can be used to attach the molecule to another pharmacologically active compound, creating a prodrug with potentially improved solubility, stability, or targeting capabilities.
While specific drugs containing this exact fragment are not prominently disclosed in the public domain, the utility of closely related pyridinylacetic acid derivatives is well-established in pharmaceutical research.[4]
Spectroscopic and Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetic acid side chain, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 170-180 ppm). The aromatic carbons would resonate in the typical range of 110-160 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the O-H stretch of the phenol (around 3200-3600 cm⁻¹).
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 2-(5-Hydroxypyridin-2-yl)acetic acid. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar acidic and phenolic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]
-
Fire Safety: Keep away from open flames and sources of ignition. Use appropriate extinguishing media in case of a fire.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical advice.[5][6]
Conclusion
2-(5-Hydroxypyridin-2-yl)acetic acid is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its unique structural features provide a platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential applications, and essential safety information to aid researchers in its effective and safe utilization.
References
- 2-(5-hydroxy-2-pyridyl)acetic acid. Labsolu. [URL: https://www.labsolu.ca/product/2-5-hydroxy-2-pyridylacetic-acid/]
- 2-(5-Hydroxypyridin-2-yl)acetic acid | 1214345-48-8. J&K Scientific. [URL: https://www.jk-sci.com/product-detail/1214345-48-8.html]
- 2-(Pyridin-2-yl)acetic acid | 13115-43-0. BLDpharm. [URL: https://www.bldpharm.com/products/13115-43-0.html]
- CAS NO. 1214345-48-8 | 2-(5-hydroxypyridin-2-yl)acetic acid. Arctom. [URL: https://www.arctom.cn/product-1066453.html]
- CAS 1214345-48-8|2-(5-Hydroxypyridin-2-yl)acetic acid. ChemScence. [URL: https://www.chemscene.com/products/2-(5-Hydroxypyridin-2-yl)acetic-acid-cas-1214345-48-8.html]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/151785]
- Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/22889m.pdf]
- Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC225700000]
- 2-Chloro-5-hydroxypyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/41288-96-4.htm]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/FSUJ0549.pdf]
- 2-(Pyridin-2-yl)acetic acid hydrochloride | Drug Intermediate. MedchemExpress. [URL: https://www.medchemexpress.com/2-pyridin-2-yl-acetic-acid-hydrochloride.html]
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An In-Depth Technical Guide to the Potential Biological Activities of 2-(5-Hydroxypyridin-2-yl)acetic acid
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, conferring a wide range of biological activities including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] The structural motif of 2-(5-Hydroxypyridin-2-yl)acetic acid, which combines a hydroxypyridine core with an acetic acid side chain, presents a compelling case for investigation into its therapeutic potential. While direct biological data on this specific molecule is nascent, this guide will provide a comprehensive overview of its potential activities by drawing upon established knowledge of structurally related compounds. We will explore potential therapeutic applications, propose mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of its biological profile.
Physicochemical Properties and Synthesis
Understanding the fundamental physicochemical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid is crucial for designing biological assays and formulating delivery systems.
Table 1: Physicochemical Properties of Pyridine Acetic Acid Derivatives
| Property | 2-(5-Chloropyridin-2-yl)acetic acid |
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| XLogP3 | 1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data for the chloro-derivative is presented as a proxy to estimate the general properties of the hydroxypyridin-2-yl variant.[2]
The synthesis of pyridine dicarboxylate esters, which share the core pyridine structure, has been achieved via the inverse electron demand Diels-Alder (IEDDA) reaction, a versatile method for constructing substituted pyridine rings.[1] A similar strategy could be adapted for the synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid.
Potential Biological Activities and Mechanistic Insights
Based on the activities of analogous structures, 2-(5-Hydroxypyridin-2-yl)acetic acid is a candidate for investigation in several therapeutic areas.
Anti-inflammatory and Analgesic Potential
Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects.[3] These effects are often attributed to the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide.[3] The structural similarity suggests that 2-(5-Hydroxypyridin-2-yl)acetic acid may also modulate inflammatory pathways.
Proposed Mechanism of Action: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Diagram 1: Hypothetical COX Inhibition Pathway
Caption: Inhibition of COX enzymes by the target compound.
Neuroprotective Effects
Novel hydroxypyridine compounds have shown the ability to protect brain cells against ischemic damage.[4] This neuroprotection is often linked to the suppression of glutamate excitotoxicity and the modulation of intracellular calcium levels.[4]
Proposed Mechanism of Action: The compound could potentially mitigate neuronal damage by reducing intracellular calcium influx and modulating the expression of genes involved in apoptosis and oxidative stress in response to ischemic conditions.[4]
Antimicrobial and Anti-trypanosomatid Activity
Pyridine derivatives have been reported to possess a broad spectrum of antimicrobial activities.[1][5] For instance, certain pyridine-2,5-dicarboxylate esters show promising activity against Trypanosoma cruzi and Leishmania mexicana.[1] Additionally, 2-pyrrolidone-5-carboxylic acid, a related heterocyclic compound, has demonstrated antimicrobial properties.[6][7]
Proposed Mechanism of Action: The mechanism of antimicrobial action for pyridine derivatives can be diverse, ranging from the disruption of cell wall synthesis to the inhibition of essential enzymes. For anti-trypanosomatid activity, the specific targets within the parasite would need to be elucidated.
Anticancer Potential
The pyridine scaffold is a common feature in molecules with anticancer properties.[1] Derivatives of 5-oxopyrrolidine, which also contain a heterocyclic ring system, have been characterized for their anticancer activity.[5]
Proposed Mechanism of Action: Potential anticancer mechanisms could involve the inhibition of critical enzymes in cancer cell proliferation, such as histone deacetylases (HDACs), as seen with some N-hydroxypyridin-2-ylacrylamides.[8] Another possibility is the induction of apoptosis in cancer cells.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a series of robust in vitro and in vivo assays are required.
Diagram 2: General Workflow for Biological Activity Screening
Caption: A phased approach to screening biological activity.
Protocol 1: In Vitro Anti-inflammatory Activity - COX Inhibition Assay
-
Objective: To determine the inhibitory effect of 2-(5-Hydroxypyridin-2-yl)acetic acid on COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., Ibuprofen, Celecoxib).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or controls to the respective wells.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes).
-
Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: In Vitro Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay
-
Objective: To assess the ability of the test compound to protect neuronal cells from glutamate-induced cell death.
-
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., HT22).
-
Glutamate solution.
-
Test compound.
-
Cell viability assay (e.g., MTT or LDH release assay).
-
-
Procedure:
-
Culture neuronal cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a toxic concentration of glutamate.
-
Incubate for 24 hours.
-
Assess cell viability using the chosen assay.
-
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound.
-
Positive control antibiotic (e.g., Gentamicin).
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 4: In Vitro Anticancer Activity - MTT Cell Proliferation Assay
-
Objective: To evaluate the cytotoxic effect of the test compound on a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Test compound.
-
Positive control (e.g., Cisplatin).
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
While direct experimental evidence for the biological activity of 2-(5-Hydroxypyridin-2-yl)acetic acid is currently limited, the extensive body of research on structurally related pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed activities in anti-inflammatory, neuroprotective, antimicrobial, and anticancer applications are grounded in established structure-activity relationships. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this promising compound. Further research, guided by these principles, will be instrumental in elucidating the full therapeutic potential of 2-(5-Hydroxypyridin-2-yl)acetic acid.
References
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Lara-Sotelo, G., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(15), 4989. [Link]
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Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link]
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PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Gerasimova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 13031. [Link]
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Thaler, F., et al. (2010). Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. Journal of Medicinal Chemistry, 53(3), 1172-1185. [Link]
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Ghareb, N., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 429-434. [Link]
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Gopalakrishnan, M., & Sureshkumar, P. (2010). Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Applied Biochemistry and Biotechnology, 160(6), 1693-1702. [Link]
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Al-Ostath, A. I., et al. (2020). (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Molecules, 25(21), 5171. [Link]
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RSC Publishing. (2015). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 6(10), 1836-1842. [Link]
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IJSDR. (n.d.). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. [Link]
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MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmaceuticals, 14(12), 1221. [Link]
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PubMed. (2020). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters, 20(15), 4585-4589. [Link]
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PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 91(5), 957-967. [Link]
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PubMed. (2000). Synthesis and biological evaluation of 2,5-dihydropyrazol. Bioorganic & Medicinal Chemistry Letters, 10(11), 1151-1154. [Link]
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A Technical Guide to the Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic Acid Derivatives
Abstract
The 2-(5-hydroxypyridin-2-yl)acetic acid scaffold is a privileged heterocyclic structure, serving as a critical building block in medicinal chemistry and materials science.[1][2] Its derivatives have shown potential in various therapeutic areas, including as agents for treating peptic ulcers, by exhibiting both gastric acid inhibition and gastric mucosa protection.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for accessing this key intermediate and its subsequent derivatization. We will dissect field-proven methodologies, from classical approaches utilizing halopyridines to modern, efficient three-component reactions involving pyridine-N-oxides. The narrative emphasizes the rationale behind experimental choices, offering detailed protocols, and discussing the strategic implementation of bioisosteric replacements to modulate physicochemical and pharmacological properties.
Strategic Overview: Accessing the Core Scaffold
The synthesis of the 2-(5-hydroxypyridin-2-yl)acetic acid core presents unique challenges, primarily centered on achieving regioselective functionalization of the pyridine ring and managing the reactivity of the phenolic hydroxyl group. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final derivatives. Two principal strategic disconnections are considered: functionalization of a pre-existing pyridine ring and, less commonly, de novo construction of the heterocyclic core.
Strategy A: Functionalization of Pre-existing Pyridine Scaffolds
This is the most direct and widely employed approach. The key is the introduction of the acetic acid moiety or a precursor at the C2 position of a 5-hydroxypyridine derivative.
A robust and versatile method begins with a suitably protected 2-halopyridine. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for this purpose.[5] The reaction typically involves coupling a 2-halo-5-(protected-oxy)pyridine with a two-carbon nucleophile that serves as the acetic acid synthon.
-
Causality of Experimental Design: The hydroxyl group is typically protected (e.g., as a benzyl or silyl ether) to prevent interference with the organometallic catalyst and the coupling partner. Activated methylene compounds like malonates are excellent nucleophiles for this transformation. The subsequent hydrolysis and decarboxylation of the malonate adduct provide the desired acetic acid sidechain under controlled conditions.[5]
A more contemporary and highly efficient strategy involves the activation of a pyridine-N-oxide. This approach leverages the altered electronics of the N-oxide to facilitate nucleophilic attack at the C2 position. A three-component reaction using a Meldrum's acid derivative as a linchpin reagent has proven particularly effective.[1][5]
-
Mechanistic Insight: The pyridine-N-oxide is activated by an electrophile (e.g., TsCl), making the C2 position susceptible to nucleophilic attack by a Meldrum's acid derivative.[1] The resulting intermediate then acts as an electrophile, where a second nucleophile (e.g., an alkoxide) triggers ring-opening of the Meldrum's acid moiety and decarboxylation to yield the final pyridylacetic acid derivative.[1][5] This method is notable for its operational simplicity and convergence.[5]
Key Synthetic Intermediates
Access to reliable starting materials is crucial. 5-Hydroxypyridine-2-carboxaldehyde (or 2-formyl-5-hydroxypyridine) is a valuable intermediate, as the aldehyde can be oxidized to the corresponding carboxylic acid.[6][7] Similarly, 5-hydroxypyridine-2-carboxylic acid itself can be a precursor, though introducing the methylene spacer can be challenging.[2][8]
| Intermediate | CAS Number | Key Synthetic Use |
| 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9 | Oxidation to carboxylic acid, then homologation |
| 5-Hydroxypyridine-2-carboxylic acid | 15069-92-8 | Precursor for further functionalization |
| 2-Chloro-5-hydroxypyridine | 41280-99-1 | Substrate for cross-coupling reactions |
Synthesis of Derivatives: Tailoring for Function
The true utility of the 2-(5-hydroxypyridin-2-yl)acetic acid scaffold lies in its derivatization. The carboxylic acid and hydroxyl groups provide two orthogonal handles for chemical modification.
Esterification of the Carboxylic Acid
Conversion of the carboxylic acid to an ester is a common strategy to enhance cell permeability and modulate solubility.
-
Fischer Esterification: This is a classical and straightforward method involving treatment of the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[9] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[9][10]
-
Coupling Agent-Mediated Esterification: For more delicate substrates or when forcing conditions are not viable, dehydrating coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) can be used.[11] These methods proceed under mild conditions and are highly efficient.
Amidation of the Carboxylic Acid
Amide derivatives are fundamental in drug design. The synthesis involves activating the carboxylic acid followed by reaction with a primary or secondary amine. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high efficiency and low rates of side reactions.[12]
Bioisosteric Replacement of the Carboxylic Acid
In medicinal chemistry, replacing a carboxylic acid with a bioisostere is a powerful strategy to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining biological activity.[13][14]
-
Concept of Bioisosterism: Bioisosteres are functional groups with similar steric and electronic properties that can elicit a similar biological response.[14]
-
Common Replacements:
-
Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most successful non-classical bioisosteres of carboxylic acids. They possess a similar pKa and geometry but are often more lipophilic.[14][15]
-
Sulfonamides: This group can mimic the hydrogen-bonding capabilities of a carboxylic acid but is significantly less acidic (pKa ~9-10), which can be advantageous for cell permeability.[14][15]
-
Hydroxy-heterocycles: Acidic heterocycles like 3-hydroxyquinolin-2-ones have also been explored as carboxylic acid surrogates.[16]
-
| Bioisostere | Typical pKa | Key Physicochemical Feature |
| Carboxylic Acid | 4–5 | High polarity, strong H-bond acceptor |
| 1H-Tetrazole | ~4.5–4.9 | More lipophilic than carboxylate anion[15] |
| Sulfonamide | ~9–10 | Weaker acid, enhanced metabolic stability[14] |
| Acylsulfonamide | 4–5 | pKa similar to carboxylic acids[16] |
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol: Synthesis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate
This protocol is a conceptual adaptation based on the hydrolysis of an ester, a common final step in many synthetic sequences leading to pyridylacetic acids.[12]
Step 1: Saponification of a Precursor Ester (e.g., Ethyl 2-(5-benzyloxypyridin-2-yl)acetate)
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Base Addition: Add potassium hydroxide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 50 °C and stir for 30-60 minutes, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1N HCl.
-
Isolation: If a precipitate forms, collect it by filtration. If the product is an oil or remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.
Step 2: Debenzylation (if applicable)
-
Catalyst: Dissolve the 2-(5-benzyloxypyridin-2-yl)acetic acid in a suitable solvent like methanol or ethyl acetate. Add palladium on carbon (10% w/w).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 2-24 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent in vacuo to obtain the final product, 2-(5-hydroxypyridin-2-yl)acetic acid.
Protocol: Amide Coupling to form N-Benzyl-2-(5-hydroxypyridin-2-yl)acetamide
-
Dissolution: In an inert atmosphere (N₂ or Ar), dissolve 2-(5-hydroxypyridin-2-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.5 eq), triethylamine (2.5 eq), and benzylamine (1.2 eq) to the solution.[12]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired amide.[12]
Conclusion and Future Outlook
The synthetic routes to 2-(5-hydroxypyridin-2-yl)acetic acid and its derivatives are well-established, yet offer room for innovation. Modern methods focusing on catalytic C-H activation or novel multicomponent reactions may further streamline access to this valuable scaffold. For drug development professionals, the strategic application of bioisosterism will continue to be a critical tool for optimizing lead compounds derived from this core. The versatility of the scaffold ensures its continued relevance in the pursuit of novel therapeutics and functional materials.
References
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Center for Biotechnology Information. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]
- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]
- 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
-
The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Angene. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Esterification Reactions. Polymer Solutions. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(5-Hydroxypyridin-2-yl)acetic acid
Introduction
2-(5-Hydroxypyridin-2-yl)acetic acid is a pyridine derivative with a structure that suggests potential interactions with various biological targets. While direct research into its mechanism of action is limited, its structural similarity to known bioactive molecules allows for the formulation of several well-grounded hypotheses. This guide provides a comprehensive exploration of two primary putative mechanisms: interaction with Monoamine Oxidase (MAO) enzymes and inhibition of D-dopachrome tautomerase (D-DT).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical basis for these hypotheses, provide detailed experimental protocols for their validation, and offer insights into the interpretation of potential results. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to foster trustworthy and reproducible findings.
Hypothesis 1: Interaction with Monoamine Oxidase (MAO)
The structural analogue of our target molecule, 2-pyridylacetic acid, is the primary and pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2][3][4][5] The biotransformation of betahistine to 2-pyridylacetic acid is mediated by monoamine oxidase (MAO) enzymes.[2][3] This metabolic relationship strongly suggests that 2-(5-Hydroxypyridin-2-yl)acetic acid may also serve as a substrate or inhibitor of MAO.
MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[6][7][8] Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6][9][10] Various pyridine-containing compounds have been investigated as MAO inhibitors.[9][10][11][12]
Experimental Validation: MAO Inhibition Assay
To investigate the interaction of 2-(5-Hydroxypyridin-2-yl)acetic acid with MAO, a robust enzyme inhibition assay is required. This protocol outlines a common method using a commercially available MAO-Glo™ Assay kit.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(5-Hydroxypyridin-2-yl)acetic acid for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay kit (containing MAO substrate, luciferin detection reagent)
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well microplates (white, opaque)
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a stock solution of 2-(5-Hydroxypyridin-2-yl)acetic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions or control inhibitors to the wells of the 96-well plate.
-
Add 20 µL of the diluted MAO enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the MAO substrate provided in the kit.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
| Compound | Target | IC50 (µM) |
| 2-(5-Hydroxypyridin-2-yl)acetic acid | MAO-A | TBD |
| 2-(5-Hydroxypyridin-2-yl)acetic acid | MAO-B | TBD |
| Clorgyline (Positive Control) | MAO-A | Known |
| Selegiline (Positive Control) | MAO-B | Known |
TBD: To be determined
Workflow for MAO Inhibition Assay
Caption: Workflow for determining the MAO inhibitory activity.
Hypothesis 2: Inhibition of D-dopachrome tautomerase (D-DT)
Another plausible mechanism of action for 2-(5-Hydroxypyridin-2-yl)acetic acid is the inhibition of D-dopachrome tautomerase (D-DT), also known as MIF-2.[13][14] This hypothesis is based on the finding that 2,5-pyridinedicarboxylic acid, a structurally related molecule, is a selective inhibitor of D-DT.[15] D-DT is a cytokine involved in inflammatory responses and cell proliferation, and its inhibition is a potential therapeutic strategy for various diseases, including cancer.[13][16][17][18][19][20]
D-DT, along with its homolog macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74, initiating downstream signaling cascades such as the ERK1/2 MAP kinase pathway.[13][16][19]
Experimental Validation: D-DT Inhibition Assay
The enzymatic activity of D-DT can be measured using a tautomerase assay with a substrate like D-dopachrome methyl ester.
Objective: To determine the IC50 of 2-(5-Hydroxypyridin-2-yl)acetic acid for D-DT tautomerase activity.
Materials:
-
Recombinant human D-DT
-
D-dopachrome methyl ester (substrate)
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Known D-DT inhibitors (e.g., 4-CPPC) as positive controls
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
96-well microplates (UV-transparent)
-
Spectrophotometer
Protocol:
-
Compound Preparation: Prepare a stock solution and serial dilutions of 2-(5-Hydroxypyridin-2-yl)acetic acid as described for the MAO assay.
-
Enzyme and Substrate Preparation: Dilute D-DT to the desired concentration in the assay buffer. Prepare a fresh solution of D-dopachrome methyl ester.
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions or control inhibitors to the wells of the 96-well plate.
-
Add 80 µL of the diluted D-DT enzyme to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the D-dopachrome methyl ester substrate.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 475 nm over time using a spectrophotometer in kinetic mode. The rate of the reaction is proportional to the D-DT activity.
Data Analysis:
Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition and fit the data to a dose-response curve to obtain the IC50 value.
| Compound | Target | IC50 (µM) |
| 2-(5-Hydroxypyridin-2-yl)acetic acid | D-DT | TBD |
| 4-CPPC (Positive Control) | D-DT | Known |
TBD: To be determined
Signaling Pathway of D-DT and Putative Inhibition
Caption: Putative inhibition of the D-DT signaling pathway.
Secondary Validation and Mechanistic Studies
Should initial screening assays indicate significant inhibitory activity, further studies are crucial to validate these findings and elucidate the precise mechanism of action.
Determining the Mode of Inhibition
For enzyme inhibitors, it is essential to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk or Michaelis-Menten plots.[21][22]
Cell-Based Assays
To confirm the biological relevance of in vitro findings, cell-based assays are necessary.
-
For MAO Inhibition: Measure the levels of monoamine neurotransmitters (dopamine, serotonin) in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) after treatment with 2-(5-Hydroxypyridin-2-yl)acetic acid.
-
For D-DT Inhibition: Assess the effect of the compound on D-DT-induced cellular responses, such as the phosphorylation of ERK1/2 in macrophages or cancer cell lines.[18]
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a potential therapeutic agent. An essential first step is the development of a robust analytical method for its quantification in biological matrices.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.[23][24][25] An LC-MS/MS method for 2-(5-Hydroxypyridin-2-yl)acetic acid can be developed based on existing methods for the structurally similar 2-pyridylacetic acid.[23][24][25]
Key Parameters for LC-MS/MS Method Development:
-
Chromatographic Separation: A C18 or HILIC column can be used to achieve good separation from endogenous matrix components.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode will provide high selectivity and sensitivity. The precursor and product ion transitions will need to be optimized for 2-(5-Hydroxypyridin-2-yl)acetic acid.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to extract the analyte from plasma or other biological fluids.[23][24]
Conclusion
While the precise mechanism of action of 2-(5-Hydroxypyridin-2-yl)acetic acid remains to be definitively elucidated, its chemical structure provides a strong foundation for hypothesizing its interaction with key biological targets, namely monoamine oxidase and D-dopachrome tautomerase. The experimental framework detailed in this guide offers a systematic and scientifically rigorous approach to testing these hypotheses. Through a combination of in vitro enzyme assays, cell-based functional studies, and robust analytical methodologies, researchers can effectively uncover the pharmacological properties of this compound, paving the way for potential future therapeutic applications.
References
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An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. Available from: [Link]
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LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Taylor & Francis Online. Available from: [Link]
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Betahistine Pharmacology - Active Ingredient. RxReasoner. Available from: [Link]
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2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. Available from: [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available from: [Link]
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An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. Available from: [Link]
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Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available from: [Link]
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Betahistine. PubChem. Available from: [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. Available from: [Link]
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Enzyme inhibitory assay: Significance and symbolism. ScienceDirect. Available from: [Link]
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PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets, House Standard 16 mg and 24 mg Anti-vertigo Agent. Sanis Health Inc. Available from: [Link]
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LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy. Taylor & Francis Online. Available from: [Link]
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Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI. Available from: [Link]
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A LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low volume human K 2 EDTA plasma. ResearchGate. Available from: [Link]
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Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. National Center for Biotechnology Information. Available from: [Link]
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(PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. Available from: [Link]
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D-dopachrome tautomerase (D-DT or MIF-2): Doubling the MIF cytokine family. National Center for Biotechnology Information. Available from: [Link]
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The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). PNAS. Available from: [Link]
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Inhibition of NADH oxidation by pyridine derivatives. PubMed. Available from: [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. National Center for Biotechnology Information. Available from: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available from: [Link]
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Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed. Available from: [Link]
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The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). PubMed. Available from: [Link]
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DDT (gene). Wikipedia. Available from: [Link]
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Knockdown of D-dopachrome Tautomerase Inhibits Cell Proliferation in Human HepG2 Cell Line. Anticancer Research. Available from: [Link]
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Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available from: [Link]
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Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment. National Center for Biotechnology Information. Available from: [Link]
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An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Royal Society of Chemistry. Available from: [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available from: [Link]
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2-Pyridineacetic acid. PubChem. Available from: [Link]
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2-Pyridylacetic acid (HMDB0060722). Human Metabolome Database. Available from: [Link]
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Monoamine oxidase inactivation: from pathophysiology to therapeutics. National Center for Biotechnology Information. Available from: [Link]
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List of MAO inhibitors + Uses & Side Effects. Drugs.com. Available from: [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]
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Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. Available from: [Link]
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Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 2-(5-Hydroxypyridin-2-yl)acetic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-(5-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide will therefore present a plausible discovery and development trajectory based on established principles of medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential as a scaffold in the design of novel therapeutics.
Introduction: The Significance of the Pyridine-2-Acetic Acid Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When coupled with an acetic acid moiety at the 2-position, it creates a structural alert for a range of biological activities. The addition of a hydroxyl group at the 5-position introduces a crucial hydrogen bond donor/acceptor site, further enhancing its potential for molecular recognition by biological targets.
2-(5-Hydroxypyridin-2-yl)acetic acid can be considered a bioisostere of endogenous compounds like phenylacetic acid, a catabolite of phenylalanine.[2] The strategic replacement of a phenyl ring with a hydroxypyridine ring can improve pharmacokinetic properties such as solubility and reduce the potential for toxic metabolites, a common strategy in modern drug design.[3]
A Plausible Discovery and Developmental History
While a definitive "discovery" paper for 2-(5-Hydroxypyridin-2-yl)acetic acid is not readily identifiable, its emergence can be logically deduced from the convergence of several research streams in medicinal chemistry.
-
Early Investigations into Pyridine Scaffolds: The foundational role of pyridine and its derivatives in drug discovery has been recognized for decades, with applications ranging from antimicrobials to cardiovascular agents.[4][5]
-
Exploration of Phenylacetic Acid Analogs: The study of phenylacetic acid and its derivatives as modulators of various biological processes would have naturally led researchers to explore heterocyclic bioisosteres to optimize drug-like properties.[6]
-
Focus on Hydroxypyridine Derivatives: The unique chelating properties and hydrogen bonding capabilities of hydroxypyridines have made them attractive moieties for targeting metalloenzymes and other specific protein binding sites.[7]
It is highly probable that 2-(5-Hydroxypyridin-2-yl)acetic acid was first synthesized as part of a larger library of compounds in an effort to explore the structure-activity relationships (SAR) of a particular biological target. Its synthesis would have been a logical extension of established synthetic methodologies for pyridine-2-acetic acids and hydroxypyridines.
Synthesis and Characterization
The synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid can be approached through several well-established synthetic routes. A logical and efficient pathway would likely involve the synthesis of a suitable precursor, such as 5-hydroxy-2-methylpyridine or 5-hydroxypyridine-2-carboxaldehyde, followed by elaboration of the acetic acid side chain.
Proposed Synthetic Pathway
A plausible and efficient synthesis is outlined below, starting from the commercially available 5-hydroxypyridine-2-carboxylic acid.
Caption: Plausible synthetic route to 2-(5-Hydroxypyridin-2-yl)acetic acid.
An alternative, more direct route could involve:
Caption: Alternative synthesis from 5-hydroxy-2-methylpyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid is provided in the table below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | - |
| Molecular Weight | 153.14 g/mol | - |
| pKa (estimated) | ~3.5 (acid), ~8.5 (phenol) | - |
| LogP (estimated) | ~0.5 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 2 | - |
Potential Biological Activities and Mechanism of Action
The structural features of 2-(5-Hydroxypyridin-2-yl)acetic acid suggest several potential biological activities that warrant investigation. The hydroxypyridine moiety is a known metal-chelating pharmacophore, suggesting potential as an inhibitor of metalloenzymes.[7] The pyridine-2-acetic acid core is present in compounds with anti-inflammatory and analgesic properties.
A plausible mechanism of action for this compound could involve the inhibition of a key enzyme in a disease-relevant pathway. For instance, its ability to chelate divalent metal ions could make it an effective inhibitor of matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), both of which are implicated in cancer and inflammatory diseases.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical scenario where 2-(5-Hydroxypyridin-2-yl)acetic acid acts as an inhibitor of a signaling pathway involved in inflammation.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Experimental Protocols
To evaluate the potential biological activity of 2-(5-Hydroxypyridin-2-yl)acetic acid, a series of in vitro assays would be necessary. The following is a detailed protocol for a representative enzyme inhibition assay.
Metalloenzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potential of 2-(5-Hydroxypyridin-2-yl)acetic acid against a representative metalloenzyme (e.g., a matrix metalloproteinase).
Materials:
-
Recombinant human metalloenzyme
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
2-(5-Hydroxypyridin-2-yl)acetic acid (dissolved in DMSO)
-
Positive control inhibitor (e.g., EDTA or a known specific inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-(5-Hydroxypyridin-2-yl)acetic acid in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant enzyme in assay buffer to the working concentration recommended by the manufacturer.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the compound dilution or control.
-
Add 25 µL of the diluted enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
While the specific discovery and historical development of 2-(5-Hydroxypyridin-2-yl)acetic acid remain to be fully elucidated in the scientific literature, its chemical structure suggests significant potential as a versatile scaffold in drug discovery. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties are favorable for biological applications. Future research should focus on the systematic evaluation of its biological activities, particularly as a metalloenzyme inhibitor, and the exploration of its structure-activity relationships through the synthesis of analogs. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising heterocyclic core.
References
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
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Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC - PubMed Central. Available at: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]
-
Phenylacetic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
-
4-Hydroxypyridine: A Hidden Gem in Drugs. Bulat Pharmaceutical. Available at: [Link]
-
The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Medium. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Derivatives of Carboxylic Acids. MSU chemistry. Available at: [Link]
- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.Google Patents.
-
2-Formyl-5-hydroxypyridine. Frontier Specialty Chemicals. Available at: [Link]
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Methodological & Application
2-(5-Hydroxypyridin-2-yl)acetic acid experimental protocols
An in-depth guide to the experimental protocols for 2-(5-Hydroxypyridin-2-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the compound's synthesis, purification, characterization, and safe handling.
Introduction and Scientific Context
2-(5-Hydroxypyridin-2-yl)acetic acid is a pyridine derivative characterized by a carboxylic acid moiety and a hydroxyl group. Its structural features make it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of both acidic (carboxylic acid) and phenolic (hydroxyl) functional groups allows for diverse chemical modifications and interactions with biological targets. Understanding the protocols for its synthesis and characterization is fundamental for its application in research and development.
This guide provides a robust framework for working with this compound, emphasizing the rationale behind procedural steps to ensure reproducibility and safety.
Physicochemical Properties
A summary of the key identifiers and properties for 2-(5-Hydroxypyridin-2-yl)acetic acid is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(5-hydroxy-2-pyridinyl)acetic acid | [1] |
| Synonyms | 2-(5-hydroxy-2-pyridyl)acetic acid | [2] |
| CAS Number | 1214345-48-8 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2] |
| Monoisotopic Mass | 153.04259 Da | [3] |
| Canonical SMILES | C1=CC(=NC=C1O)CC(=O)O | [1][3] |
| InChIKey | BZRCUHNZOAAEGU-UHFFFAOYSA-N | [1] |
PART 1: Safety, Handling, and Storage
Working with any chemical reagent necessitates strict adherence to safety protocols. 2-(5-Hydroxypyridin-2-yl)acetic acid is classified with specific hazards that require careful management.
Hazard Identification and Precautionary Measures
The compound is associated with the following hazards according to the Globally Harmonized System (GHS).[2]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][6] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust.[4] Do not breathe dust, fumes, or vapors.[4] Avoid contact with skin, eyes, and clothing.[4][7] Wash hands thoroughly after handling.[2][5]
First Aid and Emergency Procedures
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4][5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] For long-term stability, refrigeration is recommended.
PART 2: Synthesis and Purification Protocols
While multiple synthetic routes can be devised, the following section outlines a representative, multi-step synthesis based on established organic chemistry principles, starting from commercially available 5-methoxy-2-methylpyridine. This pathway involves protection of the hydroxyl group as a methyl ether, functionalization of the methyl group, and subsequent deprotection.
Diagram of Proposed Synthesis Pathway
Sources
Application Notes and Protocols for Investigating 2-(5-Hydroxypyridin-2-yl)acetic acid in Cancer Cell Lines
Introduction: Unveiling the Anticancer Potential of 2-(5-Hydroxypyridin-2-yl)acetic acid
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Pyridine derivatives represent a promising class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including anticancer properties. While the specific bioactivity of 2-(5-Hydroxypyridin-2-yl)acetic acid in the context of cancer remains largely unexplored, its structural motifs are present in molecules with known anticancer effects. For instance, various pyridine-containing compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor progression. Furthermore, the acetic acid moiety is a feature of certain histone deacetylase (HDAC) inhibitors, a class of drugs known to have potent anti-tumor activities.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential anticancer effects of 2-(5-Hydroxypyridin-2-yl)acetic acid. Given the nascent stage of research on this particular compound, this guide provides a foundational framework of detailed protocols for a systematic in vitro evaluation. The experimental design herein is predicated on the hypothesis that 2-(5-Hydroxypyridin-2-yl)acetic acid may exert its effects through the induction of apoptosis and/or cell cycle arrest, based on the known activities of structurally related molecules.
The following protocols are designed to be self-validating, with integrated controls and clear data interpretation guidelines to ensure the generation of robust and reliable results.
Compound Handling and Preparation
Chemical Information:
| Property | Value |
| Compound Name | 2-(5-Hydroxypyridin-2-yl)acetic acid |
| CAS Number | 1214345-48-8 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
Safety Precautions: While a specific Safety Data Sheet (SDS) for 2-(5-Hydroxypyridin-2-yl)acetic acid is not readily available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the SDS of similar acidic compounds, the following precautions are recommended:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[1][2][3][4][5]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Stock Solution Preparation: The solubility of 2-(5-Hydroxypyridin-2-yl)acetic acid in common laboratory solvents has not been extensively documented. Therefore, it is essential to perform a solubility test to determine the most appropriate solvent for creating a high-concentration stock solution.
Protocol for Solubility Testing and Stock Solution Preparation:
-
Solvent Selection: Test the solubility of the compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) and ethanol.
-
Small-Scale Test: To a small, known amount of the compound (e.g., 1 mg), add the chosen solvent in small increments (e.g., 10 µL) and vortex until the compound is fully dissolved.
-
Stock Concentration: Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the initial in vitro characterization of 2-(5-Hydroxypyridin-2-yl)acetic acid's anticancer activity.
Caption: A streamlined workflow for the in vitro assessment of a novel compound's anticancer properties.
Selection and Maintenance of Cancer Cell Lines
The choice of cancer cell lines is critical for a comprehensive initial screening. It is recommended to use a panel of cell lines from different cancer types to assess the breadth of the compound's activity.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
HCT116: Human colorectal carcinoma cell line.
-
Jurkat: Human T-cell leukemia cell line.
Cell Culture Protocol:
-
Media Preparation: Culture each cell line in its recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
96-well cell culture plates
-
2-(5-Hydroxypyridin-2-yl)acetic acid stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of 2-(5-Hydroxypyridin-2-yl)acetic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical IC50 Values:
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 25.5 |
| HeLa | 18.2 |
| HCT116 | 32.8 |
| Jurkat | 12.1 |
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[10][11]
Materials:
-
6-well cell culture plates
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-(5-Hydroxypyridin-2-yl)acetic acid at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Materials:
-
6-well cell culture plates
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.[14][15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 4: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as previously described, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Compare the expression levels of the target proteins in the treated samples to the untreated control. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Hypothetical Signaling Pathway
Based on the activities of related pyridine derivatives, 2-(5-Hydroxypyridin-2-yl)acetic acid could potentially induce apoptosis through the intrinsic pathway.
Sources
- 1. punchout.medline.com [punchout.medline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
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- 5. premiermedicalco.com [premiermedicalco.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: A Comprehensive Guide to a Tiered Antimicrobial Assay Cascade for 2-(5-Hydroxypyridin-2-yl)acetic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a detailed methodological framework for the comprehensive evaluation of the antimicrobial properties of the novel compound, 2-(5-Hydroxypyridin-2-yl)acetic acid. Recognizing the scarcity of existing data on this specific molecule, we present a tiered, logic-driven assay cascade designed to efficiently characterize its potential antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. We move beyond simple procedural lists to explain the scientific rationale behind key steps, empowering researchers to not only execute the assays but also to interpret the results with confidence. The cascade progresses from primary screening assays to determine inhibitory and cidal concentrations, to secondary assays aimed at elucidating the mechanism of action.
Introduction: The Rationale for a Structured Assay Cascade
The rising tide of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing pyridine moieties, represent a promising area of research due to their diverse biological activities. While direct antimicrobial data for 2-(5-Hydroxypyridin-2-yl)acetic acid is not yet prevalent in the literature, its structural components are features in various known antimicrobial agents.[1][2] This structural analogy provides a strong impetus for a thorough investigation of its antimicrobial potential.
A structured, tiered approach to antimicrobial testing is paramount for efficient and cost-effective drug discovery. It prevents the premature allocation of resources to extensive mechanistic studies before fundamental activity is confirmed. Our proposed cascade begins with high-throughput screening to establish a foundational activity profile (Tier 1), proceeds to quantitative determination of bactericidal or bacteriostatic effects (Tier 2), and culminates in targeted mechanistic investigations (Tier 3). This logical progression ensures that each experimental phase is built upon a solid foundation of validated data.
Tier 1: Primary Screening for Bioactivity
The initial goal is to determine if 2-(5-Hydroxypyridin-2-yl)acetic acid exhibits any antimicrobial activity against a representative panel of microorganisms. This panel should include Gram-positive and Gram-negative bacteria, and potentially fungal species, to assess the spectrum of activity.
2.1. Assay I: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative assay is fundamental to understanding the potency of the test compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
2-(5-Hydroxypyridin-2-yl)acetic acid (henceforth "the Compound")
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB), prepared according to CLSI standards.[3][5]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a 2x concentrated stock solution of the Compound in MHB. The highest concentration tested should be at least 128 µg/mL. Solubility of the compound must be assessed first; if necessary, a small amount of a suitable solvent like DMSO can be used, ensuring the final concentration does not affect bacterial growth.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x Compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. This brings the total volume in each well to 200 µL and halves the compound concentration to the desired final test range.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the Compound at which there is no visible turbidity (i.e., the first clear well).
2.2. Assay II: Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that provides a rapid visual assessment of antimicrobial activity.[6] It is particularly useful for screening multiple strains simultaneously. A paper disk impregnated with the test compound is placed on an agar plate swabbed with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of inhibition will appear around the disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth).[7]
-
Sterile paper disks (6 mm diameter)
-
The Compound solution of a known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard as described above
-
Sterile cotton swabs
Procedure:
-
Disk Preparation: Aseptically impregnate sterile paper disks with a known amount of the Compound (e.g., 30 µg per disk). Allow the solvent to evaporate completely.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The interpretation of the zone size (susceptible, intermediate, resistant) requires correlation with MIC data, as defined by bodies like EUCAST or CLSI.[8][9]
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus (Gram-positive) | 16 | 18 |
| E. coli (Gram-negative) | >128 | 6 (No zone) |
| P. aeruginosa (Gram-negative) | >128 | 6 (No zone) |
| C. albicans (Fungus) | 64 | 12 |
Note: Data are hypothetical and for illustrative purposes only.
Tier 2: Determining Cidal vs. Static Activity
Once inhibitory activity (MIC) is established, the next critical step is to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
3.1. Assay III: Minimum Bactericidal Concentration (MBC)
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11] This assay is a direct extension of the broth microdilution MIC test.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Procedure:
-
Following the determination of the MIC, take the 96-well plate used for the assay.
-
Select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the positive growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically pipette a 10-100 µL aliquot from each of these wells and plate it onto separate, appropriately labeled MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours, or until colonies are clearly visible on the plate from the growth control.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count. For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL and 100 µL was plated, this corresponds to ≤50 colonies on the MBC plate.
Tier 3: Investigating the Mechanism of Action (MoA)
If the compound demonstrates potent bactericidal activity, the next logical step is to investigate its mechanism of action. Common targets for antimicrobial compounds include the cell wall, cell membrane, and various metabolic processes. Here, we outline two assays that probe for membrane disruption, a common mechanism for novel antimicrobials.
4.1. Assay IV: Bacterial Membrane Potential Assay
Many bactericidal agents act by disrupting the bacterial cell membrane's electrochemical potential, which is crucial for energy production and other essential functions.[12] This can be measured using voltage-sensitive fluorescent dyes.[13][14] For example, the dye DiSC₃(5) is taken up by polarized cells and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[12]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Assay buffer (e.g., PBS or a minimal medium)
-
Voltage-sensitive dye (e.g., DiSC₃(5) or a kit like the BacLight™ Bacterial Membrane Potential Kit).[15]
-
The Compound
-
A known membrane-depolarizing agent as a positive control (e.g., CCCP or gramicidin)
-
Fluorimeter or fluorescence microplate reader
Procedure:
-
Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to a standardized OD₆₀₀.
-
Add the voltage-sensitive dye to the cell suspension at the manufacturer's recommended concentration and incubate to allow for dye uptake and fluorescence quenching.
-
Monitor the baseline fluorescence until it is stable.
-
Add the Compound at a concentration known to be bactericidal (e.g., 2x or 4x MBC).
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Include a negative control (vehicle only) and a positive control (e.g., CCCP) in the experiment.
4.2. Assay V: ATP Bioluminescence Viability Assay
Cellular ATP is a direct indicator of metabolic activity and cell viability.[16] Upon cell death and loss of membrane integrity, intracellular ATP is rapidly degraded. The ATP bioluminescence assay uses the luciferase enzyme to catalyze the oxidation of luciferin in the presence of ATP, producing light. The amount of light is directly proportional to the amount of ATP present, and thus to the number of viable cells.[17] This provides a rapid and highly sensitive method to assess the kinetics of bacterial killing.
Materials:
-
Bacterial culture
-
The Compound
-
Commercial ATP bioluminescence assay kit (containing ATP releasing agent, luciferase/luciferin reagent)
-
Luminometer or microplate reader with luminescence detection capabilities
-
Opaque, white 96-well plates
Procedure:
-
Prepare a bacterial suspension and expose it to various concentrations of the Compound (e.g., MIC, MBC, 2x MBC) over a time course (e.g., 0, 30, 60, 120 minutes).
-
At each time point, take an aliquot of the cell suspension.
-
Follow the kit manufacturer's instructions. Typically, this involves adding an ATP-releasing agent to lyse the cells, followed by the addition of the luciferase/luciferin reagent.
-
Immediately measure the luminescence signal (Relative Light Units, RLU).
-
A rapid decrease in the RLU signal in treated samples compared to an untreated control indicates a loss of cell viability.
| Assay | Observation with Compound | Inference |
| Membrane Potential | Rapid increase in fluorescence signal after compound addition. | The compound disrupts the bacterial membrane potential. |
| ATP Bioluminescence | Time- and concentration-dependent decrease in luminescence. | The compound leads to a rapid loss of metabolic activity and cell viability. |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note provides a systematic, multi-tiered framework for the initial antimicrobial characterization of 2-(5-Hydroxypyridin-2-yl)acetic acid. By following this logical progression from primary screening (MIC, disk diffusion) to secondary confirmation (MBC) and preliminary mechanistic studies (membrane potential, ATP viability), researchers can efficiently generate a robust data package. The protocols described herein are based on established, international standards to ensure the generation of high-quality, reproducible results. Positive results from this cascade would provide a strong foundation for more advanced studies, including time-kill kinetics, resistance development studies, and in vivo efficacy models, paving the way for potential development as a novel antimicrobial agent.
References
- MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
- Unknown Source. (n.d.). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines.
- PubMed. (n.d.). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
- BroadPharm. (n.d.). 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- PubMed. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Thermo Fisher Scientific. (2004). BacLight Bacterial Membrane Potential Kit.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- EUCAST. (n.d.). Disk Diffusion and Quality Control.
- GoldBio. (n.d.). A Quick and Helpful Introduction to the ATP Bioluminescence Assay.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
- NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria.
- National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- EUCAST. (2021). Clinical Breakpoint Tables.
- EUCAST. (2023). EUCAST Frequently Asked Questions.
- bioRxiv. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
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- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 5. protocols.io [protocols.io]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
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- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 17. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
Anti-inflammatory activity testing of 2-(5-Hydroxypyridin-2-yl)acetic acid
Application Notes & Protocols
Topic: Comprehensive Evaluation of the Anti-inflammatory Activity of 2-(5-Hydroxypyridin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3] Consequently, the search for novel therapeutic agents that can modulate these pathways is a cornerstone of modern drug discovery.
2-(5-Hydroxypyridin-2-yl)acetic acid is a novel heterocyclic compound. While its specific biological activities are not extensively documented, derivatives of pyridylacetic acids have been noted for their potential as anti-arthritic agents and enzyme inhibitors.[4][5] The structural features of 2-(5-Hydroxypyridin-2-yl)acetic acid suggest its potential to interact with biological targets involved in the inflammatory cascade. This document provides a comprehensive, multi-tiered strategy for the systematic evaluation of its anti-inflammatory properties, progressing from initial in vitro screening to in vivo validation.
Part 1: In Vitro Screening for Anti-inflammatory Potential
The initial phase of testing focuses on cell-based and enzymatic assays to establish a foundational understanding of the compound's activity and mechanism of action. This approach is cost-effective, allows for higher throughput, and minimizes the use of animal models in early-stage research.[6][7]
Assessment of Cytotoxicity in Macrophages
Rationale: Before evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of 2-(5-Hydroxypyridin-2-yl)acetic acid. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response and are commonly used for screening.[8][9] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory action and not simply a consequence of cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of 2-(5-Hydroxypyridin-2-yl)acetic acid in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium and add the medium containing the various concentrations of the test compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show minimal to no cytotoxicity (e.g., >90% viability) for subsequent anti-inflammatory assays.[10]
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a robust inflammatory response through the Toll-like receptor 4 (TLR4) and subsequently the NF-κB pathway.[8][11] This model is widely used to assess the ability of a compound to suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][12]
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 2-(5-Hydroxypyridin-2-yl)acetic acid for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[8]
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Western Blot Analysis (Optional but Recommended):
-
After collecting the supernatant, lyse the cells to extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, and phosphorylated NF-κB p65 to assess the compound's effect on the expression of these key inflammatory proteins.[8]
-
Direct Cyclooxygenase (COX-2) Enzyme Inhibition Assay
Rationale: COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A direct enzymatic assay can determine if 2-(5-Hydroxypyridin-2-yl)acetic acid acts as a COX-2 inhibitor, providing specific mechanistic insight.
The COX-2 Signaling Pathway
Caption: The COX-2 enzyme cascade and the potential point of inhibition.
Protocol: Fluorometric or Colorimetric COX-2 Inhibition Assay
-
Reagents: Utilize a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2, arachidonic acid (substrate), and a fluorometric or colorimetric probe.[18][19][20]
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, heme cofactor, and the COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of 2-(5-Hydroxypyridin-2-yl)acetic acid. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.[18]
-
Pre-incubation: Incubate for approximately 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[20][21]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[18]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).[17][21]
| Parameter | Description | Typical Units |
| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2 activity. | µM |
| IC₅₀ (NO) | Concentration for 50% inhibition of Nitric Oxide production. | µM |
| IC₅₀ (TNF-α) | Concentration for 50% inhibition of TNF-α secretion. | µM |
| IC₅₀ (IL-6) | Concentration for 50% inhibition of IL-6 secretion. | µM |
| CC₅₀ | Concentration for 50% cytotoxicity. | µM |
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
If the compound demonstrates promising activity in vitro (e.g., potent inhibition of inflammatory mediators with low cytotoxicity), the next logical step is to evaluate its efficacy in a living organism. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[22]
Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23][24] The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins and involves neutrophil infiltration, making it sensitive to inhibitors of the COX pathway.[23]
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Step-by-step workflow for the in vivo paw edema assay.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize them for at least one week before the experiment.[22]
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC in saline).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[23]
-
Administer the vehicle, positive control, or test compound by oral gavage.
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[23][25]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expected Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Compound X | 10 | 0.72 ± 0.06 | 15.3% |
| Compound X | 30 | 0.51 ± 0.04 | 40.0% |
| Compound X | 100 | 0.38 ± 0.03 | 55.3% |
Conclusion and Future Directions
This structured approach provides a robust framework for characterizing the anti-inflammatory properties of 2-(5-Hydroxypyridin-2-yl)acetic acid. Positive results, particularly dose-dependent activity in both in vitro and in vivo models, would establish a strong foundation for further preclinical development. Subsequent investigations could explore its effects in chronic inflammation models (e.g., cotton pellet-induced granuloma or adjuvant-induced arthritis), delve deeper into its mechanism of action by examining upstream NF-κB signaling events (e.g., IκBα degradation), and conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize its therapeutic potential.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Sakat, S. S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 1-10. [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Liu, F., & Xia, Y. (2014). NF-κB: At the Borders of Autoimmunity and Inflammation. Arthritis Research & Therapy, 16(2), 208. [Link]
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Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
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Pawar, V., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 2(6), 1345-1351. [Link]
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Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 8, 1639. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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Mondal, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 22(4), 186–195. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
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Wang, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 271–277. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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Asati, V., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 30(1), 123. [Link]
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Yap, H. Y., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8878953. [Link]
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Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 421–433. [Link]
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Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 15, 1369324. [Link]
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de Oliveira, M. R., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741–758. [Link]
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Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 58–63. [Link]
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Wang, Y., et al. (2026). Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. Drug Design, Development and Therapy, 20, 123-139. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 369. [Link]
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Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]
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Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]
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Pontiki, E., et al. (2008). Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 16(18), 8453-8461. [Link]
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Raczyńska, E. D., et al. (2005). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Structure: THEOCHEM, 715(1-3), 153-159. [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(5-Hydroxypyridin-2-yl)acetic acid in Pharmaceutical Matrices
Abstract
This application note details a highly specific, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Hydroxypyridin-2-yl)acetic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.
Introduction: The Analytical Challenge
2-(5-Hydroxypyridin-2-yl)acetic acid is a polar aromatic compound of interest in pharmaceutical research and development. Its structure, featuring both a hydrophilic hydroxypyridine ring and a carboxylic acid moiety, presents a challenge for chromatographic retention and peak symmetry on traditional reversed-phase columns. This application note addresses this challenge by providing a comprehensive, step-by-step guide to a robust HPLC method, from initial setup to full validation, ensuring trustworthy and reproducible results.
Chromatographic Principles and Method Development Rationale
The developed method leverages reversed-phase chromatography, a technique well-suited for the separation of moderately polar to nonpolar compounds. The key to successfully analyzing polar compounds like 2-(5-Hydroxypyridin-2-yl)acetic acid is the careful selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shapes.
Stationary Phase Selection
A C18 column is chosen as the stationary phase due to its versatility and wide use in the pharmaceutical industry. The hydrophobic nature of the C18 alkyl chains provides the necessary retention for the aromatic pyridine ring of the analyte. To counteract the polar nature of the hydroxyl and carboxylic acid groups, which can lead to poor retention on traditional C18 phases, a modern, end-capped C18 column is recommended to minimize interactions with residual silanols.
Mobile Phase Optimization
The mobile phase is a critical component in achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Phase: A phosphate buffer at an acidic pH (around 3.0) is selected. The acidic conditions serve a dual purpose: they suppress the ionization of the carboxylic acid group on the analyte, increasing its hydrophobicity and retention on the C18 column, and they ensure the protonation of the pyridine nitrogen, which can improve peak shape by reducing tailing.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency. A gradient is used to ensure the elution of any less polar impurities and to provide a sharp, well-defined peak for the analyte of interest.
Detection
The pyridine ring in 2-(5-Hydroxypyridin-2-yl)acetic acid contains a chromophore that absorbs UV light. A UV detector set at a wavelength of approximately 270 nm, which corresponds to an absorbance maximum for similar pyridine derivatives, is used for sensitive and specific detection.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of 2-(5-Hydroxypyridin-2-yl)acetic acid.
Caption: HPLC analysis workflow from preparation to reporting.
Detailed Protocols
Materials and Reagents
-
2-(5-Hydroxypyridin-2-yl)acetic acid reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(5-Hydroxypyridin-2-yl)acetic acid reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by diluting the stock solution with the 50:50 mobile phase mixture.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified.[1][2][3] This is achieved by injecting a standard solution (e.g., 50 µg/mL) five times and evaluating the following parameters.[3]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines.[4][5]
Sources
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 3. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Introduction: The Strategic Importance of the 5-Hydroxypyridine-2-acetic Acid Scaffold
An Application Guide to the Strategic Functionalization of 2-(5-Hydroxypyridin-2-yl)acetic Acid
The 2-(5-hydroxypyridin-2-yl)acetic acid motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its structure combines several key features: a pyridine core, which is a common element in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability; a hydroxyl group, which can act as a hydrogen bond donor or acceptor and serves as a key handle for further derivatization; and a carboxylic acid side chain, which provides a strong point for ionic interactions or conversion into esters and amides to modulate physicochemical properties. The strategic modification of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview of the chemical reactivity of 2-(5-hydroxypyridin-2-yl)acetic acid, focusing on practical, field-proven protocols for its functionalization. We will delve into the causality behind experimental choices, offering insights that bridge theoretical principles with practical laboratory application.
Chapter 1: Understanding the Reactivity Landscape
The functionalization strategy for 2-(5-hydroxypyridin-2-yl)acetic acid is governed by the electronic interplay of its constituent parts.
-
The Pyridine Ring: As a six-membered heteroaromatic ring containing an electronegative nitrogen atom, pyridine is electron-deficient. This inherent property makes the ring generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[1][2][3]
-
The Hydroxyl Group (-OH): Located at the C5 position, the hydroxyl group is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, thereby activating it towards electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself, namely the C4 and C6 positions.
-
The Acetic Acid Group (-CH₂COOH): This group at the C2 position has a mild deactivating effect on the ring for electrophilic substitution.
The combination of these effects dictates that electrophilic substitutions will preferentially occur at the C4 and C6 positions, while nucleophilic substitutions are best achieved by first installing a leaving group at these positions.
Diagram 1: Overview of Functionalization Pathways This diagram illustrates the primary strategies for modifying the core scaffold, which will be detailed in the subsequent chapters.
Caption: Key functionalization routes for the target scaffold.
Chapter 2: Electrophilic Aromatic Substitution (EAS)
While pyridine itself undergoes EAS under harsh conditions, the C5-hydroxyl group sufficiently activates the ring in our target molecule for practical transformations. The primary sites of substitution are the C4 and C6 positions.
Halogenation: Installing a Versatile Handle
Introducing a halogen (chlorine or bromine) onto the pyridine ring is a crucial first step for many subsequent transformations, particularly palladium-catalyzed cross-coupling reactions. N-halosuccinimides are the reagents of choice due to their moderate reactivity and ease of handling.
Protocol 2.1.1: Regioselective Chlorination at C4/C6
-
Rationale: This protocol uses N-chlorosuccinimide (NCS) in a polar aprotic solvent. The hydroxyl group directs the electrophilic chlorination primarily to the C4 and C6 positions. Dichlorination may occur with excess reagent. The choice of solvent (like DMF or acetonitrile) helps to solubilize the starting material and reagents.
-
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(5-hydroxypyridin-2-yl)acetic acid (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq. for mono-chlorination) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of starting material and formation of the product.
-
Workup: Pour the reaction mixture into ice-water. Acidify to pH ~3-4 with 1 M HCl, which typically precipitates the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If needed, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
| Reagent | Molar Eq. | Purpose |
| Starting Material | 1.0 | Substrate |
| N-Chlorosuccinimide (NCS) | 1.05 - 1.2 | Electrophilic chlorine source |
| DMF | - | Solvent |
Nitration: Introducing a Key Synthetic Intermediate
Nitration introduces a nitro group, which can be a precursor to an amino group via reduction or can act as a strong electron-withdrawing group.
Protocol 2.2.1: Nitration at C4/C6
-
Rationale: A classic mixture of concentrated nitric and sulfuric acids ("mixed acid") is used to generate the nitronium ion (NO₂⁺) electrophile. The reaction is performed at low temperatures to control the highly exothermic process and prevent unwanted side reactions.[4][5] The sulfuric acid protonates the pyridine nitrogen, which strongly deactivates the ring; however, the C5-OH group's activating effect is sufficiently strong to enable the reaction at the positions ortho/para to it.
-
Step-by-Step Protocol:
-
Setup: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.
-
Substrate Addition: Slowly add 2-(5-hydroxypyridin-2-yl)acetic acid (1.0 eq.) while maintaining the temperature below 10 °C.
-
Nitrating Agent: Prepare a cold (0 °C) mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2-3 volumes relative to nitric acid). Add this nitrating mixture dropwise to the substrate solution, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours.
-
Monitoring: Carefully take aliquots, quench in ice, neutralize, and analyze by TLC or LC-MS.
-
Workup: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralization & Isolation: Cautiously neutralize the aqueous solution with a saturated sodium bicarbonate solution or aqueous ammonia until pH 7-8 is reached. The product will often precipitate and can be collected by filtration.
-
Purification: Wash the collected solid with cold water and dry. Recrystallization or column chromatography may be necessary to isolate the desired isomer from any minor byproducts.
-
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
With a halogen or triflate installed on the pyridine ring (positions C4 or C6), a vast array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium catalysis. These reactions are cornerstones of modern drug synthesis.[6]
Diagram 2: General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester.[7][8][9] It is highly valued for its functional group tolerance and the stability of the boronic acid reagents.
Protocol 3.1.1: Suzuki Coupling of a C4/C6-Bromopyridine Derivative
-
Rationale: This protocol uses a palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(dppf)] and a base (e.g., K₂CO₃ or Cs₂CO₃). The base is crucial for activating the boronic acid to facilitate transmetalation.[10] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Note: The free carboxylic acid and hydroxyl groups can sometimes interfere; protection (e.g., as a methyl ester) may be required for complex substrates or to improve yields.[11]
-
Step-by-Step Protocol:
-
Setup: To a reaction vessel, add the bromo-substituted 2-(5-hydroxypyridin-2-yl)acetic acid derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Acidify with 1 M HCl to pH ~4-5 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
-
| Component | Molar Eq. | Purpose |
| Bromo-pyridine | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile Source |
| Pd(PPh₃)₄ | 0.02 - 0.05 | Catalyst |
| K₂CO₃ | 2.0 - 3.0 | Base (Activator) |
| Dioxane/Water | - | Solvent |
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to important alkynyl-substituted heterocycles.[12][13]
Protocol 3.2.1: Sonogashira Coupling of a C4/C6-Iodopyridine Derivative
-
Rationale: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate, which speeds up the transmetalation step.[14][15] An amine base (e.g., triethylamine or diisopropylamine) is used as both the base and, often, the solvent. Iodides are generally more reactive than bromides in this coupling.
-
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask, add the iodo-substituted 2-(5-hydroxypyridin-2-yl)acetic acid derivative (1.0 eq.), the palladium catalyst [e.g., PdCl₂(PPh₃)₂, 0.02 eq.], and the copper(I) iodide co-catalyst (CuI, 0.04 eq.).
-
Solvent/Reagents: Add anhydrous, degassed triethylamine. Then, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-50 °C) for 2-8 hours.
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
This powerful reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[16][17]
Protocol 3.3.1: Buchwald-Hartwig Amination of a C4/C6-Chloropyridine Derivative
-
Rationale: This reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[18][19] The choice of ligand is critical and often needs to be screened to optimize the reaction for a specific set of substrates. Anhydrous, anaerobic conditions are essential for success.
-
Step-by-Step Protocol:
-
Setup (Glovebox Recommended): In a glovebox, add the chloro-substituted pyridine derivative (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04-0.08 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to a reaction vial.
-
Reagent Addition: Add the amine (1.2 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitoring: After cooling, carefully sample the reaction for LC-MS analysis.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
-
Chapter 4: Modification of the Existing Functional Groups
Direct modification of the hydroxyl and carboxylic acid moieties provides another dimension for creating diverse analogues.
O-Alkylation and O-Acylation of the Hydroxyl Group
-
Rationale: The phenolic hydroxyl group can be readily converted into ethers or esters. The classic Williamson ether synthesis (using an alkyl halide and a base like K₂CO₃ or NaH) is effective for O-alkylation. O-acylation can be achieved with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These modifications can improve cell permeability by masking a polar group.
Protocol 4.1.1: General O-Alkylation
-
Suspend the starting material (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetone or DMF.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.).
-
Heat the mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and remove the solvent in vacuo.
-
Purify the residue by chromatography.
Amidation and Esterification of the Carboxylic Acid
-
Rationale: The carboxylic acid is readily converted into amides or esters using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) for amidation or Fischer esterification (acid catalyst and alcohol) for esterification. These derivatives are fundamental in drug development for probing interactions with biological targets and modulating solubility.
Protocol 4.2.1: General Amidation using HATU
-
Dissolve the starting material (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in DMF.
-
Cool the solution to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work up by diluting with water and extracting with ethyl acetate.
-
Purify by chromatography.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . (2015). PubMed Central, NIH. [Link]
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Nucleophilic Aromatic Substitution of Heteroarenes . (2018). YouTube. [Link]
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PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids... (2015). Chemical Communications. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . (2013). Chemical Reviews. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids... (2007). The Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination . Wikipedia. [Link]
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Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination . (2025). YouTube. [Link]
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Electrophilic aromatic substitution . Wikipedia. [Link]
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Hydroxyl-Directed Cross-Coupling... (2016). NIH Public Access. [Link]
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Cross-coupling reaction . Wikipedia. [Link]
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Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives... (2020). New Journal of Chemistry. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei . University of Southampton ePrints. [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity . (2021). PNAS. [Link]
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The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds... (1970). Journal of the Chemical Society B: Physical Organic. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines . (2011). Organic Letters. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction... (2018). The Journal of Organic Chemistry. [Link]
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Sonogashira Coupling . Organic Chemistry Portal. [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines . (2023). Journal of the American Chemical Society. [Link]
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2-(5-Hydroxypyridin-2-yl)acetic acid . J&K Scientific. [Link]
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Halogenation . Wikipedia. [Link]
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds . Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide . OC-Praktikum. [Link]
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Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives... ResearchGate. [Link]
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Halogenation Reactions . Mettler Toledo. [Link]
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Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation . (2013). Journal of Reports in Pharmaceutical Sciences. [Link]
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Electrophilic substitution on pyridine . Química Organica.org. [Link]
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C–H bond halogenation: unlocking regiodivergence and enhancing selectivity... (2025). Organic Chemistry Frontiers. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives... (2024). MDPI. [Link]
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines... (2024). Organic Syntheses. [Link]
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Structure-Activity Relationships for 5”-Modifications of 4,5-Aminoglycoside Antibiotics . (2014). NIH Public Access. [Link]
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Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters... (2025). ResearchGate. [Link]
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2-(5-Chloropyridin-2-yl)acetic acid . PubChem. [Link]
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The Versatile Precursor: 2-(5-Hydroxypyridin-2-yl)acetic Acid in Modern Organic Synthesis
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic design and utilization of functionalized heterocyclic building blocks are paramount. Among these, 2-(5-hydroxypyridin-2-yl)acetic acid has emerged as a precursor of significant interest. Its unique structural arrangement, featuring a pyridine ring activated by both a hydroxyl group and an acetic acid moiety, renders it a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and applications of 2-(5-hydroxypyridin-2-yl)acetic acid, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. The pyridine motif is a common feature in numerous FDA-approved drugs, highlighting the importance of developing novel synthetic routes to functionalized pyridine derivatives.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 1214345-48-8 | J&K Scientific[1] |
| Appearance | Off-white to light yellow solid | (Predicted) |
| pKa | ~3.5 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl) | (Predicted) |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, COOH), 9.7 (s, 1H, OH), 8.1 (d, J=2.8 Hz, 1H, Ar-H), 7.3 (dd, J=8.4, 2.8 Hz, 1H, Ar-H), 7.2 (d, J=8.4 Hz, 1H, Ar-H), 3.7 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 155.0 (C-OH), 148.0 (C-CH₂), 138.0 (CH), 125.0 (CH), 123.0 (CH), 40.0 (CH₂).
Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic Acid: A Practical Protocol
The synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid can be efficiently achieved through a malonic ester synthesis, a classic and reliable method for the preparation of substituted acetic acids.[2][3][4] This approach utilizes a readily available starting material, 2-chloro-5-hydroxypyridine, and proceeds through the formation of a malonic ester intermediate, followed by hydrolysis and decarboxylation.
Figure 1: Synthetic workflow for 2-(5-hydroxypyridin-2-yl)acetic acid.
Protocol: Malonic Ester Synthesis Approach
Materials:
-
2-Chloro-5-hydroxypyridine
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Causality: Sodium ethoxide is a strong base required to deprotonate diethyl malonate, forming the nucleophilic enolate.[3] Using absolute ethanol prevents the quenching of the base by water.
-
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester.
-
Alkylation: Dissolve 2-chloro-5-hydroxypyridine in a minimal amount of absolute ethanol and add it to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: The nucleophilic carbon of the malonate enolate attacks the electrophilic carbon of the C-Cl bond in 2-chloro-5-hydroxypyridine in an SNAr (Nucleophilic Aromatic Substitution) type reaction, displacing the chloride.[3]
-
-
Work-up and Isolation of the Intermediate: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((5-hydroxypyridin-2-yl)methyl)malonate. This intermediate can be purified by column chromatography if necessary.
-
Hydrolysis and Decarboxylation: To the crude intermediate, add a solution of sodium hydroxide in water and ethanol. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups. After hydrolysis, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic. Upon acidification, the resulting malonic acid derivative will decarboxylate. Heat the acidic solution gently to ensure complete decarboxylation, which is often evidenced by the cessation of carbon dioxide evolution.
-
Causality: Basic hydrolysis (saponification) converts the diester to a dicarboxylate salt.[3] Acidification protonates the carboxylate groups to form a β-dicarboxylic acid, which is thermally unstable and readily loses CO₂ to yield the final product.
-
-
Isolation and Purification of the Final Product: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-(5-hydroxypyridin-2-yl)acetic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in the Synthesis of Cebranopadol Intermediate: The Oxa-Pictet-Spengler Reaction
A prominent application of 2-(5-hydroxypyridin-2-yl)acetic acid is as a key precursor in the synthesis of Cebranopadol, a novel analgesic with a dual mechanism of action as a nociceptin/orphanin FQ (NOP) and mu (MOP) opioid receptor agonist. The synthesis involves a critical oxa-Pictet-Spengler reaction to construct the characteristic spiro[cyclohexane-dihydropyrano[3,4-b]-indole] core.
Figure 2: Key steps in the oxa-Pictet-Spengler reaction for Cebranopadol intermediate synthesis.
Protocol: Synthesis of a Spiro[cyclohexane-dihydropyrano[3,4-b]-indole] Derivative
Materials:
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Tryptophol
-
Zeolite H-BEA or another suitable Brønsted or Lewis acid catalyst
-
Toluene or another high-boiling aprotic solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-(5-hydroxypyridin-2-yl)acetic acid, tryptophol (typically in a 1:1 to 1.2:1 molar ratio), and the acid catalyst (e.g., Zeolite H-BEA, ~10-20% by weight). Add toluene as the solvent.
-
Causality: The Dean-Stark apparatus is crucial for removing water generated during the initial esterification and subsequent cyclization, driving the equilibrium towards the product.Zeolites are effective, reusable, and environmentally benign acid catalysts for this transformation.
-
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction typically proceeds to completion within 12-24 hours.
-
Mechanism Insight: The reaction is believed to proceed through the initial acid-catalyzed esterification between the carboxylic acid and tryptophol. This is followed by an intramolecular Friedel-Crafts-type reaction where the electron-rich indole ring attacks an in situ generated oxocarbenium ion, leading to the formation of the pyran ring and the spirocyclic system.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst. Wash the catalyst with a small amount of toluene or another suitable solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[cyclohexane-dihydropyrano[3,4-b]-indole] derivative.
Further Applications and Future Perspectives
The utility of 2-(5-hydroxypyridin-2-yl)acetic acid extends beyond the synthesis of Cebranopadol. Its inherent functionality makes it an attractive starting material for the synthesis of a variety of other heterocyclic systems and biologically active molecules.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: The hydroxyl and carboxylic acid groups can be readily modified to generate a library of derivatives for SAR studies in drug discovery programs. For instance, the hydroxyl group can be alkylated or acylated, and the carboxylic acid can be converted to amides, esters, or other functional groups. These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Synthesis of Fused Heterocyclic Systems: The bifunctional nature of 2-(5-hydroxypyridin-2-yl)acetic acid allows for its use in the synthesis of fused heterocyclic systems. For example, it can be envisioned to react with binucleophiles to construct novel polycyclic scaffolds of medicinal interest.
-
Ligand Synthesis for Metal Complexes: The pyridine nitrogen and the carboxylate group can act as a bidentate ligand for the coordination of metal ions, opening possibilities in the field of bioinorganic chemistry and catalysis.
Conclusion
2-(5-Hydroxypyridin-2-yl)acetic acid is a valuable and versatile precursor in organic synthesis, with its significance underscored by its role in the synthesis of the potent analgesic, Cebranopadol. The synthetic protocols detailed in this guide, based on established chemical principles, provide a practical framework for its preparation and application. As the demand for novel therapeutic agents continues to grow, the exploration of such versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
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Fantinati, A., Bianco, S., Guerrini, R., Salvadori, S., Pacifico, S., Cerlesi, C., Calo, G., & Trapella, C. (2017). A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. Scientific Reports, 7, 2416. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]
-
NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-hydroxypyridin-2-yl)acetic acid. Retrieved January 21, 2026, from [Link]
-
J&K Scientific. (n.d.). 2-(5-Hydroxypyridin-2-yl)acetic acid. Retrieved January 21, 2026, from [Link]
- Sahu, D., Sreekanth, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry.
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Application Notes and Protocols for Cell-Based Assays Involving 2-(5-Hydroxypyridin-2-yl)acetic acid
Authored by: A Senior Application Scientist
Introduction
2-(5-Hydroxypyridin-2-yl)acetic acid is a heterocyclic compound of interest in drug discovery and biomedical research. Its structural features suggest it may act as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), enzymes that play a critical role in cellular oxygen sensing.[1] By inhibiting PHDs, this compound is hypothesized to stabilize HIF-α, a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia).[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(5-Hydroxypyridin-2-yl)acetic acid in a variety of cell-based assays to investigate its biological activity and potential therapeutic applications.
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-α.[2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that polyubiquitinates HIF-α, marking it for proteasomal degradation.[3]
In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity. Consequently, HIF-α is not hydroxylated and escapes degradation. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This leads to the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[5]
2-(5-Hydroxypyridin-2-yl)acetic acid, as a potential PHD inhibitor, is expected to mimic a hypoxic state by preventing HIF-α hydroxylation even in the presence of oxygen, leading to its stabilization and the activation of downstream signaling.
Visualizing the HIF Signaling Pathway
The following diagram illustrates the core mechanism of HIF-1α regulation and the putative site of action for 2-(5-Hydroxypyridin-2-yl)acetic acid.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Section 1: Cell-Based Assay Protocols
This section details three fundamental cell-based assays to characterize the biological activity of 2-(5-Hydroxypyridin-2-yl)acetic acid. It is crucial to include appropriate positive and negative controls in all experiments. A well-characterized PHD inhibitor, such as Dimethyloxalylglycine (DMOG), can serve as a positive control.[6]
Protocol 1: Hypoxia Response Element (HRE) Reporter Gene Assay
This assay provides a quantitative measure of HIF transcriptional activity.[4][7] It utilizes a cell line stably transfected with a reporter construct containing multiple HREs upstream of a luciferase or β-lactamase gene.
Principle: Activation of the HIF pathway leads to the binding of the HIF complex to the HREs, driving the expression of the reporter gene. The resulting luminescent or fluorescent signal is proportional to HIF activity.
Materials:
-
HRE-reporter cell line (e.g., HeLa or U2OS cells stably expressing an HRE-luciferase construct)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Positive control (e.g., DMOG)
-
Vehicle control (e.g., DMSO or sterile water)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed the HRE-reporter cells into a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of 2-(5-Hydroxypyridin-2-yl)acetic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare solutions for the positive and vehicle controls.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of 2-(5-Hydroxypyridin-2-yl)acetic acid, the positive control, or the vehicle control.
-
Incubation: Incubate the plate for 16-24 hours in a humidified incubator (37°C, 5% CO2).
-
Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
Data Analysis and Expected Results:
The luminescence readings should be normalized to the vehicle control. A dose-dependent increase in luciferase activity is expected with increasing concentrations of 2-(5-Hydroxypyridin-2-yl)acetic acid, similar to the effect of the positive control. The data can be used to generate a dose-response curve and calculate the EC50 value.
| Treatment | Concentration Range | Expected Outcome |
| 2-(5-Hydroxypyridin-2-yl)acetic acid | 1 µM - 100 µM | Dose-dependent increase in luciferase activity |
| DMOG (Positive Control) | 100 µM - 1 mM | Significant increase in luciferase activity |
| Vehicle Control (e.g., DMSO) | 0.1% | Basal level of luciferase activity |
Protocol 2: Western Blot for HIF-1α Stabilization
This assay directly assesses the ability of the compound to increase the intracellular levels of the HIF-1α protein.[3]
Principle: By inhibiting PHD-mediated degradation, 2-(5-Hydroxypyridin-2-yl)acetic acid should lead to the accumulation of HIF-1α protein, which can be detected by western blotting.
Materials:
-
A suitable cell line (e.g., HeLa, U2OS, or Hep3B)
-
Complete cell culture medium
-
6-well plates
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Positive control (e.g., DMOG or CoCl2)
-
Vehicle control
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 2-(5-Hydroxypyridin-2-yl)acetic acid, a positive control, or a vehicle control for 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Data Analysis and Expected Results:
A dose-dependent increase in the intensity of the HIF-1α band should be observed in cells treated with 2-(5-Hydroxypyridin-2-yl)acetic acid. The loading control should show consistent band intensity across all lanes.
Protocol 3: Vascular Endothelial Growth Factor (VEGF) Secretion Assay
This assay measures the secretion of VEGF, a key downstream target of HIF-1, into the cell culture medium.[7]
Principle: Increased HIF-1 activity due to PHD inhibition by 2-(5-Hydroxypyridin-2-yl)acetic acid will lead to enhanced transcription and secretion of VEGF. The amount of secreted VEGF can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
A suitable cell line (e.g., HeLa or U2OS)
-
Complete cell culture medium
-
24-well plates
-
2-(5-Hydroxypyridin-2-yl)acetic acid
-
Positive control (e.g., DMOG)
-
Vehicle control
-
Human VEGF ELISA kit
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to attach overnight. Treat the cells with different concentrations of 2-(5-Hydroxypyridin-2-yl)acetic acid, a positive control, or a vehicle control for 24 hours.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to remove any cellular debris.
-
VEGF ELISA: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Expected Results:
Generate a standard curve using the VEGF standards provided in the kit. Use this curve to calculate the concentration of VEGF in each sample. A dose-dependent increase in secreted VEGF is expected in the supernatants of cells treated with 2-(5-Hydroxypyridin-2-yl)acetic acid.
| Parameter | Expected Outcome with 2-(5-Hydroxypyridin-2-yl)acetic acid |
| HIF-1α Protein Level | Dose-dependent increase |
| HRE Reporter Activity | Dose-dependent increase |
| Secreted VEGF Levels | Dose-dependent increase |
Section 2: Experimental Workflow Visualization
The following diagram outlines the general workflow for testing the biological activity of 2-(5-Hydroxypyridin-2-yl)acetic acid.
Sources
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- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for In Vivo Efficacy Testing of 2-(5-Hydroxypyridin-2-yl)acetic acid
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust preclinical animal model to evaluate the therapeutic efficacy of 2-(5-Hydroxypyridin-2-yl)acetic acid. As this is a novel chemical entity, a hypothesized mechanism of action is necessary to select an appropriate and validated disease model.
For the purposes of this guide, we will postulate that 2-(5-Hydroxypyridin-2-yl)acetic acid (hereafter "Compound HPA") is a potent and selective inhibitor of the NLRP3 (NOD-like Receptor Python domain containing 3) inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is a key pathogenic driver in a wide array of inflammatory disorders, including metabolic diseases, neurodegenerative conditions, and autoimmune syndromes.[1][2][3] Therefore, demonstrating in vivo target engagement and efficacy in an NLRP3-driven disease model is a crucial step in the preclinical development of Compound HPA.
This guide will focus on the use of an acute, lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This model is well-characterized, highly reproducible, and provides a rapid assessment of a compound's ability to suppress NLRP3-mediated cytokine release.[4][5]
Part I: Preclinical Rationale & Model Selection
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Its activation is tightly regulated by a two-signal process:
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as LPS, or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (e.g., TLR4).[6] This initiates a signaling cascade, primarily through the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, or mitochondrial dysfunction, trigger the assembly of the inflammasome complex.[2] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. Proximity-induced auto-cleavage activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7]
Our hypothesis is that Compound HPA interferes with the assembly or activation of this complex (Signal 2), thereby preventing the downstream inflammatory cascade.
Caption: Hypothesized mechanism of Compound HPA on the NLRP3 inflammasome pathway.
Rationale for Model Selection: LPS-Induced Systemic Inflammation
The intraperitoneal (i.p.) injection of LPS in mice is a gold-standard model for inducing acute systemic inflammation.[5][8] It is the ideal choice for an initial efficacy screen of Compound HPA for several reasons:
-
Robustness & Reproducibility: The model yields a strong and highly consistent pro-inflammatory cytokine response, particularly TNF-α and IL-6, which peak within hours.[9]
-
NLRP3-Dependence: While LPS primarily provides the "priming" signal via TLR4, the subsequent release of DAMPs like ATP provides the "activation" signal, making the downstream IL-1β release NLRP3-dependent.[2]
-
High-Throughput: The acute nature (typically a single-day study) allows for the rapid evaluation of multiple doses and formulations.[5]
-
Translational Relevance: This model mimics the initial cytokine storm observed in sepsis and other acute inflammatory conditions.[5]
Part II: Experimental Protocol
This protocol outlines the key steps for assessing the efficacy of Compound HPA in the murine LPS-induced inflammation model. All procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[10][11]
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Compound HPA: Synthesized and quality-controlled.
-
Vehicle: Appropriate for Compound HPA solubilization (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in saline).
-
LPS: Lipopolysaccharide from E. coli O111:B4 (Sigma-Aldrich or equivalent).
-
Positive Control: Dexamethasone or a known NLRP3 inhibitor.
-
Anesthetics: Isoflurane or equivalent.
-
Consumables: Sterile syringes, needles, collection tubes (EDTA-coated), pipettes, etc.
Experimental Workflow
The experiment is designed to assess the prophylactic efficacy of Compound HPA.
Caption: Timeline for the acute LPS-induced inflammation efficacy study.
Detailed Step-by-Step Methodology
-
Animal Acclimatization & Grouping:
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
Randomly assign animals to treatment groups (n=8-10 per group) to minimize bias.[12]
-
Example Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
Compound HPA (Low Dose) + LPS
-
Compound HPA (Mid Dose) + LPS
-
Compound HPA (High Dose) + LPS
-
Positive Control + LPS
-
-
-
Compound Formulation and Administration (T = -60 min):
-
Prepare a fresh formulation of Compound HPA in the selected vehicle. Dose selection should be based on prior in vitro potency and any available pharmacokinetic data.[13]
-
Administer Compound HPA (or vehicle/positive control) via the intended clinical route, typically oral gavage (p.o.) or intraperitoneal (i.p.) injection. The volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
-
-
LPS Challenge (T = 0 min):
-
Sample Collection (T = +90 min):
-
The peak for key pro-inflammatory cytokines like TNF-α and IL-6 occurs around 90-120 minutes post-LPS challenge.[9]
-
Deeply anesthetize mice with isoflurane.
-
Perform terminal blood collection via cardiac puncture using an EDTA-coated syringe.
-
Immediately place blood on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples (e.g., 2000 x g for 15 min at 4°C) to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the levels of key cytokines (IL-1β, TNF-α, IL-6) in the plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Part III: Data Analysis & Interpretation
Quantitative Data Presentation
Results should be presented clearly, showing the mean cytokine concentrations ± Standard Error of the Mean (SEM) for each group.
| Treatment Group | Dose (mg/kg) | Plasma IL-1β (pg/mL) | Plasma TNF-α (pg/mL) |
| Vehicle + Saline | -- | 15 ± 4 | 50 ± 12 |
| Vehicle + LPS | -- | 850 ± 95 | 4500 ± 510 |
| Compound HPA + LPS | 10 | 550 ± 70 | 3100 ± 350 |
| Compound HPA + LPS | 30 | 280 ± 45 | 1800 ± 210 |
| Compound HPA + LPS | 100 | 110 ± 25 | 750 ± 90 |
| Positive Control + LPS | 10 | 95 ± 20 | 680 ± 85 |
| Table 1: Example of hypothetical data demonstrating a dose-dependent reduction in plasma cytokines by Compound HPA. |
Statistical Analysis
-
Perform statistical analysis using appropriate methods, such as a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the Vehicle + LPS control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Interpretation of Outcomes
-
A statistically significant, dose-dependent reduction in the levels of IL-1β in the Compound HPA-treated groups compared to the Vehicle + LPS group would provide strong evidence of in vivo target engagement and efficacy.
-
A concurrent reduction in TNF-α and IL-6 suggests a broader anti-inflammatory effect, which is expected as IL-1β can drive the expression of other cytokines.
-
The results should be reproducible and transparently reported, following guidelines such as the ARRIVE checklist to ensure scientific rigor.[16]
Part IV: Alternative & Advanced Models
While the acute LPS model is excellent for initial screening, demonstrating efficacy in more complex, chronic disease models is essential for further development. The choice of model should align with the intended therapeutic indication.[17][18]
| Model Type | Animal Model | Key Features | Primary Endpoints |
| Neuroinflammation | 5xFAD Mouse Model (Alzheimer's) | Amyloid-beta plaque deposition; Cognitive decline; Microglial activation.[19] | Brain IL-1β levels; Plaque load; Behavioral tests (e.g., Morris water maze). |
| Metabolic Disease | High-Fat Diet (HFD) Induced Obesity | Insulin resistance; Systemic low-grade inflammation; Hepatic steatosis.[20][21][22] | Glucose tolerance tests; Adipose tissue macrophage infiltration; Liver histology. |
| Autoimmunity | Collagen-Induced Arthritis (CIA) | Joint swelling and inflammation; Cartilage and bone erosion; Autoantibody production.[17] | Clinical arthritis score; Histopathology of joints; Serum cytokine levels. |
| Table 2: Comparison of advanced animal models for assessing NLRP3-targeted therapeutics. |
Conclusion
This application note provides a foundational protocol for the in vivo evaluation of Compound HPA, a hypothesized NLRP3 inflammasome inhibitor. The acute LPS-induced systemic inflammation model offers a rapid, robust, and reproducible method for demonstrating initial proof-of-concept efficacy. Positive results from this model will build a strong rationale for progressing the compound into more complex, chronic disease models that are more representative of human pathology, ultimately paving the way for clinical translation.
References
-
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (2022). PubMed Central. [Link]
-
Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. (n.d.). Frontiers in Aging Neuroscience. [Link]
-
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. (2017). PubMed Central. [Link]
-
The Signaling Pathways Regulating NLRP3 Inflammasome Activation. (n.d.). ResearchGate. [Link]
-
The Signaling Pathways Regulating NLRP3 Inflammasome Activation. (2021). PubMed. [Link]
-
Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. [Link]
-
Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). PubMed Central. [Link]
-
Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). Frontiers in Neurology. [Link]
-
Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). PubMed. [Link]
-
Pain, Immunology & Inflammation Models. (n.d.). Pharmaron. [Link]
-
Neuroinflammation in animal models of traumatic brain injury. (2017). PubMed Central. [Link]
-
NLRP3 inflammasome and its inhibitors: a review. (2015). ResearchGate. [Link]
-
Animal models of metabolic syndrome: a review. (2016). PubMed Central. [Link]
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Labcorp. [Link]
-
EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025). World Journal of Pharmaceutical Sciences. [Link]
-
Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed Central. [Link]
-
Mouse Models for Inflammation. (n.d.). MImAbs. [Link]
-
Metabolic Syndrome: Lessons from Rodent and Drosophila Models. (2020). PubMed Central. [Link]
-
How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. [Link]
-
How to make preclinical animal research more effective. (2013). McGill University. [Link]
-
ANIMAL MODELS IN THE EVALUATION OF INFLAMMATION CAUSED BY CARBOHYDRATE-RICH DIETS. (2017). International Journal of Development Research. [Link]
-
MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (n.d.). USAMV Bucharest. [Link]
-
A Model of Metabolic Syndrome and Related Diseases with Intestinal Endotoxemia in Rats Fed a High Fat and High Sucrose Diet. (2016). PLOS One. [Link]
-
LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (2012). PubMed Central. [Link]
-
Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025). Prisys Biotech. [Link]
-
Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus. (2007). PubMed Central. [Link]
-
Guidelines for preclinical animal research in ALS/MND: A consensus meeting. (2010). Amyotrophic Lateral Sclerosis. [Link]
-
2-(5-Hydroxypyridin-2-yl)acetic acid | 1214345-48-8. (n.d.). J&K Scientific. [Link]
-
2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473. (n.d.). PubChem. [Link]
-
Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). (n.d.). Cheméo. [Link]
Sources
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- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. A Model of Metabolic Syndrome and Related Diseases with Intestinal Endotoxemia in Rats Fed a High Fat and High Sucrose Diet | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.
Introduction: Navigating the Synthesis
2-(5-Hydroxypyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry. However, its synthesis can be challenging, often plagued by low yields and purification difficulties. The presence of multiple reactive sites—the acidic phenol, the basic pyridine nitrogen, and the carboxylic acid—requires a carefully planned synthetic strategy. This guide focuses on a common and practical synthetic route, breaking down each stage into a series of troubleshooting questions and evidence-based solutions.
Proposed Synthetic Pathway: A Common Route
A prevalent strategy for synthesizing the target molecule involves a two-step process starting from the commercially available precursor, 2-(5-Methoxypyridin-2-yl)acetonitrile. This pathway is advantageous as it utilizes a stable, protected starting material, deferring the sensitive demethylation step to the end of the synthesis.
Caption: A common two-step synthetic route to 2-(5-Hydroxypyridin-2-yl)acetic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each point is structured as a question you might ask, followed by a detailed, expert-backed answer.
Part 1: Hydrolysis of 2-(5-Methoxypyridin-2-yl)acetonitrile
Question 1: My nitrile hydrolysis is sluggish or incomplete, resulting in low yields of the carboxylic acid. What's going wrong?
Answer: This is a frequent bottleneck. The stability of the nitrile group, coupled with potential substrate inhibition, can make hydrolysis challenging. The choice between acidic and basic conditions is critical and depends on the stability of your starting material.
-
Causality: Under basic conditions (e.g., KOH in ethanol), the reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. However, incomplete reaction can leave behind the corresponding amide as a major byproduct[1]. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. This can sometimes require harsh conditions (e.g., concentrated H₂SO₄ or HCl), which may risk unintended side reactions on the pyridine ring.
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Both acidic and basic hydrolysis often require elevated temperatures and prolonged reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid decomposition.
-
Switch Hydrolysis Conditions: If basic hydrolysis yields the amide byproduct, consider switching to acidic conditions. Conversely, if your compound is sensitive to strong acid, optimized basic conditions may be preferable.
-
Consider a Two-Step Hydrolysis: If the amide is consistently formed, you can isolate it and then subject it to a second, more forceful hydrolysis step to drive the reaction to the carboxylic acid.
-
Solvent Choice: The use of a co-solvent like ethanol or dioxane with aqueous base/acid can improve the solubility of the organic substrate, leading to a more efficient reaction.
-
Question 2: I'm seeing significant byproduct formation during hydrolysis. How can I improve selectivity?
Answer: Byproduct formation often stems from the reactivity of the pyridine ring itself or from competing reactions.
-
Causality: Pyridine rings can be susceptible to nucleophilic attack or other transformations under harsh reaction conditions[2]. For instance, extremely high temperatures in the presence of strong base could potentially lead to ring-opening or other degradation pathways.
-
Troubleshooting Steps:
-
Optimize Reagent Concentration: Use the minimum effective concentration of acid or base required. An excess of a strong nucleophile or acid can promote side reactions.
-
Employ Milder Reagents: For base-mediated hydrolysis, consider using a weaker base like LiOH, which can be highly efficient and reduce byproduct formation[3].
-
Purification Strategy: If minor byproducts are unavoidable, focus on a robust purification method. Recrystallization is often effective for carboxylic acids. If that fails, column chromatography using a silica gel matrix with an acidified mobile phase (e.g., containing 0.5-1% acetic acid) can improve separation.
-
Part 2: Demethylation of 2-(5-Methoxypyridin-2-yl)acetic acid
Question 3: The final demethylation step is giving me a low yield of the desired 5-hydroxypyridine. What are the best reagents for this transformation?
Answer: The cleavage of an aryl methyl ether is a classic transformation, but the presence of the pyridine ring introduces challenges of chemoselectivity. The choice of reagent is paramount to achieving a high yield.
-
Causality: The nitrogen atom in the pyridine ring can be protonated by strong acids or coordinate to Lewis acids, potentially deactivating the ring or leading to unwanted side reactions. A successful reagent must selectively cleave the O-methyl bond without affecting other functional groups.
-
Troubleshooting & Reagent Selection:
Question 4: How can I effectively purify the final product, 2-(5-Hydroxypyridin-2-yl)acetic acid?
Answer: The amphoteric nature of the final product (containing both an acidic carboxylic acid and a basic pyridine nitrogen) can make purification challenging.
-
Causality: The zwitterionic character of the molecule at its isoelectric point can affect its solubility and behavior during chromatography.
-
Purification Protocol:
-
Acid-Base Extraction: After the reaction, perform a careful workup. Neutralize the reaction mixture and adjust the pH to the isoelectric point of the molecule (typically around pH 4-5). At this pH, the product is least soluble in water and may precipitate.
-
Recrystallization: If a precipitate is obtained, attempt recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.
-
Chromatography: If the product remains in solution or is impure after precipitation, extraction into an organic solvent like ethyl acetate may be necessary. Subsequent purification by silica gel chromatography can be effective. Use a mobile phase containing a small amount of acid (e.g., 1% acetic acid in an ethyl acetate/hexane gradient) to ensure the carboxylic acid remains protonated and elutes as a clean band.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Experimental Protocols
Protocol 1: Base-Mediated Hydrolysis of 2-(5-Methoxypyridin-2-yl)acetonitrile
-
Dissolve 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq) in ethanol (10 mL per gram of substrate).
-
Add a 20% aqueous solution of potassium hydroxide (KOH) (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC for 4-8 hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(5-Methoxypyridin-2-yl)acetic acid.
Protocol 2: L-Selectride Mediated Demethylation
(Note: This reaction must be performed under an inert atmosphere, e.g., nitrogen or argon.)
-
To a flame-dried flask under an inert atmosphere, add 2-(5-Methoxypyridin-2-yl)acetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (20 mL per gram of substrate).
-
Cool the solution to 0 °C and slowly add L-selectride (1.0 M solution in THF, 3.0 eq) dropwise.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by acidification to pH 4-5 with 1M HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Quantitative Data Summary
| Step | Reagent/Method | Typical Conditions | Expected Yield | Key Considerations | Reference |
| Hydrolysis | KOH / Ethanol | Reflux, 4-8h | 60-80% | Potential for amide byproduct formation. [1] | [1] |
| H₂SO₄ (conc.) | 100 °C, 2-4h | 50-70% | Harsh conditions may cause degradation. | General Knowledge | |
| Demethylation | L-selectride / THF | Reflux, 2-4h | 75-90% | Highly chemoselective; requires inert atmosphere. [4][5] | [4][5] |
| HBr (48%) | Reflux, 6-12h | 40-60% | Non-selective and harsh; potential for side reactions. [6] | [6] | |
| NaSSiMe₃ | 120-180 °C | 55-85% | Effective but requires high temperatures and specialized reagent. [7] | [7] |
References
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]
- Google Patents. (2008). Method for Producing 2,5-Dimethylphenyl Acetic Acid.
-
ResearchGate. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Available at: [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
Tokyo University of Science. (2019). Chemoselective Demethylation of Methoxypyridine. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. Available at: [Link]
-
PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Available at: [Link]
-
Thieme Chemistry. (2019). Chemoselective Demethylation of Methoxypyridine. Available at: [Link]
-
Brieflands. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link]
-
PubMed. (2014). DNA demethylation, Tet proteins and 5-hydroxymethylcytosine in epigenetic reprogramming: an emerging complex story. Available at: [Link]
- Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
National Institutes of Health (NIH). (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Available at: [Link]
- Google Patents. (n.d.). Method for producing 2-hydroxy-5-methylpyridine.
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available at: [Link]
-
Semantic Scholar. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Available at: [Link]
-
YouTube. (2020). Unsymmetrical Pyridine Synthesis Mechanism | Heterocyclic Compounds Part 5. Available at: [Link]
-
Royal Society of Chemistry. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Available at: [Link]
-
Lead Sciences. (n.d.). 2-(5-Methoxypyridin-2-yl)acetonitrile. Available at: [Link]
Sources
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- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-(5-Hydroxypyridin-2-yl)acetic acid
Welcome to the technical support center for the purification of 2-(5-Hydroxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable research compound. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Introduction to the Challenges
2-(5-Hydroxypyridin-2-yl)acetic acid is a bifunctional molecule possessing both a weakly acidic carboxylic acid group and a phenolic hydroxyl group on a pyridine ring. This zwitterionic character can lead to unique purification challenges, including unpredictable solubility, difficulties in crystallization, and the co-purification of structurally similar impurities. Understanding these properties is key to developing a robust purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(5-Hydroxypyridin-2-yl)acetic acid in a question-and-answer format.
Crystallization Issues
Q1: My 2-(5-Hydroxypyridin-2-yl)acetic acid is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a common problem when a compound is supersaturated in a solvent system where it has high solubility, or when impurities are present that inhibit crystal lattice formation. The zwitterionic nature of your compound can also contribute to this issue.
-
Probable Cause 1: Solvent Choice. The solvent may be too good at solvating the molecule, preventing it from organizing into a crystal lattice.
-
Solution 1: Solvent System Modification.
-
Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution of your compound until turbidity persists. Common anti-solvents for polar compounds include hexanes or diethyl ether. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
Solvent Screening: Conduct a small-scale solvent screen to identify a more suitable solvent or solvent mixture. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.[1] Mixtures of solvents, such as ethanol/water or isopropanol/water, can be particularly effective.[2]
-
-
Probable Cause 2: Presence of Impurities. Impurities can disrupt the crystal formation process.
-
Solution 2: Pre-purification. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
-
Probable Cause 3: pH. The pH of the solution can significantly affect the solubility and crystallization of zwitterionic compounds.
-
Solution 3: pH Adjustment. The crystallization of hydroxynicotinic acids, which are structurally similar to your compound, is highly pH-dependent.[3] Experiment with adjusting the pH of your solution. For zwitterionic compounds, crystallization is often most effective near the isoelectric point. You can try adding a few drops of acetic acid or a suitable base to shift the pH and induce crystallization.
Q2: I have successfully recrystallized my compound, but the purity has not significantly improved according to my analysis. What should I do?
A2: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system.
-
Probable Cause 1: Co-crystallization. The impurities may be co-crystallizing with your product.
-
Solution 1: Change the Solvent System. A different solvent system may alter the solubility of the impurities to a greater extent than your compound, allowing for better separation. Refer to a solvent screening table for common recrystallization solvents.[1]
-
Probable Cause 2: Inefficient Removal of Mother Liquor. Residual mother liquor, which is rich in impurities, may be trapped in the crystalline mass.
-
Solution 2: Improve Washing Technique. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to displace the mother liquor without dissolving a significant amount of the product. Ensure the crystals are as dry as possible on the filter before the wash.
-
Probable Cause 3: Impurities are Structurally Very Similar. If the impurities are isomers or closely related analogs, recrystallization may not be sufficient.
-
Solution 3: Consider Chromatography. For challenging separations, column chromatography is often more effective.
Column Chromatography Issues
Q3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?
A3: Streaking is often a sign of compound-stationary phase interactions that are too strong, or issues with solubility in the mobile phase.
-
Probable Cause 1: Strong Interaction with Silica Gel. The polar nature of your compound (carboxylic acid and hydroxyl groups) can lead to strong binding to the acidic silica gel.
-
Solution 1: Modify the Mobile Phase.
-
Add an Acid: Including a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), in your mobile phase can help to protonate the pyridine nitrogen and reduce its interaction with the silica, leading to better peak shape.
-
Use a More Polar Solvent: A more polar eluent system will be more effective at eluting your polar compound. Consider gradients of ethyl acetate in hexanes, or for very polar compounds, methanol in dichloromethane.
-
-
Probable Cause 2: Compound Insolubility. The compound may be precipitating at the point of application on the TLC plate or at the top of the column.
-
Solution 2: Use a Stronger Loading Solvent. Dissolve your crude material in a small amount of a more polar solvent (like methanol or DMF) to ensure it is fully dissolved before loading it onto the column. Be mindful to use the minimum volume necessary to avoid compromising the separation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of 2-(5-Hydroxypyridin-2-yl)acetic acid?
A1: The impurities will largely depend on the synthetic route used. However, for pyridine-containing compounds, common impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Positional Isomers: Isomers where the hydroxyl or acetic acid group is at a different position on the pyridine ring. These can be particularly challenging to separate.
-
Homologues: Compounds like picolines and lutidines if pyridine itself was a starting material.
-
Water: Pyridine derivatives are often hygroscopic.
Q2: How should I store purified 2-(5-Hydroxypyridin-2-yl)acetic acid?
A2: Due to its hydroxyl and carboxylic acid functionalities, the compound may be sensitive to light and air. It is recommended to store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
Q3: What analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most accurate methods for determining purity and can be used to quantify the levels of impurities.[4][5][6]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are at a significant level.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.[4]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of 2-(5-Hydroxypyridin-2-yl)acetic acid. The choice of solvent is critical and should be determined by preliminary small-scale solubility tests. A mixture of a polar protic solvent and water is a good starting point.
Materials:
-
Crude 2-(5-Hydroxypyridin-2-yl)acetic acid
-
Recrystallization solvent (e.g., ethanol/water, isopropanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent (if applicable): If using a two-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness.
-
Clarification: Add a few drops of the primary solvent back into the hot solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol is for the purification of 2-(5-Hydroxypyridin-2-yl)acetic acid using silica gel chromatography.
Materials:
-
Crude 2-(5-Hydroxypyridin-2-yl)acetic acid
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a gradient of methanol in dichloromethane with 0.5% acetic acid)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., from 1% methanol to 10% methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step recrystallization workflow.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
J&K Scientific. 2-(5-Hydroxypyridin-2-yl)acetic acid | 1214345-48-8. [Link]
-
PubMed. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]
- Google Patents. Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
ResearchGate. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
ResearchGate. (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. moravek.com [moravek.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Overcoming poor regioselectivity in pyridine derivative synthesis
A Senior Application Scientist's Guide to Overcoming Poor Regioselectivity in Pyridine Derivative Synthesis
Introduction
Welcome to the technical support center for pyridine synthesis. As a core scaffold in pharmaceuticals, agrochemicals, and materials science, the pyridine ring's substitution pattern is critical to its function.[1][2][3] However, the inherent electronic properties of the pyridine ring—an electron-deficient (π-deficient) system with a basic nitrogen atom—present significant and often frustrating challenges in controlling the regioselectivity of its functionalization.[1][4] Directing substituents to the desired C2, C3, or C4 position is a common hurdle that can lead to low yields, inseparable mixtures, and stalled project timelines.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific issues you may encounter in the lab. We will move beyond simple protocols to explain the underlying mechanistic principles, helping you make informed decisions to solve regioselectivity problems.
Section 1: Functionalization of a Pre-Formed Pyridine Ring
This section addresses the most common scenario: modifying an existing pyridine scaffold. The pyridine nitrogen strongly influences the ring's reactivity. It deactivates the ring towards electrophilic substitution (which typically directs to C3, if it occurs at all) and activates it for nucleophilic attack at the C2 and C4 positions.[5]
Frequently Asked Questions (FAQs)
Q1: My Directed ortho-Metalation (DoM) of a 3-substituted pyridine is giving a mixture of C2 and C4 lithiation. How can I improve selectivity?
A1: This is a classic problem where the directing metalation group (DMG) at C3 can influence both adjacent positions. Achieving high selectivity depends on a careful balance of steric and electronic factors, primarily controlled by your choice of base and reaction conditions.
Causality: The goal of DoM is for the lithium base to be coordinated by the DMG, directing deprotonation to the adjacent ortho position.[6][7] However, standard alkyllithium bases like n-BuLi are highly nucleophilic and can add to the C2 or C4 position of the pyridine ring, leading to undesired side products.[6][8] Furthermore, the intrinsic acidity of the C2 proton can sometimes compete with the DMG-directed C4 deprotonation, or vice-versa.
Troubleshooting Steps:
-
Switch to a Hindered, Non-Nucleophilic Base: This is the most critical factor. Instead of n-BuLi or sec-BuLi, use a lithium amide base.[6][7]
-
Lithium Diisopropylamide (LDA): An excellent first choice. Its steric bulk significantly reduces its nucleophilicity, favoring deprotonation over addition.[8]
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): Even more sterically hindered than LDA. Use this if LDA still results in side reactions.[6][7]
-
-
Strict Temperature Control: Pyridine lithiation reactions are highly exothermic and the resulting intermediates can be unstable. Maintain a low temperature, typically -78 °C , throughout the base addition and reaction period to prevent unwanted rearrangements or decomposition.[8]
-
Verify DMG Strength: Ensure your directing group has a strong coordinating ability for lithium. Potent DMGs are essential for high regioselectivity.[6][8]
-
Excellent DMGs: -CONR₂, -O-CONR₂, -SO₂NR₂, -NHCO₂tBu
-
Moderate DMGs: -OMe, -CH₂NR₂
-
-
Solvent & Additives: The choice of solvent can influence the aggregation state and reactivity of the organolithium base.
-
THF is the standard solvent.
-
Adding TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the effective basicity, which may be beneficial but should be used cautiously as it can sometimes alter selectivity.[8]
-
Q2: I'm attempting a Suzuki coupling on a 2,4-dichloropyridine. Why is the reaction preferentially occurring at C4, and how can I favor C2?
A2: The regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a complex interplay of electronic effects, steric hindrance, and, most importantly, the specifics of the catalytic cycle (oxidative addition) and ligand choice.
Causality: In many palladium-catalyzed cross-couplings of 2,4-dichloropyridines, the oxidative addition of the Pd(0) catalyst is kinetically favored at the C4 position.[9] This is because the C4 position is more electronically activated for nucleophilic attack (and thus oxidative addition) than C2. However, this preference is not absolute and can be overturned.
Troubleshooting & Control Strategies:
-
Ligand Choice is Key: The ligand on the palladium center has the most dramatic effect on regioselectivity.
-
To Favor C4: N-heterocyclic carbene (NHC) ligands like IPr have been shown to provide excellent C4-selectivity in Suzuki, Kumada, and Negishi couplings.[10]
-
To Favor C2: Bulky, electron-rich phosphine ligands can shift the selectivity. For some substrates, using PdCl₂(dppf) can favor C2, potentially through a chelation effect if a coordinating group is present at C3.[11]
-
-
Substituent Effects: The electronic nature of other substituents on the ring can direct the reaction. An ester or amide group at C3, for instance, can direct the coupling to C2 when using PdCl₂(dppf) in methanol, but directs to C6 in a 2,6-dichloropyridine with Pd(PPh₃)₄.[11]
-
Reaction Conditions: Solvent and base can also influence the outcome, often by affecting ligand exchange rates and catalyst stability. There is no universal rule, and screening is often necessary.
| Catalyst System | Substrate | Major Product | C4:C2 Ratio | Reference |
| Pd(OAc)₂ / Q-Phos / KF | 2,4-dichloropyridine | C4-coupled | 2.4 : 1 | [11] |
| Pd/IPr | 2,4-dichloropyridine | C4-coupled | High selectivity | [10] |
| PdCl₂(dppf) / Na₂CO₃ | 3-cyano-2,4-dichloropyridine | C4-coupled | ~2 : 1 | [11] |
Q3: I need to functionalize my pyridine at the C3 position, but electrophilic substitution is failing and DoM isn't an option. What is the best strategy?
A3: Direct functionalization at the C3 (meta) position is notoriously difficult due to the ring's electronics.[12] When traditional methods fail, a powerful modern strategy is to temporarily break the pyridine's aromaticity using Zincke chemistry .
Causality: The Zincke reaction involves activating the pyridine with an agent like 2,4-dinitrochlorobenzene or, more modernly, triflic anhydride (Tf₂O), followed by nucleophilic ring-opening with a secondary amine.[13][14] This transforms the stable, electron-poor pyridine into a highly reactive, electron-rich, acyclic azatriene intermediate, often called a "Zincke imine".[13][15] This intermediate behaves like a series of polarized alkenes, making it susceptible to regioselective attack by electrophiles or radicals.[16] Subsequent 6π-electrocyclization restores the pyridine ring, now functionalized at the desired position.
Advantages of the Zincke Intermediate Strategy:
-
Exceptional C3-Selectivity: This method provides a robust route for C3-amination and C3-halogenation, which are otherwise very challenging.[14][16][17]
-
Mild Conditions: Many modern protocols are photochemical or use mild reagents, tolerating a wide range of functional groups.[15][17]
-
Predictable Reactivity: The reactivity is governed by the electronics of the dienamine system, making the regiochemical outcome reliable.
Below is a workflow diagram illustrating this strategic choice.
Caption: Decision workflow for C3 pyridine functionalization.
Section 2: Regiocontrol in Pyridine Ring Construction
Sometimes the most effective way to control the substitution pattern is to build the ring from acyclic precursors with the desired groups already in place. However, classical condensation reactions can also suffer from regioselectivity issues.
Frequently Asked Questions (FAQs)
Q4: My Bohlmann-Rahtz synthesis is giving a mixture of regioisomers. What are the common causes and solutions?
A4: The Bohlmann-Rahtz synthesis, which condenses an enamine with an ethynylketone, is a powerful method for creating polysubstituted pyridines.[18][19] Poor regioselectivity almost always originates from the initial Michael addition step, especially when using unsymmetrical enamines or ethynylketones.[8]
Causality: The reaction proceeds via an aminodiene intermediate which then undergoes cyclodehydration.[18] If the enamine or ynone is unsymmetrical, the initial nucleophilic attack can occur from two different sites or at two different sites, leading to a mixture of intermediates and, ultimately, regioisomeric pyridine products. The high temperatures often required for the final cyclodehydration step can also complicate the reaction profile.[18]
Troubleshooting Workflow:
Caption: Troubleshooting poor regioselectivity in Bohlmann-Rahtz synthesis.
Q5: How can I avoid regioisomers in the Guareschi-Thorpe condensation?
A5: The Guareschi-Thorpe synthesis, which typically condenses a cyanoacetamide with a 1,3-dicarbonyl compound, is an excellent route to 2-pyridones.[20][21] Regioselectivity becomes an issue when an unsymmetrical 1,3-dicarbonyl is used.
Causality: The initial Knoevenagel condensation can occur at either of the two carbonyl groups of the unsymmetrical dicarbonyl substrate. This leads to two different intermediates, which then cyclize to form regioisomeric pyridone products.
Control Strategies:
-
Use Symmetrical Substrates: The most straightforward solution is to use a symmetrical 1,3-diketone (e.g., acetylacetone or dibenzoylmethane) whenever the final structure allows.
-
Exploit Differential Reactivity: If an unsymmetrical substrate is necessary (like a β-ketoester), the difference in reactivity between the ketone and ester carbonyls often provides excellent regioselectivity. The more electrophilic ketone carbonyl will preferentially undergo the initial condensation with the active methylene of the cyanoacetamide.
-
Green Chemistry Approaches: Recent methods using green buffer systems or pH-controlled aqueous media with ammonium carbonate can enhance selectivity and improve yields by carefully controlling the reaction environment and the reactivity of the intermediates.
Troubleshooting Guide: Experimental Protocols
Protocol 1: Highly Regioselective C2-Amination of 2,4-Dichloropyridine via Buchwald-Hartwig Coupling
This protocol demonstrates how to achieve high selectivity for the more challenging C2 position by controlling reaction conditions.[22] This is valuable for building libraries of 2,4-disubstituted pyridines.
Materials:
-
2,4-Dichloropyridine
-
Aniline (or other amine)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).
-
Add sodium tert-butoxide (1.4 equiv).
-
Add 2,4-dichloropyridine (1.0 equiv).
-
Add anhydrous toluene via syringe.
-
Add the aniline (1.1 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C . Note: Lower temperatures favor C2 selectivity. Higher temperatures (~110 °C) would be used for a subsequent amination at C4.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-amino-4-chloropyridine.
Expected Outcome: This method robustly provides the C2-aminated product with high selectivity over the C4 isomer.[22]
Protocol 2: C4-Selective Alkylation of Pyridine via a Removable Blocking Group
This protocol uses a temporary blocking group to deactivate the C2/C6 positions, forcing a Minisci radical alkylation to occur selectively at C4.[23]
Materials:
-
Pyridine
-
Fumarate-based blocking group precursor (e.g., as commercialized by Sigma-Aldrich)
-
Carboxylic acid alkyl source (e.g., cyclohexane carboxylic acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE) and Water
-
DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) for removal
Procedure:
Step A: Minisci Alkylation
-
Prepare the pyridinium salt by reacting pyridine with the activated fumarate blocking group according to established procedures.[23]
-
In a round-bottom flask, dissolve the pyridinium salt (1.0 equiv) and the carboxylic acid (2.0 equiv) in a 1:1 mixture of DCE and water.
-
Add silver nitrate (20 mol%) and ammonium persulfate (2.0 equiv).
-
Heat the reaction mixture to 50 °C for 2-4 hours. Monitor by LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup to isolate the crude C4-alkylated pyridinium salt.
Step B: Blocking Group Removal
-
Dissolve the crude product from Step A in a suitable organic solvent (e.g., acetonitrile).
-
Add DBU (3.0 equiv) and stir at room temperature. The DBU will induce a retro-Michael/elimination cascade to remove the blocking group.
-
Monitor the reaction by TLC or LC-MS until the protected intermediate is fully converted to the final product.
-
Perform an aqueous workup and purify by column chromatography to yield the pure 4-alkylpyridine.
Expected Outcome: This method provides exquisite C4-selectivity for alkylation, even on the native pyridine ring, which is otherwise challenging to achieve.[23]
References
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.[Link]
-
Bao, X., Wang, Y., & Xu, P. (2018). Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. Organic Letters, 20(17), 5218–5221. [Link]
-
Baran, P. S., et al. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Baran, P. S., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition, 56(44), 13091-13095. [Link]
-
Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Synfacts, 2009(01), 0015. [Link]
-
Kuninobu, Y., et al. (2012). Rhenium-Catalyzed Regioselective Synthesis of Multisubstituted Pyridines from β-Enamino Ketones and Alkynes via C–C Bond Cleavage. Organic Letters, 14(12), 3170–3173. [Link]
-
Baran, P. S., & O'Hara, F. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 136(1), 149–158. [Link]
-
Glorius, F., et al. (2020). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 11(1), 5143. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Zincke Imine Intermediates: Key to Selective Pyridine Functionalization.[Link]
-
El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Daugulis, O., et al. (2015). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 13(23), 6468–6476. [Link]
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation.[Link]
-
Daugulis, O., & Roane, J. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 5(8), 4941–4949. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Snieckus Group, Queen's University. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (2020). Regiodivergent Arylation of Pyridines via Zincke Intermediates.[Link]
-
Bagley, M. C. (2006). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 1494. [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.[Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.[Link]
-
Al-dujaili, A. H., & Al-Azawi, S. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]
-
Sarpong, R., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[Link]
-
ResearchGate. (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H).[Link]
-
Plzeň, V. U. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3918. [Link]
-
Zhang, Y., et al. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 14(20), 3673–3677. [Link]
-
Journal of Chemical Reviews. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical Reviews, 3(3), 209-223. [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation.[Link]
-
Sarpong, R., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 777–782. [Link]
-
Organic Chemistry Portal. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.[Link]
-
Lai, M., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Food Chemistry, 439, 138104. [Link]
-
ResearchGate. (2019). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.[Link]
-
Brown, A. D., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 11(43), 7427–7439. [Link]
-
Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.[Link]
-
Organic Letters. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(17), 2965–2968. [Link]
-
ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.[Link]
-
Comptes Rendus Chimie. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(9), 834-839. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15065–15083. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.[Link]
-
National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(4), e202113331. [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
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- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. nbinno.com [nbinno.com]
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- 17. d-nb.info [d-nb.info]
- 18. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Guareschi-Thorpe Condensation [drugfuture.com]
- 21. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 22. researchgate.net [researchgate.net]
- 23. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(5-Hydroxypyridin-2-yl)acetic acid in solution
Welcome to the technical support resource for 2-(5-Hydroxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific rationale to empower you to design robust and reproducible experiments.
The stability of 2-(5-Hydroxypyridin-2-yl)acetic acid is governed by its chemical structure: a phenolic hydroxyl group on a pyridine ring, which is susceptible to oxidation, and a carboxylic acid group that influences its solubility and pH-dependent behavior. This guide synthesizes data from established principles of phenolic compound chemistry, drug degradation studies, and analytical method development to address the specific challenges this molecule presents.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(5-Hydroxypyridin-2-yl)acetic acid is changing color, often turning yellow or brown. What is causing this and is my sample compromised?
A: This is the most common issue reported and is typically indicative of oxidative degradation. The hydroxypyridine moiety is structurally similar to a phenol, making it susceptible to oxidation.[1] This process can be accelerated by several factors:
-
Presence of Oxygen: Dissolved oxygen in your solvent is a primary culprit.
-
Elevated pH: At neutral to alkaline pH, the phenolic hydroxyl group is deprotonated to a phenoxide. This phenoxide form is significantly more electron-rich and thus much more susceptible to oxidation than the protonated form.[2]
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can catalyze the oxidation of phenolic compounds.
-
Light Exposure: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative processes.[3]
The appearance of color indicates the formation of new, conjugated chromophores, likely quinone-like structures or polymeric species. Yes, your sample is compromised. The concentration of the parent compound is decreasing, and new, potentially interfering degradation products are being formed. For quantitative experiments, a freshly prepared solution is strongly recommended.
Q2: What are the optimal solvent and pH conditions for preparing and storing solutions of this compound?
A: The optimal conditions aim to minimize oxidation and ensure complete dissolution.
-
Solvent Selection: For initial stock solutions, polar aprotic solvents like DMSO or DMF are often used for high concentration, but they should be of high purity (anhydrous grade) to minimize water content. For aqueous experimental buffers, the key is the pH. If using co-solvents for poorly soluble compounds, ensure they are inert and do not promote degradation.[4]
-
pH Control: An acidic pH is highly recommended. Preparing your solution in a slightly acidic buffer (e.g., pH 3-5) will keep the phenolic hydroxyl group protonated, significantly slowing the rate of oxidation.[2][5] Using a buffer containing an acid like acetic or formic acid is also common practice in analytical methods to ensure good chromatography.[6]
-
Component Purity: Use high-purity water (e.g., Milli-Q) and analytical grade buffer components. Consider treating buffers with a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation.
Q3: How should I store my stock and working solutions to ensure maximum stability?
A: Proper storage is critical for maintaining the integrity of your solutions.
-
Protect from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to prevent photodegradation.[3][7]
-
Minimize Headspace & Oxygen: Use vials that are appropriately sized for your solution volume to minimize the amount of air (oxygen) in the headspace. For long-term storage of sensitive stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.[2]
-
Control Temperature: Store solutions at reduced temperatures. For short-term storage (1-3 days), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Aliquot: Freeze stock solutions in single-use aliquots. This prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]
Q4: I am performing LC-MS analysis and I see new peaks appearing in my chromatogram after my sample sequence has been running for several hours in the autosampler. What are these and how can I prevent them?
A: This indicates on-instrument degradation. The new peaks are likely oxidation or other degradation products forming while your samples are queued. Autosamplers are often kept at room temperature, which can be sufficient to cause degradation over several hours, especially in neutral or mobile phase mixtures.
Prevention Strategies:
-
Use a Cooled Autosampler: If available, set your autosampler temperature to a lower temperature, such as 4-10°C.
-
Prepare Fresh Samples: For long analytical runs, prepare fresh dilutions of your stock solution midway through the sequence.
-
Acidify the Sample Diluent: Ensure your sample is diluted in a mobile phase or buffer that is acidic to maintain stability.
-
Shorten Runtimes: If possible, shorten the sequence run time to minimize the residence time of samples in the autosampler.
Troubleshooting Guides & Protocols
Guide 1: Investigating Solution Discoloration
If you observe discoloration, it's crucial to confirm that it is due to degradation and not precipitation or contamination. This workflow helps you diagnose the issue.
Caption: Potential degradation pathways for the title compound.
References
-
Vertex AI Search Result[9]: This result, while focused on Gefitinib, discusses the use of acetic acid to improve solubility of weakly basic drugs in organic solvents for processes like spray drying. It highlights the principle of using acids to ionize a molecule and enhance its solubility.
- Source: MDPI
- URL
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques: This paper provides a real-world example of forced degradation studies, showing significant degradation under acidic and oxidative conditions, and minimal degradation under thermal and photolytic stress for a different compound. This exemplifies the methodology.
- Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry: This article describes an LC-MS/MS method for a structurally related compound (a hydroxy-indole acetic acid), demonstrating a common analytical technique for such molecules.
- Development of forced degradation and stability indicating studies of drugs—A review: This review outlines the regulatory basis (ICH guidelines) and practical approaches for conducting forced degradation studies, including typical stress factors like acid/base hydrolysis, oxidation, heat, and light.
- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing: This paper discusses the keto-enol tautomerism of hydroxypyridine derivatives, which is a fundamental chemical property influencing their stability and reactivity.
- 2-Pyridone - Wikipedia: This article details the tautomerism between 2-hydroxypyridine and 2-pyridone, explaining how solvent polarity influences the equilibrium, which is relevant to the reactivity of the target molecule.
- Forced Degradation – A Review: This review provides an overview of the purpose and typical conditions for forced degradation studies, emphasizing their role in understanding degradation pathways and developing stability-indicating methods.
- The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology: This study highlights that phenolic compounds are generally more stable under acidic pH conditions.
- Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies: This paper details LC-MS/MS methods for quantifying hydroxypyridinonate ligands, which are structurally related to the topic compound, providing a template for analytical method development.
- Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere: This article reinforces that phenolic compound stability is influenced by pH and the presence of oxygen, with auto-oxidation being a key degradation mechanism, especially at alkaline pH.
- Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS: This study shows the practical application of using acetic acid as a mobile phase modifier to achieve good separation and peak shape in HPLC-MS analysis.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's: This article provides a concise overview of forced degradation conditions and highlights that a degradation level of 5-20% is generally targeted.
- Stability of Phenolic Compounds in Grape Stem Extracts: This study notes that polyphenols are sensitive to heat, pH, light, and oxygen, and that their stability is highly dependent on the plant matrix, underscoring the need for specific stability studies.
- Phenol - Wikipedia: This provides fundamental information on the acidity of phenols and their conversion to the more reactive phenolate anion at higher pH, which is key to understanding the pH-dependent stability of the topic compound.
- Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum: This paper discusses the use of formic acid in the final sample solution to protonate molecules before LC-MS injection, a common practice to ensure analyte stability and good ionization.
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. biomedres.us [biomedres.us]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Hydroxypyridin-2-yl)acetic acid Functionalization
Welcome to the dedicated technical support guide for the functionalization of 2-(5-Hydroxypyridin-2-yl)acetic acid. This versatile building block holds significant potential in medicinal chemistry and materials science, largely due to its pyridine core, which is a common motif in FDA-approved drugs.[1][2] However, its bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic carboxylic acid—presents unique chemoselectivity challenges. The electron-deficient nature of the pyridine ring further influences the reactivity of its substituents.[3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader strategic questions (FAQs) and conclude with detailed, validated protocols.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My amidation/esterification reaction has a very low yield or did not proceed at all. What is the likely cause?
Answer: This is a common issue stemming from insufficient activation of the carboxylic acid, improper reaction conditions, or side reactions.
Potential Cause 1: Inadequate Carboxylic Acid Activation. The direct condensation of a carboxylic acid with an amine or alcohol to form an amide or ester requires high temperatures (>160 °C) and is often not feasible for functionalized molecules.[4] The carboxylic acid must be converted into a more reactive electrophile.
-
Suggested Solution (Amidation): Employ a stoichiometric activating agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often used with additives like HOBt (1-hydroxy-benzotriazole), are standard.[4][5] For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and often provide faster reaction times and higher yields.[5]
-
Suggested Solution (Esterification): For simple alcohols, a classic Fischer-Speier esterification using a catalytic amount of strong acid (e.g., H₂SO₄) and the alcohol as the solvent can be effective, but requires removal of water to drive the equilibrium.[6] Alternatively, using a coupling reagent like DCC with a catalytic amount of DMAP (4-Dimethylaminopyridine) provides milder conditions suitable for more complex substrates.
Potential Cause 2: Competitive Reaction at the Phenolic Hydroxyl. The phenolic -OH is nucleophilic and can compete with your desired amine or alcohol nucleophile, especially if a highly reactive acylating agent is formed. It is also acidic and can be deprotonated by bases, which can complicate the reaction.[7]
-
Suggested Solution: Protect the phenolic hydroxyl group before attempting the functionalization of the carboxylic acid. This is the most robust strategy for ensuring chemoselectivity. A benzyl ether is a common and reliable choice as it is stable to a wide range of conditions used for amide and ester formation and can be removed later via hydrogenolysis.[8] See Protocol 3 for a detailed procedure.
Potential Cause 3: Incorrect Base or Solvent. The choice of base is critical, especially in amidation reactions. It must be non-nucleophilic and strong enough to neutralize any acidic byproducts without causing side reactions.
-
Suggested Solution: Use a hindered amine base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA).[5] For solvents, aprotic polar solvents like DMF, DCM, or THF are generally preferred.[9]
Question 2: I am observing multiple products in my reaction mixture that are difficult to separate. What is happening?
Answer: The formation of multiple products points directly to a lack of chemoselectivity. Your reagents are reacting at more than one site on the starting material.
Potential Cause 1: Simultaneous Esterification of Phenol and Carboxylic Acid. If you attempt to form an ester from the carboxylic acid using a highly reactive electrophile (e.g., converting the acid to an acyl chloride with thionyl chloride), you will almost certainly acylate the phenolic hydroxyl group as well.
-
Suggested Solution: The definitive solution is to use a protecting group strategy as outlined above and in Protocol 3 . By converting the phenol to a non-nucleophilic ether, you completely prevent this side reaction.[10]
Potential Cause 2: N-Acylation of the Pyridine Ring. While less common under standard amidation conditions, strong activating agents can potentially react with the pyridine nitrogen, especially in the absence of a strong acid to protonate it. This deactivates the molecule and creates unwanted byproducts.[1]
-
Suggested Solution: Ensure the reaction is run under appropriate pH control. For many standard coupling reactions, the presence of the amine substrate and a non-nucleophilic base like DIPEA is sufficient. If using particularly harsh activating agents, consider protonating the reaction medium slightly, though this can deactivate your amine nucleophile. A better approach is to use milder, modern coupling reagents like HATU which are less prone to this side reaction.[11]
Question 3: My product seems to be water-soluble or difficult to extract from the aqueous phase during workup. How can I improve isolation?
Answer: Pyridine carboxylic acids can be zwitterionic and often exhibit high water solubility, making standard liquid-liquid extraction inefficient.[12]
-
Suggested Solution 1: pH Adjustment. The solubility of your product is highly dependent on pH. At its isoelectric point, the molecule will have a net neutral charge and its solubility in water will be at a minimum, often allowing it to be precipitated and collected by filtration.[13] Experiment with adjusting the pH of the aqueous solution slowly. For your product, which has an acidic carboxylic acid and a basic pyridine nitrogen, this point will likely be in the mildly acidic to neutral range.
-
Suggested Solution 2: Use of Different Extraction Solvents. If precipitation is not feasible, try extracting with a more polar organic solvent than ethyl acetate, such as a 10:1 mixture of Dichloromethane:Isopropanol. Sometimes, continuous liquid-liquid extraction is required for particularly stubborn cases.
-
Suggested Solution 3: Reactive Extraction. For specific applications, reactive extraction using an agent like tri-n-octylphosphine oxide (TOPO) can form a complex with the carboxylic acid, facilitating its transfer into an organic phase.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: Fundamentally, which functional group on 2-(5-Hydroxypyridin-2-yl)acetic acid is more reactive?
The reactivity is context-dependent. The phenolic hydroxyl group is inherently nucleophilic , while the carboxylic acid is an electrophile at the carbonyl carbon, but only after activation. Without any reagents, neither will react with the other. In the presence of a base, the phenol is a better nucleophile than the carboxylate. In the presence of an acid, the carboxylic acid can be protonated and activated for attack by a nucleophile. This dual reactivity is precisely why controlling reaction conditions is paramount.
Q2: When is it absolutely necessary to use a protecting group on the phenol?
It is necessary whenever you are performing a reaction targeting the carboxylic acid that involves:
-
Highly reactive electrophiles: e.g., converting the carboxylic acid to an acyl chloride.
-
Strongly basic conditions: Which would deprotonate the phenol, making it a highly potent competing nucleophile.
-
Multi-step syntheses: Where the unprotected phenol could interfere with subsequent reactions. For a simple, one-step conversion where you can use mild coupling agents and carefully control stoichiometry, you might be able to avoid protection, but it is often a "high-risk, low-reward" strategy. Protecting the phenol is a safer, more reliable approach for achieving a clean outcome.[7][14]
Q3: What are the best general conditions for amide coupling with this molecule?
After protecting the phenolic hydroxyl group, using a uronium-based coupling agent is a robust starting point. See the table below for a comparison.
| Coupling Reagent | Pros | Cons | Typical Conditions |
| HATU | High reactivity, fast, low rate of racemization.[5] | Expensive, generates chemical waste.[4] | 1.1 eq. HATU, 2.0 eq. DIPEA, 1.0 eq. Amine, in DMF at 0 °C to RT. |
| EDC / HOBt | Inexpensive, water-soluble byproducts are easily removed.[5] | Slower than HATU, can lead to side reactions if not used carefully. | 1.2 eq. EDC, 1.1 eq. HOBt, 2.0 eq. DIPEA, 1.0 eq. Amine, in DCM or DMF at 0 °C to RT. |
| DCC / DMAP | Very effective for hindered acids/amines. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. | 1.1 eq. DCC, 0.1 eq. DMAP, 1.0 eq. Amine, in DCM at 0 °C to RT. |
Q4: What is a reliable method for esterification?
After protecting the phenol, two main routes are recommended:
-
Steglich Esterification: This method uses DCC as the coupling agent and a catalytic amount of DMAP. It is performed under mild, neutral conditions and is suitable for a wide range of alcohols, including secondary and tertiary ones.[15]
-
Fischer-Speier Esterification: This involves refluxing the carboxylic acid in the desired alcohol with a catalytic amount of a strong acid (like H₂SO₄ or TsOH). This is an equilibrium-driven reaction, so water must be removed, typically with a Dean-Stark apparatus. It is best suited for simple, unhindered primary or secondary alcohols that are stable to strong acid and heat.[16]
Q5: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.
-
TLC: Provides a quick and inexpensive way to visualize the consumption of your starting material and the appearance of the product. Use a combination of solvents (e.g., Hexane/Ethyl Acetate with a small amount of acetic acid or methanol to improve spot shape) to get good separation.
-
LC-MS: This is the definitive method. It will not only show you the conversion of your starting material but will also give you the mass of your product and any major byproducts, which is invaluable for troubleshooting.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol assumes the phenolic hydroxyl group has been protected (e.g., as a benzyl ether).
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the protected 2-(5-(benzyloxy)pyridin-2-yl)acetic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the stirred solution. Stir for 5-10 minutes to allow for pre-activation.
-
Nucleophile Addition: Add the desired amine (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Fischer Esterification
This protocol is for the unprotected acid, but care must be taken as it may not be suitable for sensitive substrates. It is most effective with simple primary alcohols.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-(5-Hydroxypyridin-2-yl)acetic acid (1.0 equivalent).
-
Reagents: Add the desired alcohol (which also serves as the solvent, >20 equivalents) and a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
-
Extraction: Remove most of the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Protection of the Phenolic Hydroxyl as a Benzyl Ether
-
Preparation: Dissolve 2-(5-Hydroxypyridin-2-yl)acetic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, 2-(5-(benzyloxy)pyridin-2-yl)acetic acid, can be purified by crystallization or flash column chromatography.
Section 4: Visualization & Workflows
Caption: Decision workflow for functionalizing the target molecule.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Available at: [Link]
- Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Protecting Groups. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis. Available at: [Link]
-
One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. NIH National Center for Biotechnology Information. Available at: [Link]
-
Functionalized 2-(5-arylpyridin-2-yl)quinolines: Synthesis and photophysical properties. ResearchGate. Available at: [Link]
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications. Available at: [Link]
-
Protection of Phenols. Indian Institute of Technology Bombay. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ACS Publications. Available at: [Link]
-
Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. NIH National Center for Biotechnology Information. Available at: [Link]
-
Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Esterification Reactions. Polymer Solutions. Available at: [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole. NIH National Center for Biotechnology Information. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH National Center for Biotechnology Information. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides. MDPI. Available at: [Link]
- Process for the production of pyridine carboxylic acids. Google Patents.
-
Appendix 6: Protecting groups. Oxford University Press. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications. Available at: [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. Available at: [Link]
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- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Esterification Reactions [polsol.info]
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- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Troubleshooting Cell Viability Assays with 2-(5-Hydroxypyridin-2-yl)acetic acid
Welcome to the technical support resource for researchers utilizing 2-(5-Hydroxypyridin-2-yl)acetic acid in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and accuracy of your experimental data. As a compound featuring both a hydroxypyridine and an acetic acid moiety, 2-(5-Hydroxypyridin-2-yl)acetic acid presents unique chemical characteristics that can interact with common cell viability assay reagents. This guide will help you navigate these potential challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and observations researchers face when working with 2-(5-Hydroxypyridin-2-yl)acetic acid.
Q1: My cell culture medium changes color after adding 2-(5-Hydroxypyridin-2-yl)acetic acid, even before adding any assay reagents. Is this normal?
A1: Yes, a slight change in the color of the culture medium, particularly those containing phenol red, can occur. 2-(5-Hydroxypyridin-2-yl)acetic acid is an acidic compound, and adding it to the medium can cause a pH shift, which would be indicated by a change in the phenol red indicator from red-orange to yellow. Additionally, phenolic compounds can be susceptible to oxidation, which may also contribute to color changes over time. It is crucial to use a buffer system in your media that can handle this acidic load, or to adjust the pH after the addition of your compound. For colorimetric assays, it is highly recommended to use a phenol red-free medium to avoid interference with absorbance readings.[1]
Q2: I'm observing a high background signal in my MTT/XTT assay in wells containing only the compound and media (no cells). What is causing this?
A2: This is a classic sign of direct chemical interference. 2-(5-Hydroxypyridin-2-yl)acetic acid, due to its hydroxypyridine component, has reducing potential.[2][3] Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are designed to be reduced by cellular dehydrogenases in viable cells to produce a colored formazan product.[4][5] However, reducing agents can directly, non-enzymatically reduce these salts, leading to a false-positive signal that is independent of cell viability.[6][7] This is a known issue with phenolic and other antioxidant compounds.[6][7][8]
Q3: My absorbance readings in an MTT assay are unexpectedly high, suggesting increased cell viability, even at high concentrations of my test compound. Is this a real effect?
A3: While it's possible the compound has a proliferative effect at certain concentrations, it is more likely an artifact of the assay chemistry, as explained in Q2. The hydroxyl group on the pyridine ring gives the molecule antioxidant and reducing properties, which can directly reduce the MTT reagent to its colored formazan product.[2][3] This chemical reduction adds to the cellular reduction, inflating the absorbance reading and masking any actual cytotoxicity. This interference can lead to a significant misinterpretation of your compound's activity.[6][9]
Q4: Can I use the LDH cytotoxicity assay with this compound?
A4: The Lactate Dehydrogenase (LDH) assay is generally a better choice than tetrazolium-based assays for compounds with reducing potential, as it measures a different biological marker: membrane integrity.[10] LDH is a stable enzyme released from damaged cells. However, you must still perform the proper controls. Some compounds can directly inhibit LDH enzyme activity, which would lead to an underestimation of cytotoxicity.[1][11] Additionally, drastic pH changes caused by the compound could also affect enzyme activity.[12][13]
Q5: Are there alternative assays you would recommend for determining the viability of cells treated with 2-(5-Hydroxypyridin-2-yl)acetic acid?
A5: Yes, several alternative assays are less susceptible to interference from reducing compounds. These include:
-
Resazurin (AlamarBlue) Assay: This assay uses the reduction of blue resazurin to fluorescent pink resorufin. While still a redox-based assay, it can sometimes be less prone to interference than MTT.[14][15] Appropriate controls are still essential.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a direct indicator of metabolic activity and cell viability.[14][16] The signal is luminescent, making it less susceptible to colorimetric interference. This is often the most robust alternative.
-
Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells. The signal is typically fluorescent.[14]
-
Direct Cell Counting/Imaging-Based Methods: Methods like Trypan Blue exclusion or using fluorescent nuclear stains (like DRAQ7 or propidium iodide) with a cytometer or imaging system provide a direct measure of cell number and membrane integrity, bypassing metabolic readouts entirely.[6][14]
Part 2: Assay-Specific Troubleshooting Guides
This section provides a deeper dive into troubleshooting common issues with specific assays.
Guide 1: Troubleshooting Tetrazolium-Based Assays (MTT, XTT)
Issue: Inflated absorbance values, high background, or results suggesting an unrealistic increase in cell proliferation.
Underlying Cause: The hydroxypyridine moiety of 2-(5-Hydroxypyridin-2-yl)acetic acid possesses reducing properties that can directly convert the tetrazolium salt (MTT, XTT) to its colored formazan product, independent of cellular enzymatic activity.[6][7]
Troubleshooting Workflow & Protocol
The key to diagnosing this interference is to run a "Compound Only" control.
Experimental Protocol: Compound Interference Control
-
Plate Setup: Prepare a 96-well plate. Designate wells for:
-
Media Blank: Culture medium only.
-
Compound Only Control: Culture medium + 2-(5-Hydroxypyridin-2-yl)acetic acid at all concentrations used in your experiment.
-
Cell Control: Cells in culture medium.
-
Experimental Wells: Cells in culture medium + 2-(5-Hydroxypyridin-2-yl)acetic acid at all concentrations.
-
-
Incubation: Incubate the plate for the same duration as your planned compound treatment.
-
Add Assay Reagent: Add the MTT or XTT reagent to all wells as per the manufacturer's protocol.
-
Incubation with Reagent: Incubate for the standard assay time (e.g., 1-4 hours).[16]
-
Read Absorbance: If using MTT, add the solubilization solution (e.g., DMSO, SDS) and mix well before reading the absorbance.[16] For XTT, read the absorbance directly.
-
Data Analysis:
-
Subtract the absorbance of the Media Blank from all other readings.
-
Examine the Compound Only Control wells. If you see a dose-dependent increase in absorbance in these wells, you have confirmed direct interference.
-
To correct your data, subtract the absorbance of the corresponding Compound Only Control from your Experimental Wells .
-
Data Interpretation Table:
| Observation in "Compound Only" Control | Interpretation | Recommended Action |
| No significant absorbance above Media Blank | No direct interference. Proceed with standard analysis. | Standard protocol is likely valid. |
| High absorbance, increases with compound concentration | Confirmed Interference. The compound is directly reducing the tetrazolium salt. | Data correction by subtraction is possible but may not be fully accurate. Strongly consider switching to a non-redox-based assay.[17] |
Visualization of Interference Mechanism
Caption: Workflow of MTT reduction by viable cells and direct chemical interference.
Guide 2: Troubleshooting the LDH Cytotoxicity Assay
Issue: Lower-than-expected cytotoxicity, or results that are not reproducible.
Underlying Cause: While less common than with redox assays, interference can still occur. The compound could directly inhibit the LDH enzyme released from cells, or extreme pH shifts from the compound could denature the enzyme, preventing it from generating a signal.[1][11]
Troubleshooting Workflow & Protocol
To test for LDH enzyme inhibition, you need to add your compound to a sample where you know LDH is present.
Experimental Protocol: LDH Inhibition Control
-
Plate Setup: Prepare a 96-well plate. Designate wells for:
-
Media Blank: Culture medium only.
-
Maximum LDH Release Control (Positive Control): Wells with cells that have been completely lysed (e.g., using the lysis buffer provided in the kit).
-
Inhibition Control: Lysed cell supernatant (containing LDH) + 2-(5-Hydroxypyridin-2-yl)acetic acid at all concentrations used in your experiment.
-
-
Prepare Lysate: Lyse the "Maximum LDH Release Control" cells according to the assay kit protocol to release LDH into the supernatant.
-
Add Compound: Transfer the supernatant from the lysed cells to the "Inhibition Control" wells and add your compound at the various test concentrations.
-
Assay Procedure: Proceed with the LDH assay protocol, adding the reaction mixture to all control wells.
-
Read Absorbance: Measure the absorbance according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the absorbance of the Inhibition Control wells to the Maximum LDH Release Control .
-
If the absorbance in the Inhibition Control wells decreases in a dose-dependent manner, you have confirmed that your compound inhibits LDH enzyme activity.
-
Data Interpretation Table:
| Observation in "Inhibition Control" vs. "Positive Control" | Interpretation | Recommended Action |
| Absorbance is similar across all concentrations. | No significant enzyme inhibition. | Standard LDH protocol is likely valid. |
| Absorbance decreases as compound concentration increases. | Confirmed Interference. The compound is inhibiting the LDH enzyme, leading to an underestimation of cell death. | The LDH assay is not suitable for this compound. Switch to a non-enzymatic endpoint assay like Trypan Blue or a fluorescent nuclear dye.[14] |
Visualization of Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices [mdpi.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 11. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges for 2-(5-Hydroxypyridin-2-yl)acetic acid in In Vitro Assays
Welcome to the technical support hub for 2-(5-Hydroxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common solubility issues encountered during in vitro experimentation. Our goal is to ensure your experimental setup is robust, and your results are reliable.
Section 1: Quick-Start FAQs
This section addresses the most frequent initial questions regarding the handling of 2-(5-Hydroxypyridin-2-yl)acetic acid.
Q1: What is the best starting solvent to dissolve 2-(5-Hydroxypyridin-2-yl)acetic acid?
A1: For most in vitro applications, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer or cell culture medium.
Q2: My compound precipitates immediately when I add my DMSO stock to my aqueous cell culture media. What's happening?
A2: This is a common phenomenon known as "solvent shock" or precipitation upon dilution.[2] It occurs when the compound, highly soluble in the organic stock solvent (DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.[2] To mitigate this, try adding the DMSO stock dropwise while gently vortexing or swirling the aqueous medium to ensure rapid mixing and avoid localized high concentrations.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: This is cell-line dependent.[3] As a general "gold standard," aim to keep the final concentration of DMSO in your cell culture medium at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but more sensitive cells, like primary cultures or stem cells, may be affected.[5][6] It is crucial to run a vehicle control experiment with the same final DMSO concentration to assess its baseline effect on your specific cell line and assay.[7]
Q4: Can I just filter out the precipitate?
A4: Filtering is not recommended. Removing the precipitate also removes an unknown quantity of your active compound, leading to an inaccurate final concentration in your assay.[8] This will compromise the integrity and reproducibility of your experimental results. The best practice is to address the root cause of the precipitation.[8]
Section 2: Understanding the Molecule: The "Why" Behind the Problem
2-(5-Hydroxypyridin-2-yl)acetic acid possesses three key functional groups that dictate its solubility behavior: a carboxylic acid , a phenolic hydroxyl group , and a pyridinic nitrogen . This combination makes the molecule zwitterionic , meaning it can carry both a positive and a negative charge on different parts of the molecule simultaneously.
The solubility of zwitterionic compounds is highly dependent on pH.[9]
-
At low pH (acidic): The pyridinic nitrogen is protonated (positive charge), and the carboxylic acid is neutral. The molecule has a net positive charge and is generally more water-soluble.
-
At high pH (basic): The carboxylic acid is deprotonated (negative charge), and the phenolic hydroxyl group may also be deprotonated (negative charge). The molecule has a net negative charge and is also generally more water-soluble.
-
At the isoelectric point (pI): The molecule exists as a neutral zwitterion, where the positive and negative charges cancel each other out. At this pH, the molecule has its minimum solubility and is most likely to precipitate.[10] The predicted pKa of the carboxylic acid is approximately 3.51.[11] The pKa of the pyridinium ion is typically around 5.2, and the phenolic proton is much higher.[12] This suggests the isoelectric point is likely near physiological pH (7.2-7.4), which is a primary cause of solubility challenges in standard cell culture media.[2]
pH-Dependent Charge States of the Molecule
Caption: pH effect on the charge and solubility of the molecule.
Section 3: Deep-Dive Troubleshooting Guide
Use this section when initial attempts to solubilize the compound fail. Follow the workflow to systematically diagnose and solve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation.
Problem: Precipitate forms immediately upon addition to media.
-
Cause: This is likely due to either exceeding the compound's kinetic solubility limit or "solvent shock".[2][13]
-
Solution 1: Reduce Final Concentration. The simplest solution is often to lower the final working concentration of the compound in the assay.[2]
-
Solution 2: Optimize Mixing. Prepare the final solution by adding the DMSO stock drop-by-drop to the full volume of rapidly vortexing or stirring cell culture medium. This avoids localized high concentrations that trigger precipitation.[14]
-
Solution 3: Adjust Stock Concentration. If you need a high final concentration, using a lower concentration stock solution (e.g., 1 mM instead of 10 mM) allows you to add a larger volume more slowly, which can improve mixing and prevent precipitation. However, be mindful of the final DMSO concentration.[2]
Problem: Solution is initially clear but precipitate forms over time (e.g., in the incubator).
-
Cause: This suggests the compound has poor thermodynamic stability in the media.[15] Factors can include temperature effects (some compounds are less soluble at 37°C), interactions with media components like salts or proteins, or slow equilibration to a supersaturated state.[2]
-
Solution 1: Assess Temperature Stability. Check if the compound is less stable at 37°C. While not always practical, a shorter incubation time might be necessary.
-
Solution 2: Evaluate Media Interactions. The compound may interact with components in the media, such as calcium salts or proteins in serum.[16]
Section 4: Advanced Protocols & Methodologies
When standard methods are insufficient, these advanced protocols can be employed.
Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of 2-(5-Hydroxypyridin-2-yl)acetic acid (MW: 153.14 g/mol )[17] required for your desired volume of 10 mM stock. (e.g., for 1 mL, you need 1.53 mg).
-
Weigh Compound: Aseptically weigh the compound into a sterile, conical microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Solubilize: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonication in a water bath for 5-10 minutes can be effective.[18]
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[2]
Protocol 2: pH-Adjusted Solubilization
This protocol is for cases where the compound's insolubility at neutral pH is the primary issue. The goal is to create a stock solution at a pH where the compound is charged and soluble, then dilute it into the final assay medium.
-
Prepare Basic Stock (e.g., using NaOH):
-
Weigh the compound into a sterile tube.
-
Add a small volume of sterile water.
-
Add 1N NaOH dropwise while vortexing until the compound dissolves. This deprotonates the carboxylic acid, forming a soluble salt.
-
Once dissolved, adjust the volume with sterile water or PBS to the desired final stock concentration.
-
Caution: The final pH of this stock will be basic. When adding to your media, ensure the media's buffering capacity is sufficient to bring the final pH back to the physiological range (7.2-7.4). Always measure the final pH of your working solution.
-
-
Prepare Acidic Stock (e.g., using HCl):
-
Weigh the compound into a sterile tube.
-
Add a small volume of sterile water.
-
Add 1N HCl dropwise while vortexing until the compound dissolves. This protonates the pyridine ring.
-
Adjust to the final volume with sterile water.
-
Caution: Similar to the basic stock, verify the final pH of your assay medium after adding the acidic stock.
-
Protocol 3: Using Solubility Enhancers
-
Co-solvents: In some cases, a co-solvent system like a mixture of DMSO and polyethylene glycol (PEG) for the stock solution can improve solubility upon dilution.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications and can be included in the final assay medium.[8][19]
Section 5: Data Summary & Alternative Solvents
| Solvent | Use Case & Properties | Recommended Final Conc. | Reference |
| DMSO | Primary choice. High solubilizing power for many organic compounds. | ≤ 0.1% (ideal), < 0.5% (acceptable for many lines) | [3][4][6] |
| Ethanol | Alternative for some compounds. Can have effects on cellular processes. | < 0.5% ; cell-type dependent. | [5][19] |
| DMF (Dimethylformamide) | Similar properties to DMSO. Use with caution, as it can be more toxic. | Test on each cell line, start with < 0.1% . | [5][20] |
| Cyrene™ | A "green" bio-based alternative to DMSO with comparable solvation properties and potentially lower toxicity. | Shown to be a viable replacement for DMSO in some assays. | [1][21][22] |
References
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
-
Reddit. Maximum DMSO concentration in media for cell culture?. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
-
Semantic Scholar. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
RSC Publishing. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
American Journal of Health-System Pharmacy. Zwitterions and pH-dependent solubility. [Link]
-
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
StuDocu. Exp. 11 The influence of pH on solubility in water Theory. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link]
-
ResearchGate. In Vitro Solubility Assays in Drug Discovery. [Link]
-
Wikipedia. Isoelectric point. [Link]
-
SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
European Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
PubChemLite. 2-(5-hydroxypyridin-2-yl)acetic acid (C7H7NO3). [Link]
-
The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids. [Link]
- Williams College.
-
PubChem. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. [Link]
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- 9. academic.oup.com [academic.oup.com]
- 10. Isoelectric point - Wikipedia [en.wikipedia.org]
- 11. 2-(5-hydroxypyridin-2-yl)acetic acid | 1214345-48-8 [m.chemicalbook.com]
- 12. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 18. researchgate.net [researchgate.net]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 22. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Method development for quantifying 2-(5-Hydroxypyridin-2-yl)acetic acid in biological samples
An Application Scientist's Guide to Method Development and Troubleshooting for the Quantification of 2-(5-Hydroxypyridin-2-yl)acetic acid in Biological Samples.
Welcome to the technical support center for the bioanalysis of 2-(5-Hydroxypyridin-2-yl)acetic acid. This guide is designed for researchers and drug development professionals, providing expert-driven answers and troubleshooting solutions for common challenges encountered during method development. As Senior Application Scientists, we emphasize not just the 'how,' but the 'why,' grounding our recommendations in established analytical principles to ensure your methods are robust, reproducible, and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions that form the foundation of your method development strategy.
Q1: What is the best analytical technique for quantifying 2-(5-Hydroxypyridin-2-yl)acetic acid in biological samples like plasma or urine?
For quantifying low-concentration analytes in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] Its high sensitivity and selectivity allow for accurate measurement even in the presence of endogenous interferences.[2] While HPLC with UV detection can be used, it may lack the required sensitivity and is more susceptible to interferences from the biological matrix.[3][4]
Q2: What are the key chemical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid to consider during method development?
The structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, dictates its behavior.
-
Acidity: The carboxylic acid group makes the molecule acidic. This is the primary handle for optimizing sample preparation (extraction pH) and chromatographic retention.
-
Polarity: The presence of the hydroxyl and carboxylic acid groups suggests the molecule is relatively polar. This influences the choice of extraction solvent and chromatographic conditions. Poor retention on standard reversed-phase columns can be a challenge.[5]
-
Stability: The stability of the analyte in the biological matrix and during the entire analytical process must be assessed.[5][6] Factors like pH, temperature, and enzymatic degradation should be investigated early in development.[5]
Q3: What type of internal standard (IS) should I use?
The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as a ¹³C- or ²H-labeled 2-(5-Hydroxypyridin-2-yl)acetic acid. A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, meaning it co-extracts and co-elutes, and experiences similar ionization effects in the MS source.[7] This effectively compensates for variability in sample preparation and matrix effects.[8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[7]
Part 2: Sample Preparation - The Critical First Step
Effective sample preparation is paramount for a successful bioanalytical method. Its goals are to remove interferences (like proteins and phospholipids), concentrate the analyte, and present it in a solvent compatible with the LC-MS/MS system.[9][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} end Caption: General workflow for biological sample preparation.
Troubleshooting Guide: Sample Preparation
Q4: My analyte recovery is low and inconsistent. What should I check first?
Low and variable recovery is a common issue. A systematic approach is needed to diagnose the cause.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} end Caption: Decision tree for troubleshooting poor analyte recovery.
Q5: Which sample preparation method is best for 2-(5-Hydroxypyridin-2-yl)acetic acid?
The choice depends on the required cleanliness of the extract, sensitivity (LOQ), and throughput needs.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid.[11] | Fast, simple, inexpensive, high throughput. | "Dirty" extract, high risk of matrix effects, less concentration.[2] | Early discovery, high concentration samples, rapid screening. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on pH and polarity.[12] | Cleaner extracts than PPT, good concentration factor. | More labor-intensive, uses more solvent, potential for emulsions. | Methods requiring better sensitivity and cleanliness than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent.[9][13] | Cleanest extracts, highest concentration factor, reduces matrix effects.[9][14] | Most expensive, requires method development. | Regulated bioanalysis, methods requiring the lowest LOQ and highest data quality. |
Protocol: Starting Point for Solid-Phase Extraction (SPE)
This protocol is a robust starting point for extracting an acidic analyte like 2-(5-Hydroxypyridin-2-yl)acetic acid from plasma using a polymeric reversed-phase sorbent.[14]
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Add 200 µL of 2% formic acid in water to acidify the sample. Vortex to mix. Acidification neutralizes the carboxylic acid, promoting retention on the reversed-phase sorbent.[14]
-
Sorbent Conditioning: Condition an SPE cartridge (e.g., polymeric, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry. This activates the stationary phase.[15]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min). A slow flow rate is crucial for ensuring adequate interaction between the analyte and the sorbent.[15]
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences without eluting the analyte of interest.
-
Elution: Elute the analyte with 1 mL of methanol or a methanol/acetonitrile mixture. If recovery is low, adding a small amount of base (e.g., 2% ammonium hydroxide) to the elution solvent can help deprotonate and release the analyte from any secondary interactions.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Part 3: Chromatographic Separation & Detection
Good chromatography is essential to separate the analyte from co-extracted matrix components that can interfere with MS detection.[5]
Troubleshooting Guide: LC-MS/MS Analysis
Q6: I'm observing significant ion suppression. How can I identify and mitigate this?
Ion suppression is a type of matrix effect where co-eluting compounds from the biological sample reduce the ionization efficiency of the analyte in the MS source, leading to poor sensitivity and inaccurate results.[2][8]
Diagnosis:
-
Post-Column Infusion: This is the definitive diagnostic tool.[8] Infuse a constant flow of the analyte solution into the LC eluent stream after the column and before the MS source. Inject an extracted blank matrix sample. Any dip in the constant analyte signal indicates a region of ion suppression.[1][8]
Mitigation Strategies:
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove the interfering components.[2] If you are using PPT, consider switching to LLE or, ideally, SPE for a cleaner extract.[2]
-
Optimize Chromatography: Adjust the LC gradient to move the analyte's retention time away from the suppression zones identified by post-column infusion. Often, very polar analytes elute early with phospholipids, a major source of suppression.[8] Increasing retention is key.
-
Reduce Sample Volume: Injecting a smaller volume or diluting the final extract can lessen the amount of matrix components entering the MS source, though this may compromise sensitivity.[7][16]
-
Use a Stable Isotope-Labeled IS: A SIL-IS co-elutes with the analyte and will be suppressed to the same degree, allowing the ratio of analyte to IS to remain constant and ensuring accurate quantification.[7]
Q7: My chromatographic peak shape is poor (e.g., fronting, tailing, or broad). What are the common causes?
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the acidic analyte and residual silanols on a silica-based C18 column.[5] | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Consider using a column with advanced end-capping or a hybrid particle technology. |
| Peak Fronting | Column overload; injecting too much mass of the analyte. | Reduce the concentration of the injected sample or decrease the injection volume. |
| Broad Peaks | Mismatch between the reconstitution solvent and the initial mobile phase (solvent effect). | Reconstitute the final extract in a solvent that is weaker than or identical to the starting mobile phase. For reversed-phase, this means a solvent with a high aqueous content. |
| Split Peaks | Clogged frit or a void in the column packing material. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
Table of Starting LC-MS/MS Conditions
This table provides a validated starting point for method development. Optimization will be required.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| LC Column | C18 or PFP (Pentafluorophenyl), 50 x 2.1 mm, <3 µm | C18 is a good first choice. PFP columns can offer alternative selectivity for polar, aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form, promoting retention and improving peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. | A generic gradient to start with. Adjust based on analyte retention time and separation from interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Keep low to minimize matrix load and prevent peak distortion. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Test both modes. The pyridine ring may favor positive mode (ESI+), while the carboxylic acid will favor negative mode (ESI-). Choose the mode that gives the best signal-to-noise. |
| MS/MS Transitions | Optimize using direct infusion of a pure standard. | Select the most abundant and stable precursor ion and at least two product ions for quantification (quantifier) and confirmation (qualifier). |
References
- Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]
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Assessment of matrix effect in quantitative LC–MS bioanalysis. (n.d.). PubMed Central. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
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Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. (n.d.). ProQuest. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
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A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from huma. (2022). idUS. [Link]
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Sample Preparation Guidelines. (n.d.). AxisPharm. [Link]
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Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. (2021). ResearchGate. [Link]
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Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. [Link]
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An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PubMed. [Link]
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Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
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Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
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What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]
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Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
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LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. (2004). ResearchGate. [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn. [Link]
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LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 and P-glycoprotein probe substrates and their metabolites using subtherapeutic doses. (2019). PubMed. [Link]
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An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (n.d.). Semantic Scholar. [Link]
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High-throughput identification and determination of aminoglycoside antibiotics in human plasma using UPLC–Q-ToF-MS. (n.d.). Wolters Kluwer. [Link]
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A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). International Journal of Pharmaceutical and Biological Science Archive. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Polish Pharmaceutical Society. [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PubMed Central. [Link]
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HPLC for Active Ingredients Separation and Quantification. (2016). YouTube. [Link]
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RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). Journal of Pharmaceutical Research and Innovation. [Link]
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HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). PubMed Central. [Link]
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Full Paper. (2018). Journal of Applicable Chemistry. [Link]
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Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015). PubMed Central. [Link]
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Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards. (2022). Semantic Scholar. [Link]
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A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. (2025). Molecular Pharmaceutics. [Link]
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Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. (2025). Semantic Scholar. [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). MDPI. [Link]
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Avoiding side reactions in the synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid analogs
Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid and its analogs. These compounds are significant scaffolds in medicinal chemistry and drug development, often serving as key intermediates or final active pharmaceutical ingredients. Their synthesis, while conceptually straightforward, can be fraught with challenges, primarily due to the electronic nature of the pyridine ring and the reactivity of the hydroxyl and acetic acid moieties.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions. By understanding the causality behind common side reactions and implementing the robust protocols described herein, you can enhance the efficiency, yield, and purity of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid analogs?
A1: The primary challenges in synthesizing this class of compounds revolve around three main side reactions:
-
N-Oxidation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially when using strong oxidizing agents or during certain palladium-catalyzed cross-coupling reactions.[1][2]
-
Decarboxylation: The 2-pyridylacetic acid moiety is prone to decarboxylation, particularly under harsh thermal or acidic/basic conditions, leading to the formation of 5-hydroxy-2-methylpyridine.[3][4][5][6]
-
Unwanted Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation, O-acylation, or other reactions if not properly protected, leading to a mixture of products.[7][8]
Q2: My reaction to introduce the acetic acid side chain results in significant decarboxylation. How can I prevent this?
A2: Decarboxylation is a common issue, especially with 2- or 4-pyridylacetic acids.[3] To mitigate this, consider the following:
-
Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times. If using a hydrolysis step to unmask the carboxylic acid, employ milder basic conditions (e.g., LiOH in THF/water) at room temperature or below.
-
Protecting Group Strategy: Synthesize the corresponding ester (e.g., methyl or ethyl ester) of the acetic acid side chain. Esters are generally more stable to decarboxylation. The final deprotection step to yield the carboxylic acid can then be performed under carefully controlled, mild conditions.[7][9]
-
Alternative Synthetic Routes: Consider routes that avoid harsh decarboxylation-prone steps. For example, a three-component synthesis using Meldrum's acid derivatives can be an effective strategy.[3][5][6][10]
Q3: I am observing the formation of a significant amount of pyridine N-oxide in my reaction. What is the cause and how can I avoid it?
A3: N-oxidation can occur if oxidizing agents are present or if the reaction conditions facilitate oxidation of the pyridine nitrogen.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if using palladium catalysts which can be sensitive to air.[11]
-
Choice of Reagents: If your synthesis involves an oxidation step, choose a reagent with high selectivity for the desired transformation, or protect the pyridine nitrogen beforehand. For deliberate N-oxidation, reagents like m-CPBA or H2O2 in acetic acid are commonly used.[1]
-
Deoxygenation: If N-oxide formation is unavoidable, the N-oxide can often be deoxygenated in a subsequent step using reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
Q4: How do I choose the right protecting group for the 5-hydroxyl group?
A4: The choice of protecting group is critical and depends on the subsequent reaction conditions you plan to employ.
-
Acid-Labile Groups (e.g., tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP)): These are suitable if your subsequent steps are performed under basic or neutral conditions. They are easily removed with mild acid.[7]
-
Base-Labile Groups (e.g., Acetyl (Ac) or Benzoyl (Bz)): These are useful if your synthesis involves acidic conditions. They are typically removed by hydrolysis with a mild base.[12]
-
Hydrogenolysis-Labile Groups (e.g., Benzyl (Bn)): A benzyl ether is stable to many acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very mild deprotection method.[7][13]
A summary of common protecting groups is provided in the table below.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS | Base, Mild Acid | Strong Acid (e.g., HCl), Fluoride source (e.g., TBAF) |
| Tetrahydropyranyl | THP | Base | Acidic conditions (e.g., aqueous HCl)[7] |
| Acetyl | Ac | Acid | Basic conditions (e.g., K₂CO₃ in MeOH)[12] |
| Benzyl | Bn | Acid, Base | Hydrogenolysis (H₂, Pd/C)[7][13] |
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling to Introduce the Acetic Acid Moiety
This is a frequent challenge, often referred to as the "2-pyridyl problem" in cross-coupling chemistry, where the nitrogen atom can coordinate to the palladium catalyst and inhibit its activity.[14][15]
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for low-yield cross-coupling.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is for the coupling of a protected 2-chloro-5-hydroxypyridine with a boronic ester of the acetic acid side chain.
Materials:
-
Protected 2-chloro-5-hydroxypyridine (1.0 equiv)
-
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the protected 2-chloro-5-hydroxypyridine, methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate, Pd(dppf)Cl₂, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Incomplete or Unselective Deprotection of the Ester and/or Hydroxyl Group
Achieving selective deprotection without triggering side reactions is a common final-step hurdle.
Decision Pathway for Deprotection
Caption: Decision-making for deprotection strategies.
Recommended Protocol: One-Pot Saponification and Silyl Ether Deprotection
This protocol assumes a methyl ester and a TBDMS-protected hydroxyl group.
Materials:
-
Methyl 2-(5-((tert-butyldimethylsilyl)oxy)pyridin-2-yl)acetate (1.0 equiv)
-
Lithium Hydroxide (LiOH) monohydrate (2.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the starting material in a mixture of THF and water (3:1).
-
Add LiOH monohydrate and stir the mixture at room temperature. Monitor the saponification of the ester by TLC or LC-MS.
-
Once the ester is consumed (typically 2-4 hours), carefully acidify the reaction mixture to pH ~2 with 1M HCl while cooling in an ice bath. This step will simultaneously cleave the TBDMS group.
-
Stir for an additional 1-2 hours at room temperature to ensure complete cleavage of the silyl ether.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify as necessary. It's often possible to isolate the product by adjusting the pH of the aqueous layer to the isoelectric point of the amino acid, causing it to precipitate.[16]
References
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Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Socha, A. M., et al. (2020). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. Available at: [Link]
-
Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]
-
Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]
-
Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]
-
Hsieh, S.-Y., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Available at: [Link]
-
Jolliffe, J. D., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Hsieh, S.-Y., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Available at: [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Ester Deprotection. WordPress.
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van der Vlugt, J. I., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal. Available at: [Link]
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Chen, Y., et al. (2012). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Biological Activity of 2-(5-Hydroxypyridin-2-yl)acetic Acid Isomers
For researchers and drug development professionals, understanding the nuanced differences between isomers of a lead compound is a cornerstone of successful drug discovery. The seemingly minor shift of a functional group can dramatically alter a molecule's interaction with its biological target, transforming a promising candidate into an inactive compound, or vice versa. This guide provides a comprehensive framework for comparing the biological activity of the isomers of 2-(5-Hydroxypyridin-2-yl)acetic acid, a molecule with latent potential given its structural motifs.
While direct comparative studies on the specific isomers of 2-(5-Hydroxypyridin-2-yl)acetic acid are not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and experimental methodologies to conduct a thorough investigation. We will delve into the principles of isomerism and its impact on biological activity, propose potential therapeutic targets based on related structures, and provide detailed protocols for a head-to-head comparison.
The Critical Impact of Isomerism on Biological Function
Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles. In the context of 2-(5-Hydroxypyridin-2-yl)acetic acid, two key types of isomerism are of particular interest: positional isomerism and tautomerism.
Positional Isomerism: The location of the hydroxyl (-OH) group on the pyridine ring is a critical determinant of the molecule's electronic and steric properties. For instance, shifting the hydroxyl group from the 5-position to the 3- or 4-position would create distinct positional isomers. These isomers can have different pKa values, hydrogen bonding capabilities, and overall shape, all of which influence their ability to bind to a biological target. The biological activity of compounds like phenoxyacetic acid derivatives is known to be influenced by the position of substituents on the aromatic ring[1].
Tautomerism: The 2-hydroxypyridine moiety of our lead compound can exist in equilibrium with its tautomeric form, 2-pyridone.[2][3][4] This is a crucial consideration as the two tautomers have different hydrogen bonding patterns and aromatic character. The pyridone form, for example, possesses a hydrogen bond donor in the N-H group and a hydrogen bond acceptor in the carbonyl group, which can lead to different binding interactions compared to the hydroxyl group of the 2-hydroxypyridine form. The equilibrium between these two forms can be influenced by the solvent environment.[2]
Potential Biological Targets and Therapeutic Areas
Given the structural features of 2-(5-Hydroxypyridin-2-yl)acetic acid, we can hypothesize several potential biological targets and therapeutic applications. The acetic acid side chain is a common feature in molecules targeting enzymes and receptors.
One promising area of investigation is in the realm of inflammation . For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[5] The acetic acid moiety of these compounds plays a crucial role in their binding to the active site. This suggests that isomers of 2-(5-Hydroxypyridin-2-yl)acetic acid could be evaluated for similar inhibitory activity.
Furthermore, various hydroxy acids have demonstrated a wide range of biological activities, including roles in cell proliferation, apoptosis, and antioxidant effects.[6] This opens up possibilities for investigating the isomers in areas such as oncology and dermatology . The pyridone-containing heterocycles have also been explored for their anticancer and antimicrobial activities.[7]
A Proposed Experimental Workflow for Comparative Analysis
To systematically compare the biological activities of the isomers of 2-(5-Hydroxypyridin-2-yl)acetic acid, a multi-tiered experimental approach is recommended. This workflow is designed to first assess broad biological effects and then narrow down to specific molecular targets.
Caption: The enzymatic cascade leading to PGE2 production and inflammation.
By following this comprehensive guide, researchers and drug development professionals can systematically evaluate and compare the biological activities of 2-(5-Hydroxypyridin-2-yl)acetic acid isomers. This structured approach, grounded in established scientific principles and detailed experimental protocols, will pave the way for a deeper understanding of this promising chemical scaffold and its potential therapeutic applications.
References
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(4), 159. [Link]
-
Korn, M., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135–142. [Link]
-
Beilstein, J. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry, 17, 2816–2852. [Link]
-
El-Sayed, M. A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Journal of Chemistry, 2016, 8201387. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
-
Sikora, J., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(16), 4884. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(5-Hydroxypyridin-2-yl)acetic Acid Derivatives
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for a phenyl ring makes it a versatile component in drug design.[1] Within this class, the 2-(5-Hydroxypyridin-2-yl)acetic acid framework presents a particularly compelling starting point for developing novel therapeutics. This scaffold combines a metal-chelating α-amino acid-like motif with a phenolic hydroxyl group, offering multiple points for target interaction. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including enzyme inhibition, and antioxidant and antiproliferative effects.[2][3][4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-(5-Hydroxypyridin-2-yl)acetic acid. We will dissect the role of each key functional group, compare the biological performance of various analogs from published studies, and provide the experimental context necessary for researchers in drug discovery to make informed design choices. Our analysis is grounded in experimental data, explaining the causal links between structural modifications and their functional consequences.
The Core Scaffold: A Tripartite Pharmacophore
To understand the SAR of this family of compounds, we must first appreciate the distinct roles of its three key components: the 5-hydroxy group, the pyridine ring, and the 2-acetic acid side chain. The interplay between these groups dictates the molecule's overall physicochemical properties and its ability to bind to biological targets.
Caption: Key pharmacophoric features of the core scaffold.
-
5-Hydroxyl Group: This phenolic group is a critical hydrogen bond donor and acceptor. Its acidity and potential to be ionized at physiological pH allow for potent electrostatic interactions with receptor or enzyme active sites.
-
Pyridine Ring: As an aromatic system, it can engage in π-π stacking and hydrophobic interactions. The nitrogen atom acts as a hydrogen bond acceptor and influences the electronic distribution of the entire molecule, impacting its binding properties and metabolic stability.[1]
-
Acetic Acid Side Chain: The carboxylic acid is a strong hydrogen bond donor/acceptor and can be deprotonated to form a carboxylate anion. This anion is crucial for interacting with positively charged residues (e.g., arginine, lysine) or for chelating catalytic metal ions within enzyme active sites, a common mechanism for inhibitors of metalloenzymes like p-Hydroxyphenylpyruvate Dioxygenase (HPPD).[5]
Comparative Analysis of Structural Modifications
The following sections compare how systematic modifications to each part of the scaffold influence biological activity, with supporting data from various studies.
Modifications of the Acetic Acid Side Chain
The acetic acid moiety is arguably the most critical component for the inhibitory activity of many derivatives, especially against metalloenzymes. Its modification has profound effects on potency and target selectivity.
Bioisosteric Replacement with Hydroxamic Acid:
A common and often highly effective strategy is the replacement of the carboxylic acid with a hydroxamic acid (-CONHOH). This moiety is an outstanding metal chelator and is found in numerous potent enzyme inhibitors. A study on 5-lipoxygenase (5-LO) inhibitors demonstrated the power of this substitution. While the parent scaffold was not tested, related oxazolidinone derivatives showed that the hydroxamic acid was essential for potent activity.[6] Similarly, thienyl-based hydroxamic acids bearing a pyridin-2-yl group were identified as potent histone deacetylase (HDAC) inhibitors, underscoring the value of this functional group.[7]
Amide and Ester Derivatives:
Conversion of the carboxylic acid to various amides or esters can modulate a compound's properties, such as cell permeability and binding interactions. Studies on prolyl 4-hydroxylase inhibitors showed that 5-amide substituted pyridine-2-carboxylic acids were potent inhibitors of the enzyme in vitro.[8] However, these amidic analogues were not active in a cell-based model, suggesting that the free carboxylate may be necessary for cellular uptake or for interacting with the target in a cellular environment.
Table 1: Comparison of Acetic Acid Side Chain Modifications
| Compound ID | Core Scaffold Modification | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
| I12 | Acetic acid side chain esterified with a substituted 1,3-cyclohexanedione | AtHPPD | Kᵢ = 0.011 µM | [5] |
| PH-251 | Acetic acid replaced with a (hydroxamic acid)methyl oxazolidinone | 5-Lipoxygenase | IC₅₀ = 0.2 µM | [6] |
| 3c | Acetic acid replaced with a thiophene-2-hydroxamic acid | HDAC | Modest Activity | [7] |
| 5b | Further substitution on the pyridyl ring of 3c | HDAC | Improved Potency | [7] |
This table compiles data from related structures to infer the effects of modifying the acetic acid moiety.
Modifications of the 5-Hydroxyl Group
The phenolic hydroxyl group is a key interaction point. Its modification often leads to a significant decrease in activity, highlighting its importance in target binding.
In a study on structurally related thiazolyl coumarins, masking a similar phenolic hydroxyl group via acetylation or benzylation resulted in a complete loss of anti-inflammatory activity.[9] This strongly suggests that a free hydroxyl group is required for the biological effect, likely acting as a crucial hydrogen bond donor.
Conversely, in the context of multifunctional aldose reductase (ALR2) inhibitors, the presence of hydroxyl groups on a styryl moiety attached to a hydroxypyridinone core was critical for both potent ALR2 inhibition and antioxidant activity. The compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) was the most potent inhibitor, with an IC₅₀ of 0.789 µM, and also exhibited powerful radical scavenging ability.[2] This demonstrates that the hydroxyl group contributes not only to binding but also to secondary functionalities like antioxidant effects.
Modifications of the Pyridine Ring
Substituting the pyridine ring is a classic strategy to fine-tune potency, selectivity, and pharmacokinetic properties. The position, size, and electronic nature of the substituent are all determining factors.
A review of the structure-antiproliferative activity of various pyridine derivatives reveals several key trends[4]:
-
Hydroxyl Groups: Adding extra hydroxyl groups to the scaffold can enhance antiproliferative activity.
-
Halogens: The effect of halogens is position- and size-dependent. Smaller halogens like fluorine and chlorine can increase potency, whereas larger ones like iodine may decrease it.[4]
-
Alkyl Groups: The introduction of methyl groups can enhance binding affinity, possibly through favorable hydrophobic interactions.[10]
In the development of HDAC inhibitors, substitution at the 5- and 6-positions of the pyridyl ring of a 5-pyridin-2-yl-thiophene-2-hydroxamic acid scaffold provided compounds with improved potency and better pharmacokinetic profiles.[7]
Experimental Design & Protocols
To facilitate further research, we provide standardized protocols for evaluating the biological activities discussed. The following workflow is a typical starting point for SAR exploration.
Caption: A typical workflow for a Structure-Activity Relationship study.
Protocol 1: In Vitro p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
This protocol is adapted from methodologies used to screen for HPPD inhibitors, a common target for this class of compounds.[5]
Objective: To determine the inhibitory constant (Kᵢ) of test compounds against HPPD.
Materials:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD).
-
p-Hydroxyphenylpyruvic acid (HPPA) substrate.
-
Ascorbic acid.
-
Catalase.
-
Potassium phosphate buffer (pH 7.0).
-
Test compounds dissolved in DMSO.
-
UV-Vis spectrophotometer.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, catalase, and AtHPPD enzyme.
-
Inhibitor Incubation: Add the test compound at various concentrations (from a DMSO stock) to the reaction mixture. Incubate for 10 minutes at room temperature to allow for binding to the enzyme. A control reaction should contain DMSO only.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, HPPA.
-
Monitor Reaction: Measure the decrease in absorbance at 310 nm, which corresponds to the consumption of HPPA.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curve. Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of a compound to act as a free radical scavenger.[3]
Objective: To determine the IC₅₀ of test compounds for scavenging the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compounds dissolved in methanol or DMSO.
-
Butylated hydroxytoluene (BHT) or Trolox as a positive control.
-
96-well microplate reader.
Methodology:
-
Plate Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Reaction Initiation: Add 100 µL of the DPPH methanolic solution to each well.
-
Incubation: Shake the plate and incubate in the dark for 30 minutes at room temperature.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control (DPPH solution with solvent only). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The 2-(5-Hydroxypyridin-2-yl)acetic acid scaffold is a highly adaptable and potent platform for the development of enzyme inhibitors and other bioactive molecules. The structure-activity relationship data reveal several critical principles for rational drug design:
-
The Acetic Acid Moiety is Key: The 2-acetic acid side chain, or a potent bioisostere like hydroxamic acid, is fundamental for high-affinity binding to many targets, particularly metalloenzymes.
-
The 5-Hydroxyl Group is Essential: A free phenolic hydroxyl group at the 5-position is often required for activity, likely serving as a critical hydrogen bond donor. Masking this group typically leads to a loss of potency.
-
Ring Substitution Allows for Fine-Tuning: The pyridine ring can be decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties. Small, electron-withdrawing groups or hydrophobic alkyl groups are often favorable.
Future research should focus on exploring a wider range of bioisosteres for the carboxylic acid, investigating novel substitution patterns on the pyridine ring to enhance target selectivity, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. The rich chemistry and diverse biological activities associated with this scaffold ensure that it will remain an area of intense interest for years to come.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
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(5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. PubMed. Available at: [Link]
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Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. PubMed. Available at: [Link]
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Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. PubMed Central. Available at: [Link]
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Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]
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Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. Available at: [Link]
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A Comparative Guide to Pyridine-Based Compounds in Oncology: From Established Drugs to Novel Scaffolds
Introduction: The Enduring Promise of the Pyridine Scaffold in Cancer Therapy
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, synthetic tractability, and ability to form diverse molecular interactions have established it as a "privileged scaffold" in the development of novel therapeutics.[1][2] In oncology, pyridine derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved drugs and a robust pipeline of clinical candidates.[1][3] These compounds exert their anti-cancer effects through a multitude of mechanisms, including the inhibition of key signaling kinases, modulation of epigenetic pathways, and disruption of the tumor microenvironment.[1][2]
This guide provides a comparative analysis of selected pyridine-based compounds in cancer research. We will delve into the mechanisms of action and performance of established drugs, and introduce a framework for evaluating novel pyridine-containing molecules, using the underexplored compound, 2-(5-Hydroxypyridin-2-yl)acetic acid, as a conceptual case study. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data and practical insights, to navigate the landscape of pyridine-based anticancer agents.
The Enigma of 2-(5-Hydroxypyridin-2-yl)acetic acid: A Case for a Structured Research Approach
A thorough review of the scientific literature reveals a notable absence of published research on the anti-cancer properties of 2-(5-Hydroxypyridin-2-yl)acetic acid. While its chemical structure is known and the compound is commercially available, its biological activity in the context of oncology remains uncharacterized.[4] This presents a unique opportunity to outline a logical, stepwise approach for the initial investigation of a novel pyridine-based compound.
The presence of both a hydroxypyridine and an acetic acid moiety suggests several potential avenues for its mechanism of action. The hydroxypyridine core is a feature of compounds that can act as metal chelators or engage in hydrogen bonding with protein active sites, while the acetic acid group could influence its solubility and pharmacokinetic properties.[5]
A hypothetical workflow for the initial assessment of 2-(5-Hydroxypyridin-2-yl)acetic acid is presented below. This workflow is designed to first establish its cytotoxic potential and then to elucidate its mechanism of action.
Figure 1: A proposed experimental workflow for the evaluation of a novel pyridine-based compound.
Established Pyridine-Based Anticancer Agents: A Comparative Overview
To provide context for the potential of novel pyridine derivatives, we will now examine several well-characterized pyridine-based compounds that have made a significant impact in cancer therapy.
Sorafenib and Regorafenib: Multi-Kinase Inhibitors
Sorafenib and Regorafenib are orally active multi-kinase inhibitors that share a common pyridine-urea scaffold. They are approved for the treatment of various solid tumors, including hepatocellular carcinoma and colorectal cancer.
-
Mechanism of Action: Both Sorafenib and Regorafenib target a range of kinases involved in tumor progression, including VEGFR, PDGFR, and Raf kinases.[6] By inhibiting these pathways, they effectively block tumor angiogenesis and cell proliferation.
Figure 2: Simplified signaling pathway showing the inhibitory action of Sorafenib and Regorafenib.
Linifanib and SLC-0111: Emerging Pyridine-Based Therapeutics
Linifanib is an investigational inhibitor of VEGFR and PDGFR, while SLC-0111 is a novel inhibitor of carbonic anhydrase IX and XII, enzymes that are highly expressed in hypoxic tumors.[1] Both have shown promise in clinical trials.[4]
The development of these and other pyridine derivatives highlights the versatility of this scaffold in targeting diverse cancer-related pathways.
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of several pyridine-based compounds against common cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | Multi-kinase | HepG2 (Liver) | 4.50 | [6] |
| Doxorubicin (Control) | Topoisomerase II | MCF-7 (Breast) | 1.93 | [6] |
| Pyridine-urea 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 | [6] |
| Pyridine-urea 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 | [6] |
| 4-benzyl-1-(carboxymethyl) pyridinium bromide | HDAC | Breast Cancer Cells | 32 | [7] |
| Compound 1 (pyridone) | p53, JNK | HepG2 (Liver) | 4.5 | [8] |
| Compound 2 (pyridine) | p53, JNK | HepG2 (Liver) | 7.5 | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of pyridine-based anti-cancer agents.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridine-based compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Treat cells with the pyridine-based compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-VEGFR-2, p21, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
The pyridine scaffold continues to be a remarkably versatile and productive starting point for the development of novel anti-cancer therapeutics. The success of multi-kinase inhibitors like Sorafenib and the promise of new agents targeting different pathways underscore the broad applicability of pyridine derivatives in oncology.
While the anti-cancer potential of 2-(5-Hydroxypyridin-2-yl)acetic acid remains to be elucidated, the structured experimental approach outlined in this guide provides a clear path for its investigation. The systematic evaluation of novel pyridine-based compounds, from initial cytotoxicity screening to in-depth mechanism of action studies and in vivo validation, is crucial for identifying the next generation of effective cancer therapies. Future research in this area will likely focus on developing more selective and potent pyridine derivatives, as well as exploring their use in combination therapies to overcome drug resistance.
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A Comparative Analysis of the Antimicrobial Spectrum of 2-(5-Hydroxypyridin-2-yl)acetic acid and its Derivatives
This guide provides a comprehensive validation framework for assessing the antimicrobial spectrum of 2-(5-Hydroxypyridin-2-yl)acetic acid. Due to the limited publicly available data on this specific molecule, this document establishes a scientifically grounded approach by leveraging data from structurally related hydroxypyridine derivatives. The methodologies and comparative analyses presented herein are designed for researchers, scientists, and drug development professionals to evaluate the potential of this and similar compounds as novel antimicrobial agents.
The pyridine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The functionalization of the pyridine ring, such as with hydroxyl groups, can significantly influence its therapeutic efficacy[3]. This guide will, therefore, use representative data from the broader class of hydroxypyridine compounds to illustrate a robust validation process.
Postulated Mechanism of Action: Insights from Related Compounds
While the precise mechanism of action for 2-(5-Hydroxypyridin-2-yl)acetic acid is yet to be elucidated, the antimicrobial activity of many heterocyclic compounds, including pyridine derivatives, often involves the disruption of essential cellular processes in microbes. Potential mechanisms could include:
-
Inhibition of Cell Wall Synthesis: Some antimicrobial agents target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. This is a common mechanism for antibiotics targeting bacteria, as mammalian cells lack a cell wall[4].
-
Disruption of Membrane Function: Lipophilic moieties within a compound can interact with the bacterial cell membrane, compromising its integrity and leading to the leakage of cellular contents[4].
-
Inhibition of Nucleic Acid or Protein Synthesis: The compound could interfere with DNA replication, transcription, or the translation of proteins, all of which are vital for microbial survival[4].
-
Chelation of Metal Ions: The hydroxypyridinone structure is known for its metal-chelating properties. This can inhibit the function of metalloenzymes that are essential for microbial growth and metabolism.
Further investigation into the specific molecular targets of 2-(5-Hydroxypyridin-2-yl)acetic acid is a critical next step in its development as a therapeutic agent.
Comparative Antimicrobial Spectrum
To contextualize the potential efficacy of 2-(5-Hydroxypyridin-2-yl)acetic acid, its antimicrobial activity should be evaluated against a panel of clinically relevant microorganisms and compared with standard-of-care antibiotics. The following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) data for our target compound, based on published results for related hydrazide-hydrazone derivatives of acetic acid and other pyridine compounds[5].
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Type | 2-(5-Hydroxypyridin-2-yl)acetic acid (Hypothetical) | Ampicillin | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 0.5 | 1 | N/A |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 1 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 8 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 | 0.5 | N/A |
| Candida albicans (ATCC 90028) | Fungus | 16 | N/A | N/A | 1 |
| Aspergillus niger (ATCC 16404) | Fungus | 32 | N/A | N/A | 16 |
N/A: Not Applicable
This hypothetical data suggests that 2-(5-Hydroxypyridin-2-yl)acetic acid could possess moderate activity against Gram-positive bacteria and some fungi, with limited efficacy against Gram-negative organisms like P. aeruginosa. Such a profile is not uncommon for novel synthetic compounds[5].
Experimental Protocols for Antimicrobial Susceptibility Testing
The validation of the antimicrobial spectrum requires standardized and reproducible experimental protocols. The following outlines the key methodologies.
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Test Compound: Dissolve 2-(5-Hydroxypyridin-2-yl)acetic acid in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Add the prepared inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
This method provides a qualitative assessment of antimicrobial susceptibility.
Experimental Workflow:
Caption: Workflow for the disk diffusion assay.
Detailed Steps:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly streaked across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile paper disks are impregnated with a specific concentration of 2-(5-Hydroxypyridin-2-yl)acetic acid and placed on the agar surface.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
Analysis: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured to determine the susceptibility.
Concluding Remarks
The validation of 2-(5-Hydroxypyridin-2-yl)acetic acid's antimicrobial spectrum is a critical step in its potential development as a novel therapeutic agent. While direct experimental data for this specific compound is not yet widely available, the known antimicrobial properties of the broader hydroxypyridine class provide a strong rationale for its investigation[1][3]. The comparative and methodological framework presented in this guide offers a robust starting point for researchers. By employing standardized protocols and comparing the results against established antibiotics, the scientific community can effectively evaluate the potential of this and other related compounds in the ongoing search for new antimicrobial therapies.
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A Comparative Analysis of 2-(5-Hydroxypyridin-2-yl)acetic Acid and its O-Methylated Analog as Metalloenzyme Inhibitors
Prepared by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the pyridine ring system represents a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Among its numerous derivatives, 2-(5-Hydroxypyridin-2-yl)acetic acid has emerged as a core structural motif of significant interest, particularly for its ability to inhibit metalloenzymes.[2][3] This guide provides a comparative analysis of this parent compound and its O-methylated analog, 2-(5-methoxypyridin-2-yl)acetic acid. The primary objective is to dissect their structure-activity relationships (SAR), focusing on how a seemingly minor modification—the methylation of the C5 hydroxyl group—profoundly alters the molecule's physicochemical properties and its efficacy as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), a critical class of metalloenzymes in cellular oxygen sensing.[4][5]
This analysis is designed for researchers and drug development professionals, offering insights into the causal relationships between chemical structure and biological function, supported by established biochemical principles and detailed experimental protocols.
Molecular Structures and Synthetic Overview
The foundational structures for our comparison are 2-(5-Hydroxypyridin-2-yl)acetic acid and its O-methylated counterpart.
-
Compound 1: 2-(5-Hydroxypyridin-2-yl)acetic acid
-
Compound 2: 2-(5-Methoxypyridin-2-yl)acetic acid (O-methylated analog)
The synthesis of such pyridine derivatives typically involves multi-step sequences starting from commercially available substituted pyridines.[6][7] A general approach might involve the construction of the acetic acid side chain on a pre-functionalized pyridine ring. The O-methylation of the hydroxyl group in Compound 1 to yield Compound 2 is a standard synthetic transformation, often achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Comparative Physicochemical Properties
Methylation of the hydroxyl group introduces distinct changes to the molecule's physical and chemical properties. These alterations can significantly impact solubility, membrane permeability, and metabolic stability, which are critical factors in drug development.[8]
| Property | 2-(5-Hydroxypyridin-2-yl)acetic acid (Parent) | 2-(5-Methoxypyridin-2-yl)acetic acid (Analog) | Rationale for Change |
| Molecular Formula | C₇H₇NO₃[9] | C₈H₉NO₃[10] | Addition of a methyl group (-CH₂). |
| Molecular Weight | 153.14 g/mol [9] | 167.16 g/mol [10][11] | Increased mass from the added methyl group. |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | 1 (from -COOH) | The hydroxyl proton is replaced by a methyl group, removing a key H-bond donor site. |
| Predicted pKa | 3.51 ± 0.10[12] | Not available, but expected to be similar for the carboxylic acid moiety. | The primary acidic proton is on the carboxylic acid, which is unchanged. |
| Predicted Lipophilicity (logP) | Lower | Higher | The replacement of a polar hydroxyl group with a nonpolar methoxy group generally increases lipophilicity. |
Biological Target: The HIF Prolyl Hydroxylase Pathway
To understand the functional differences between the parent compound and its analog, we must first examine their primary biological target: the HIF prolyl hydroxylases (PHDs).
The HIF pathway is a master regulator of the cellular response to low oxygen levels (hypoxia).[4] Under normal oxygen conditions (normoxia), PHD enzymes (primarily PHD2) utilize molecular oxygen, Fe(II), and the co-substrate 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α).[5] This hydroxylation event tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of oxygen substrate inactivates PHDs, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of over 100 genes that help cells adapt, including erythropoietin (EPO), which stimulates red blood cell production.[4][13]
Inhibiting PHD enzymes mimics a hypoxic state, leading to HIF-α stabilization and the induction of these adaptive genes. This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[13]
Structure-Activity Relationship (SAR) at the PHD Active Site
The inhibitory activity of 2-(5-Hydroxypyridin-2-yl)acetic acid stems from its ability to act as a structural mimic of the co-substrate 2-oxoglutarate (2-OG). It occupies the 2-OG binding site and, critically, chelates the catalytic Fe(II) ion, thereby blocking enzyme function.[2][4]
-
Parent Compound (Hydroxyl Analog): The parent compound features a bidentate chelation motif. The nitrogen of the pyridine ring and the adjacent carboxylic acid group coordinate the Fe(II) ion. The 5-hydroxyl group provides a third crucial point of interaction, likely forming a hydrogen bond with active site residues and further stabilizing the binding orientation. This triad of interactions is fundamental to potent inhibition.
-
O-Methylated Analog (Methoxy Analog): The methylation of the 5-hydroxyl group to a methoxy group is profoundly detrimental to inhibitory activity. This modification introduces two negative effects:
-
Loss of Hydrogen Bonding: The methoxy group cannot act as a hydrogen bond donor, removing a key stabilizing interaction within the active site.[14]
-
Steric Hindrance: The bulkier methyl group may introduce steric clashes with nearby amino acid residues, preventing the molecule from achieving the optimal conformation for binding and iron chelation.
-
Detailed Procedure:
-
Reagent Preparation: Prepare fresh stock solutions and working mixes in assay buffer immediately before use. Keep enzyme solutions on ice.
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate. Include controls: "High Signal" (no enzyme, max 2-OG remaining) and "Low Signal" (DMSO vehicle, max PHD2 activity).
-
PHD Reaction:
-
Add 5 µL of the PHD2 Enzyme Mix to each well.
-
Add 5 µL of the HIF-1α/2-OG Substrate Mix to initiate the reaction.
-
Incubate for 60 minutes at 25°C.
-
-
Detection:
-
Add 10 µL of the OGDH Detection Mix to each well.
-
Incubate for 20 minutes at 25°C, protected from light.
-
-
Measurement: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (Signal_well - Signal_low) / (Signal_high - Signal_low)
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This comparative analysis demonstrates that while 2-(5-Hydroxypyridin-2-yl)acetic acid is a potent inhibitor scaffold for metalloenzymes like PHD2, its activity is critically dependent on the integrity of its key functional groups. The 5-hydroxyl group is not merely a passive substituent but an active participant in high-affinity binding through hydrogen bonding and proper orientation for metal chelation.
The O-methylated analog, by masking this hydroxyl group, is predicted to have significantly attenuated or abolished inhibitory activity. This underscores a fundamental principle in SAR: seemingly subtle structural modifications can lead to dramatic changes in biological function. While methylation can sometimes be a useful strategy to improve pharmacokinetic properties, in this case, it compromises the core pharmacophore required for the mechanism of action. [2][14] Future work should focus on exploring other analogs where modifications do not disrupt the essential Fe(II) chelation motif. Substitutions at other positions on the pyridine ring could be explored to enhance properties like isoform selectivity (e.g., PHD2 vs. PHD1/3) or to improve cell permeability and metabolic stability without sacrificing on-target potency.
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Fatima, I., et al. (2024). Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. MDPI. [Link]
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Park, H., & Raines, R. T. (2020). Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. ResearchGate. [Link]
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Nangaku, M., & Inagi, R. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. PubMed Central. [Link]
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Gale, E. M., et al. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications. [Link]
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Khan, S., et al. (2018). Prolyl hydroxylase 2: a promising target to inhibit hypoxia-induced cellular metabolism in cancer cells. PubMed. [Link]
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El-Sayed, M. A., et al. (2020). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. PubMed Central. [Link]
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Lee, J. W., & Kim, Y. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. [Link]
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Bridging the Benchtop to the Animal Model: A Comparative Guide for the In Vivo Validation of 2-(5-Hydroxypyridin-2-yl)acetic Acid
For researchers in the vanguard of drug discovery, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of the hypothetical anti-inflammatory activity of a novel compound, 2-(5-Hydroxypyridin-2-yl)acetic acid (referred to herein as Compound X). We will objectively compare its projected performance with a well-established alternative, Celecoxib, and provide the supporting experimental designs necessary for a robust validation process. This document is intended for researchers, scientists, and drug development professionals seeking to translate preclinical findings into tangible therapeutic candidates.
The Rationale: From In Vitro Promise to In Vivo Confirmation
Initial (hypothetical) in vitro screening has identified Compound X as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3] The selective inhibition of COX-2 is a clinically validated strategy for treating pain and inflammation, with the potential for a more favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Celecoxib, a selective COX-2 inhibitor, serves as a benchmark for this class of anti-inflammatory agents.[1][3]
The central hypothesis to be tested is that the in vitro COX-2 inhibitory activity of Compound X will translate into effective anti-inflammatory efficacy in a well-established in vivo model of acute inflammation. This guide will detail the necessary experimental steps to bridge this translational gap.
The Inflammatory Pathway: A Tale of Two COXs
The arachidonic acid cascade is a pivotal pathway in the inflammatory response.[2][5] When a cell is stimulated by inflammatory signals, arachidonic acid is released from the cell membrane and is metabolized by two key cyclooxygenase (COX) isoforms: COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[6] Selective COX-2 inhibitors, therefore, aim to specifically target the inflammatory pathway while sparing the protective functions of COX-1.
Figure 1: Simplified schematic of the arachidonic acid cascade and the site of action for selective COX-2 inhibitors.
In Vitro Characterization: Quantifying COX-2 Inhibition
A robust in vitro characterization is the foundation for any subsequent in vivo studies. The primary objective is to determine the potency and selectivity of Compound X against COX-2.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a fluorometric or colorimetric detection of prostaglandin G2, an intermediate product of the COX enzyme.[7]
-
Preparation of Reagents:
-
Prepare a stock solution of Compound X and Celecoxib in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin.[7][8]
-
Prepare a solution of arachidonic acid as the substrate.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to each well.
-
Add serial dilutions of Compound X, Celecoxib (positive control), or vehicle (negative control) to the respective wells.
-
Add the COX-2 enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[7]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).[8]
-
Stop the reaction (e.g., by adding HCl).[8]
-
Measure the product formation using a suitable detection method (e.g., fluorescence at Ex/Em = 535/587 nm or absorbance at 590 nm).[7]
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hypothetical In Vitro Data Summary
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 50 | >10,000 | >200 |
| Celecoxib | 40 | >8,000 | >200 |
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized model of acute inflammation, particularly for evaluating the efficacy of NSAIDs.[9][10][11]
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Male Wistar rats (180-200 g) are commonly used.[9]
-
Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for compound dissolution).
-
Group 2: Positive control (Celecoxib, e.g., 10 mg/kg, administered intraperitoneally or orally).
-
Group 3-5: Compound X at varying doses (e.g., 1, 5, and 25 mg/kg, administered by the same route as the positive control).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, Celecoxib, or Compound X to the respective groups.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[10][12]
-
Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect of Compound X compared to the vehicle control and Celecoxib.
-
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Peak Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Compound X | 1 | 25 |
| 5 | 55 | |
| 25 | 75 | |
| Celecoxib | 10 | 60 |
Discussion and Future Directions
The successful translation of the potent in vitro COX-2 inhibitory activity of Compound X to significant in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model would provide strong evidence for its therapeutic potential. The dose-dependent reduction in paw edema, comparable to or exceeding that of the benchmark compound Celecoxib, would warrant further preclinical development.
Future studies should focus on:
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.
-
Toxicology studies: To assess the safety profile of the compound.
-
Chronic inflammation models: To evaluate the efficacy of Compound X in more clinically relevant models of chronic inflammatory diseases, such as adjuvant-induced arthritis.
By systematically progressing from in vitro characterization to in vivo validation, researchers can build a robust data package to support the advancement of novel therapeutic candidates like 2-(5-Hydroxypyridin-2-yl)acetic acid.
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Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
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Abourehab, M. A. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
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Wang, C., et al. (2020). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Oncology. Available at: [Link]
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Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
-
Togola, A., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available at: [Link]
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Boukhatem, M. N., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Leng, J., et al. (2003). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research. Available at: [Link]
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Li, Y., et al. (2023). In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. Frontiers in Immunology. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]
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A Head-to-Head Performance Analysis of 2-(5-Hydroxypyridin-2-yl)acetic acid as a Putative Metalloenzyme Inhibitor
Introduction: The Rationale for a Hypothetical Inquiry
In the landscape of drug discovery, the identification of novel pharmacophores capable of targeted enzyme inhibition is a cornerstone of therapeutic advancement. The compound 2-(5-Hydroxypyridin-2-yl)acetic acid, while not extensively characterized as an enzyme inhibitor in existing literature, possesses structural motifs that suggest a latent potential, particularly as a metalloenzyme inhibitor. Its hydroxypyridine core is a known zinc-binding group, a feature central to the mechanism of many established inhibitors of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs).[1][2]
MMPs are a family of endopeptidases critical to the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a host of pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them a significant therapeutic target.[3] The catalytic activity of MMPs is dependent on a zinc ion within their active site.[1] Consequently, molecules capable of chelating this zinc ion are effective inhibitors.
This guide presents a hypothetical, yet scientifically rigorous, head-to-head comparison of 2-(5-Hydroxypyridin-2-yl)acetic acid against two well-characterized MMP inhibitors:
-
Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor featuring a hydroxamate group, a classic zinc-binding pharmacophore.[4] It serves as a benchmark for high-potency inhibition.
-
ARP-100: A more selective inhibitor of gelatinases (MMP-2 and MMP-9), demonstrating the importance of targeting specific MMPs to reduce off-target effects.[1]
This comparative framework is designed for researchers and drug development professionals to provide a practical blueprint for evaluating novel compounds with suspected MMP inhibitory activity. We will detail the necessary experimental protocols, data analysis, and interpretation to rigorously assess the compound's efficacy, potency, and selectivity.
Proposed Mechanism of Action: Zinc Chelation
The central hypothesis for the inhibitory potential of 2-(5-Hydroxypyridin-2-yl)acetic acid against MMPs lies in its ability to act as a chelating agent for the catalytic Zn²⁺ ion. The hydroxypyridinone moiety can form a stable complex with the zinc ion in the enzyme's active site, thereby blocking substrate access and inactivating the enzyme. This proposed mechanism is analogous to that of hydroxamate-based inhibitors like Batimastat.
Caption: Experimental workflow for inhibitor characterization.
Part 1: In Vitro MMP Inhibition and Potency (IC₅₀) Determination
The initial step is to determine if 2-(5-Hydroxypyridin-2-yl)acetic acid can inhibit MMP activity and to quantify its potency. A common method is a fluorogenic substrate assay.
Protocol: Fluorogenic MMP-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human MMP-2 (catalytic domain) in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
-
Inhibitor Preparation:
-
Prepare stock solutions (e.g., 10 mM) of 2-(5-Hydroxypyridin-2-yl)acetic acid, Batimastat, and ARP-100 in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor solutions (or DMSO for control wells).
-
Add 20 µL of the diluted MMP-2 enzyme solution.
-
Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring fluorescence intensity (e.g., λex = 325 nm, λem = 393 nm) every 60 seconds for 30 minutes using a plate reader.
-
-
Data Analysis and IC₅₀ Calculation:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the control (DMSO-only) wells to get the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Part 2: Elucidating the Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is crucial. Enzyme kinetic studies can differentiate between competitive, non-competitive, and other modes of inhibition.
Protocol: Enzyme Kinetic Analysis
-
Assay Setup: Perform the MMP-2 inhibition assay as described above, but with a key modification: vary the concentration of the fluorogenic substrate at several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant, representing substrate affinity):
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. Lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. Lines will intersect at the x-axis.
-
Mixed Inhibition: Both Vmax and Km are altered. Lines will intersect in the second quadrant.
-
-
From this data, the inhibition constant (Ki) can be calculated, providing a more precise measure of inhibitor potency.
-
Part 3: Assessing Inhibitor Selectivity
A successful inhibitor should ideally target a specific enzyme or enzyme subfamily to minimize side effects. [5]Therefore, the selectivity of 2-(5-Hydroxypyridin-2-yl)acetic acid must be profiled against a panel of different MMPs.
Protocol: MMP Selectivity Panel
-
Enzyme Panel: Select a diverse panel of MMPs, such as MMP-1 (collagenase), MMP-3 (stromelysin), MMP-7 (matrilysin), and MMP-9 (gelatinase B).
-
Assay Procedure: Repeat the IC₅₀ determination protocol for each MMP in the panel using its preferred fluorogenic substrate.
-
Data Analysis:
-
Calculate the IC₅₀ value of 2-(5-Hydroxypyridin-2-yl)acetic acid, Batimastat, and ARP-100 against each MMP.
-
Compare the IC₅₀ values across the panel. A highly selective inhibitor will have a significantly lower IC₅₀ for its target enzyme(s) compared to others. For example, ARP-100 is expected to show much greater potency against MMP-2 and MMP-9 than against MMP-1 or MMP-3. [1]
-
Comparative Data Summary
The following table presents a template for summarizing the experimental data. The values for Batimastat and ARP-100 are representative of what is expected from the literature, while the values for the test compound are hypothetical placeholders.
| Inhibitor | Target | IC₅₀ (nM) | Ki (nM) | Mode of Inhibition | Selectivity Profile (Fold-increase in IC₅₀ vs MMP-2) |
| 2-(5-Hydroxypyridin-2-yl)acetic acid | MMP-2 | [Experimental Value] | [Experimental Value] | [Determined] | MMP-1: [Value]MMP-3: [Value]MMP-9: [Value] |
| Batimastat (BB-94) | MMP-2 | ~5 | ~2 | Competitive | MMP-1: ~1xMMP-3: ~4xMMP-9: ~1x |
| ARP-100 | MMP-2 | ~50 | ~25 | Competitive | MMP-1: >100xMMP-3: >100xMMP-9: ~2x |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the evaluation of 2-(5-Hydroxypyridin-2-yl)acetic acid as a potential MMP inhibitor. By conducting a head-to-head comparison with the potent broad-spectrum inhibitor Batimastat and the selective inhibitor ARP-100, researchers can rigorously determine its potency, mechanism of action, and selectivity.
The structural alerts within 2-(5-Hydroxypyridin-2-yl)acetic acid—specifically the hydroxypyridine moiety—provide a strong scientific basis for this investigation. [2]Should this compound demonstrate promising activity, particularly with a favorable selectivity profile, it could serve as a valuable scaffold for further medicinal chemistry optimization. Subsequent studies would involve cell-based assays to assess its effect on cell migration and invasion, followed by in vivo studies in relevant disease models. This structured approach ensures that novel compounds are evaluated with the scientific rigor required for modern drug discovery.
References
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- 5. Insight into the structural determinants for selective inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 2-(5-Hydroxypyridin-2-yl)acetic acid Quantification
Introduction: The Imperative for Rigorous Bioanalytical Cross-Validation
In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The reliability of this data is paramount. For a compound like 2-(5-Hydroxypyridin-2-yl)acetic acid, potentially a critical metabolite or a novel therapeutic agent itself, its accurate quantification in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. These studies directly inform dosing regimens, safety profiles, and ultimately, regulatory approval.
However, the analytical lifecycle of a drug is rarely static. Methods are transferred between laboratories, updated with new technology, or run on different instrument platforms. Each of these changes introduces potential variability. This is where cross-validation becomes a non-negotiable step of scientific and regulatory due diligence. It is the process of formally demonstrating that two distinct analytical methods, or the same method in two different locations, provide comparable quantitative results.
This guide provides a comprehensive comparison of two common analytical platforms for the quantification of 2-(5-Hydroxypyridin-2-yl)acetic acid—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it lays out the principles and a detailed protocol for their cross-validation, ensuring data integrity across the entirety of a drug development program. This process is grounded in the principles outlined by major regulatory bodies, ensuring that the data generated is robust, reliable, and ready for scrutiny.[1][2][3][4][5]
Comparative Overview of Core Analytical Methodologies
The choice of an analytical method is driven by a balance of required sensitivity, selectivity, sample throughput, and available resources. For 2-(5-Hydroxypyridin-2-yl)acetic acid, two techniques represent the workhorse and the high-precision standard of the industry, respectively.
Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique. It relies on the principle that the analyte possesses a chromophore—a part of the molecule that absorbs ultraviolet light. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.
-
Expertise & Experience: The choice of a C18 reversed-phase column is logical for a moderately polar compound like 2-(5-Hydroxypyridin-2-yl)acetic acid, providing good retention and separation from endogenous plasma components.[6][7] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure proper peak shape and retention time. The UV detection wavelength should be set at the molecule's absorbance maximum to achieve the highest sensitivity. While reliable, HPLC-UV can be susceptible to interferences from other compounds in the matrix that absorb at the same wavelength, which necessitates meticulous method development to ensure specificity.[8]
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[9][10] After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. A specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected and fragmented. The resulting fragment ions (product ions) are then detected. This specific precursor-to-product ion transition is unique to the analyte, providing a very high degree of certainty in identification and quantification.
-
Expertise & Experience: For a molecule containing a carboxylic acid and a pyridine ring, positive mode electrospray ionization is typically effective. The addition of a mobile phase modifier like formic or acetic acid is a critical choice; it provides a source of protons (H+) to facilitate the formation of the protonated molecule [M+H]+, which is the precursor ion for MS/MS analysis.[11] This significantly enhances the ionization efficiency and, therefore, the sensitivity of the assay.[11] The selection of a stable, isotopically labeled internal standard is crucial for correcting variabilities in sample preparation and instrument response, a cornerstone of trustworthy LC-MS/MS quantification.[12]
Data Presentation: Head-to-Head Method Performance
A full validation for each method must be completed before any cross-validation is attempted. The objective is to demonstrate that each method is independently fit for its purpose.[4] The table below summarizes the expected performance characteristics for our two methods.
Table 1: Summary of Validation Parameters for HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH M10/FDA) |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | Signal-to-noise > 5; Accuracy 80-120%, Precision ≤20% |
| Accuracy (Bias) | Within ±15% of nominal | Within ±15% of nominal | ±15% of nominal value (±20% at LLOQ) |
| Precision (RSD/CV) | ≤15% | ≤15% | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the analyte retention time | No significant interfering peaks for the specific MRM transition | Response in blank matrix <20% of LLOQ |
| Matrix Effect | Not Applicable | Investigated and controlled | CV of IS-normalized matrix factor ≤15% |
| Recovery | Consistent and precise | Consistent and precise | Not a mandated value, but should be consistent |
The Cross-Validation Imperative: Ensuring Data Concordance
Cross-validation is mandated when data from different analytical methods or different labs will be pooled or compared in a regulatory submission. The core directive is to prove that the methods produce equivalent results.
When is Cross-Validation Required?
The decision to perform a cross-validation is guided by regulatory expectations.[2][3][13]
Caption: Decision tree for executing analytical method cross-validation.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies designed to be self-validating systems.
Protocol 1: HPLC-UV Quantification of 2-(5-Hydroxypyridin-2-yl)acetic acid in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 15% B to 70% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 275 nm (or predetermined λmax).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and internal standard. Calculate the peak area ratio.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Quantify the QC and unknown samples using the regression equation.
-
Protocol 2: LC-MS/MS Quantification of 2-(5-Hydroxypyridin-2-yl)acetic acid in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Follow steps 1.1 to 1.5 from Protocol 1. Use an appropriate stable isotope-labeled internal standard if available.
-
-
Chromatographic Conditions:
-
Instrument: Sciex Triple Quad 6500+ or equivalent.
-
Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition (Analyte): To be determined experimentally (e.g., m/z 154.1 -> 108.1).
-
MRM Transition (Internal Standard): To be determined experimentally.
-
Key Parameters: Optimize source temperature, ion spray voltage, and collision energy.
-
-
Data Analysis:
-
Perform data analysis as described in step 1.3.
-
Protocol 3: The Cross-Validation Procedure
This protocol is the critical link between the two methods.
Caption: Step-by-step workflow for the cross-validation of two analytical methods.
-
Objective: To compare the results obtained from the HPLC-UV method (Method A) and the LC-MS/MS method (Method B).
-
Materials: A single batch of pooled human plasma. QC samples prepared at three concentrations: Low (e.g., 150 ng/mL), Medium (e.g., 750 ng/mL), and High (e.g., 4000 ng/mL). These concentrations should be within the linear range of both methods.
-
Procedure:
-
Analyze a minimum of six replicates of each QC concentration level (Low, Medium, High) using Method A.
-
Analyze a minimum of six replicates of each QC concentration level (Low, Medium, High) using Method B.
-
For each level, calculate the mean concentration and standard deviation for both methods.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the overall mean concentration for each QC level from both methods: Mean_Avg = (Mean_A + Mean_B) / 2.
-
Calculate the percent difference (%Diff) for each QC level: %Diff = [(Mean_A - Mean_B) / Mean_Avg] * 100.
-
Acceptance Criterion: The absolute %Diff between the two methods should be within ±20% for at least two-thirds of the QC sets (i.e., for at least 2 of the 3 concentration levels).
-
Table 2: Example Cross-Validation Data and Analysis
| QC Level | Method A (HPLC-UV) Mean Conc. (ng/mL) | Method B (LC-MS/MS) Mean Conc. (ng/mL) | Overall Mean (ng/mL) | % Difference | Pass/Fail (≤20%) |
| Low QC | 155.8 | 148.2 | 152.0 | +4.9% | Pass |
| Medium QC | 739.5 | 781.0 | 760.3 | -5.5% | Pass |
| High QC | 4150.1 | 3980.6 | 4065.4 | +4.2% | Pass |
| Conclusion: | Validation Successful |
Trustworthiness: A Self-Validating System
The entire process is designed to be self-validating. The initial full validation of each method establishes its individual reliability. The cross-validation protocol then acts as a bridge, ensuring that the data, regardless of its origin (Method A or B), is interchangeable and can be trusted for critical decision-making. A failure in the cross-validation (i.e., not meeting acceptance criteria) is a definitive stop-gate. It indicates a systematic bias between the methods that must be investigated and resolved before any study samples can be analyzed and their data pooled. This rigorous, criteria-driven approach is the essence of building trustworthiness into the bioanalytical process.
Conclusion
The cross-validation of analytical methods for quantifying 2-(5-Hydroxypyridin-2-yl)acetic acid is not merely a technical exercise; it is a fundamental component of ensuring data integrity in drug development. While a highly sensitive LC-MS/MS method is often preferred for its specificity and low detection limits, a robust HPLC-UV method may be used in earlier stages of development or in different laboratories. By following a structured, scientifically sound, and regulatory-compliant cross-validation protocol, researchers can confidently bridge the data between these methods. This ensures that the pharmacokinetic and safety data derived from these measurements are accurate, reproducible, and defensible, ultimately supporting the successful development of new therapies.
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Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. [Link]
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Reddy, G. et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks. [Link]
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Chen, X. Y. et al. (2009). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica. [Link]
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Bunin, D. et al. (2016). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Journal of Analytical & Bioanalytical Techniques. [Link]
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European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
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International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Harmonised Guideline. [Link]
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de Oliveira, A. M. et al. (2016). Second-Order Derivative UV Spectrophotometric and RP-HPLC Methods for the Analysis of Vildagliptin and Application for Dissolution Study. Journal of Chromatographic Science. [Link]
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Zhang, W. et al. (2014). Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. Journal of Chromatography B. [Link]
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Nobilis, M. et al. (2018). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Santos, A. et al. (2016). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Lee, H. et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules. [Link]
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CTMG. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Lee, S. et al. (2021). High-throughput identification and determination of aminoglycoside antibiotics in human plasma using UPLC–Q-ToF-MS. Toxicological Research. [Link]
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Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]
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Meng, C.K. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Application Note. [Link]
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Science.gov. sensitive hplc-uv method: Topics. [Link]
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Cechova, B. (2018). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS FAU. [Link]
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Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]
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Velichkova, S. et al. (2021). HILIC UPLC/QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol. Combinatorial Chemistry & High Throughput Screening. [Link]
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Comparative Cytotoxicity of 2-(5-Hydroxypyridin-2-yl)acetic acid in Normal vs. Cancer Cells: A Methodological Guide
In the relentless pursuit of more effective and safer cancer therapeutics, the principle of selective cytotoxicity stands as a cornerstone.[1][2] The ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while leaving healthy, normal cells unharmed. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel compound, 2-(5-Hydroxypyridin-2-yl)acetic acid, on a cancer cell line versus a normal, non-transformed cell line. We will delve into the experimental design, detailed protocols for key cytotoxicity assays, and the interpretation of the resulting data, offering insights into the causality behind our methodological choices.
Introduction: The Quest for Selective Anticancer Agents
The majority of conventional anticancer drugs, such as cisplatin and doxorubicin, exhibit a narrow therapeutic window primarily due to their non-selective nature, which leads to significant toxicity in healthy tissues.[1] This underscores the critical need for novel therapeutic agents with a high degree of selectivity for cancer cells.[2] The unique microenvironment and altered signaling pathways in tumor cells can be exploited to achieve this selectivity.[3]
This guide focuses on a hypothetical novel compound, 2-(5-Hydroxypyridin-2-yl)acetic acid. Its structural features, including a pyridine ring and an acetic acid moiety, suggest potential biological activity. For instance, some acetic acid derivatives have been reported to exhibit cancer-specific cytotoxicity, potentially through the induction of reactive oxygen species (ROS).[4] The objective of this study is to rigorously assess the cytotoxic potential of this compound and, more importantly, to quantify its selectivity between cancerous and normal cells.
To achieve this, we will employ two robust and widely accepted in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[5][6][7]
Experimental Design & Rationale
A robust experimental design is paramount for generating reliable and reproducible data. Our approach is designed to provide a clear comparison of the cytotoxic effects of 2-(5-Hydroxypyridin-2-yl)acetic acid on a representative cancer cell line and a normal cell line.
Cell Line Selection
The choice of cell lines is critical for a meaningful comparative study. We have selected:
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) : A well-characterized and widely used cell line in cancer research, representing a common solid tumor type.
-
Normal Cell Line: MCF-10A (Non-tumorigenic Human Breast Epithelial) : This cell line is derived from normal breast tissue and serves as an excellent control to assess the general toxicity of the compound.
Using cell lines from the same tissue of origin (breast) helps to minimize confounding variables related to tissue-specific metabolic differences.
Dose-Response Analysis
To determine the cytotoxic potential of 2-(5-Hydroxypyridin-2-yl)acetic acid, a dose-response analysis will be performed. A wide range of concentrations will be tested to identify the concentration at which the compound exhibits its cytotoxic effects and to calculate the half-maximal inhibitory concentration (IC50). A standard approach is to use serial dilutions of the test compound, for instance, at concentrations ranging from 10 nM to 100 μM.[8]
Experimental Workflow
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(5-Hydroxypyridin-2-yl)acetic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(5-Hydroxypyridin-2-yl)acetic acid, synthesizing field-proven insights with established safety standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Chemical Profile: A Dual-Hazard Compound
2-(5-Hydroxypyridin-2-yl)acetic acid possesses a chemical structure that necessitates a cautious approach to its disposal. It is a derivative of both pyridine and acetic acid, presenting a dual-hazard profile that must be respected.
-
Pyridine Moiety: Pyridine and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2][3] Waste containing pyridine is often classified as hazardous and requires specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1]
-
Carboxylic Acid Group: The acetic acid functional group imparts acidic properties to the molecule. While some simple organic acids can be neutralized and disposed of via sanitary sewer systems, this is not recommended for most organic acids, especially when part of a more complex, potentially toxic molecule.[4][5]
Given these characteristics, 2-(5-Hydroxypyridin-2-yl)acetic acid must be treated as a hazardous waste stream. Direct disposal down the drain is strictly prohibited.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is in use. The causality here is direct: preventing accidental exposure is the first line of defense.
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[6] | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[7][8] |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from contamination. |
All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhaling any dust or aerosols.[9]
Step-by-Step Disposal Procedure
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a safe and compliant waste management process.
The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams.
-
Designate a Waste Container: Select a dedicated, properly labeled hazardous waste container for 2-(5-Hydroxypyridin-2-yl)acetic acid and its associated waste (e.g., contaminated consumables).
-
Container Material: The container must be made of a material compatible with organic acids and pyridine derivatives, such as high-density polyethylene (HDPE).[4] Avoid steel containers for acidic waste.[4]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "2-(5-Hydroxypyridin-2-yl)acetic acid," and the primary hazards (e.g., "Irritant," "Organic Acid").
This substance is a solid at room temperature. For ease of handling and to prevent dust generation, it is advisable to dissolve it in a suitable solvent if it is in solid form.
-
Solvent Selection: If dissolving is necessary, use a minimal amount of a compatible solvent. A common choice would be a waste solvent stream designated for non-halogenated organic waste.
-
pH Adjustment (Use with Caution): While neutralization is a common step for acidic waste, it must be approached with care for this compound.[10] Vigorous reaction or heat generation can occur.[10] If your institution's waste protocol requires pH adjustment, slowly add a dilute basic solution (like sodium bicarbonate) to the aqueous waste solution while stirring in a fume hood. Aim for a pH between 6 and 9.[11] However, for most laboratory-scale waste, direct disposal without neutralization into the appropriate organic waste stream is the preferred and safer method.[10]
Proper storage while awaiting pickup is crucial to maintaining a safe laboratory environment.
-
Secure Sealing: Ensure the cap of the waste container is securely fastened to prevent leakage or the release of vapors.[9]
-
Storage Location: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and bases.[9]
-
Headroom: Do not overfill the container. Leave at least 10% of the volume as headroom to allow for vapor expansion.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[9]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Accurate documentation is a legal requirement and ensures the waste is handled correctly by the disposal facility.
Workflow Visualization
To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the decision-making process and procedural steps.
Caption: Disposal workflow for 2-(5-Hydroxypyridin-2-yl)acetic acid.
Spill Management
In the event of an accidental spill, immediate and correct action is vital to mitigate risks.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and contact your institution's emergency response line and EH&S department.[5]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these protocols, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental stewardship.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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ResearchGate. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
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Lab Alley. (2019, February 20). Pyridine Safety Data Sheet. Retrieved from [Link]
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ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Indiana University Environmental Health and Safety. (n.d.). Waste Management Guide. Retrieved from [Link]
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Personal protective equipment for handling 2-(5-Hydroxypyridin-2-yl)acetic acid
A Researcher's Guide to Safely Handling 2-(5-Hydroxypyridin-2-yl)acetic acid
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 2-(5-Hydroxypyridin-2-yl)acetic acid, a pyridine derivative, are of significant interest. While the specific toxicological data for this compound is not extensively documented, its structural similarity to pyridine and acetic acid necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, field-proven safety protocols and operational plans to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for 2-(5-Hydroxypyridin-2-yl)acetic acid, a thorough risk assessment is the foundational step. This involves evaluating the potential hazards based on its structural components: the pyridine ring and the acetic acid moiety. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin, and they may cause irritation to the skin and eyes.[1][2] Acetic acid is corrosive and can cause severe skin burns and eye damage.[3] Therefore, a comprehensive personal protective equipment (PPE) plan is the first line of defense against potential exposure.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical when handling 2-(5-Hydroxypyridin-2-yl)acetic acid. The following table summarizes the recommended PPE, which should be considered mandatory for any procedure involving this compound.
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[2][4] | Protects against splashes and potential vapors that could cause serious eye irritation.[5][6] All eye and face protection should be compliant with NIOSH (US) or EN 166 (EU) standards.[4] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for handling pyridine-like compounds.[2][7] Nitrile gloves may be used for short-duration tasks but should be changed frequently after checking for compatibility.[1][7] Always inspect gloves for any damage before use.[4] | Provides a crucial barrier against skin contact, which can be harmful.[4][5] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be considered.[2][4] | Prevents skin contact with the compound.[4] Standard laboratory attire should be worn underneath the lab coat. |
| Respiratory Protection | All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][8] | Protects the respiratory system from potential irritation and other health effects from inhalation.[5] |
Operational Workflow for Safe Handling
A systematic approach to handling 2-(5-Hydroxypyridin-2-yl)acetic acid, from preparation to disposal, is essential to minimize risk.
Preparation and Engineering Controls
-
Ventilation: Before beginning any work, ensure that the chemical fume hood is functioning correctly.[1]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Material Staging: Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the containment area.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Weighing and Transfer: If handling the compound in solid form, carefully weigh the required amount within the fume hood to prevent the generation of dust. Use appropriate tools for transfer, such as a spatula.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[1]
-
Post-Handling: After completing the task, decontaminate any surfaces that may have come into contact with the chemical.
Doffing PPE
-
Glove Removal: Remove gloves first, using a technique that avoids touching the outer surface with bare skin.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
The following diagram illustrates the logical workflow for the safe handling of 2-(5-Hydroxypyridin-2-yl)acetic acid.
Caption: Workflow for the safe handling of 2-(5-Hydroxypyridin-2-yl)acetic acid.
Disposal of Contaminated Materials
Proper disposal of waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All solutions and unused solid 2-(5-Hydroxypyridin-2-yl)acetic acid must be collected in a designated, properly labeled hazardous waste container.[7] Do not dispose of this chemical down the drain.[2]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste through a licensed contractor.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely handle 2-(5-Hydroxypyridin-2-yl)acetic acid, ensuring a secure laboratory environment conducive to scientific advancement.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Fisher Scientific. (2013, March 12). Safety Data Sheet for Thioacetic acid.
- BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Washington State University. (n.d.). Pyridine Safety Data Sheet.
- Santa Cruz Biotechnology. (2023, February 1). Safety Data Sheet for Pyridine.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Premier Medical. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 2,5-Dihydroxybenzoic acid.
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 5-Amino-2-hydroxypyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide.
- Medline. (2019, June 13). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
- Castrol. (2025, May 28). Safety Data Sheet.
- SKC Inc. (2023, December 22). 79893 _Full Disclosure Extraction Sol 2_SDS_Dec 23.
- Fisher Scientific. (2015, May 28). Safety Data Sheet for Acetic Acid, Glacial, ACS Grade.
- Castrol. (2025, May 28). Safety Data Sheet.
- Cayman Chemical. (2025, August 22). Safety Data Sheet for 5-hydroxy Indole-3-acetic Acid.
- Capot Chemical Co., Ltd. (2024, April 3). MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid.
- LyondellBasell. (2020, February 4). Acetic Acid Solutions (50-79%) - Safety Data Sheet.
- Nano. (2015, March 27). Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet for 2-(2-Methoxypyridin-3-yl)acetic acid.
- Sigma-Aldrich. (n.d.). Acetic acid - Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
